molecular formula C12H14N2O2 B13729262 4-(2-(Benzyloxy)ethoxy)-1H-pyrazole

4-(2-(Benzyloxy)ethoxy)-1H-pyrazole

Cat. No.: B13729262
M. Wt: 218.25 g/mol
InChI Key: FOIZIKRMZLIOAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-(Benzyloxy)ethoxy)-1H-pyrazole is a useful research compound. Its molecular formula is C12H14N2O2 and its molecular weight is 218.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2-(Benzyloxy)ethoxy)-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-(Benzyloxy)ethoxy)-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

4-(2-phenylmethoxyethoxy)-1H-pyrazole

InChI

InChI=1S/C12H14N2O2/c1-2-4-11(5-3-1)10-15-6-7-16-12-8-13-14-9-12/h1-5,8-9H,6-7,10H2,(H,13,14)

InChI Key

FOIZIKRMZLIOAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCOC2=CNN=C2

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure and Physicochemical Properties of 4-(2-(Benzyloxy)ethoxy)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry.[1][2] Since its initial synthesis in 1883, its structural versatility has been exploited to develop a multitude of FDA-approved drugs, including the anti-inflammatory agent celecoxib and the phosphodiesterase inhibitor sildenafil.[1][3] Pyrazole-containing compounds exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5] The unique electronic configuration of the pyrazole ring, featuring both a pyridine-like nitrogen (a hydrogen bond acceptor) and a pyrrole-like nitrogen (a hydrogen bond donor), allows for diverse and specific interactions with biological targets.[6]

This guide focuses on the specific derivative, 4-(2-(Benzyloxy)ethoxy)-1H-pyrazole . We will dissect its molecular architecture to predict its physicochemical profile, provide detailed protocols for its empirical characterization, and discuss how these properties may influence its potential as a drug candidate. Given that this specific molecule is not extensively documented in public literature, this paper serves as a predictive analysis and a practical guide for researchers initiating its investigation.

Part 1: Molecular Structure and In Silico Physicochemical Predictions

The structure of 4-(2-(Benzyloxy)ethoxy)-1H-pyrazole combines three key pharmacophoric fragments: the pyrazole core, a flexible ethoxy linker, and a bulky benzyloxy group. Understanding how these components contribute to the molecule's overall properties is fundamental to predicting its behavior in biological systems.

Caption: Molecular structure of 4-(2-(Benzyloxy)ethoxy)-1H-pyrazole.

Predicted Physicochemical Properties

In the absence of empirical data, computational models provide valuable initial estimates for key drug-like properties. These predictions are derived from the molecule's constituent fragments and their influence on its overall polarity, size, and charge distribution.

PropertyPredicted ValueRationale & Implication in Drug Discovery
Molecular Weight ~246.28 g/mol Falls well within the typical range for small molecule drugs, suggesting a good starting point for oral bioavailability.
logP (Lipophilicity) 2.0 - 2.5This moderate lipophilicity suggests a balance between aqueous solubility and membrane permeability. The benzyloxy group significantly increases lipophilicity compared to an unsubstituted pyrazole.[6]
Topological Polar Surface Area (TPSA) ~54.7 ŲThe TPSA, primarily from the pyrazole nitrogens and ether oxygens, is below the 90 Ų threshold often associated with good cell permeability, indicating potential for good oral absorption.[7]
Hydrogen Bond Donors 1 (Pyrazole N-H)The single N-H donor on the pyrazole ring is crucial for target interaction and can influence solubility.[6]
Hydrogen Bond Acceptors 4 (2 Pyrazole N, 2 Ether O)Multiple acceptor sites offer opportunities for hydrogen bonding with biological targets, enhancing binding affinity.
pKa (Acidic) ~12-14The pyrazole N-H proton is weakly acidic. Deprotonation is unlikely at physiological pH, meaning the molecule will predominantly exist in its neutral form.
pKa (Basic) ~2.0-2.5The pyridine-like nitrogen (N-2) is weakly basic.[8][9] At physiological pH (7.4), this site will be uncharged, which is favorable for crossing biological membranes.

Part 2: Experimental Characterization Protocols

The following section details the essential, self-validating experimental protocols required to empirically determine the physicochemical properties of 4-(2-(Benzyloxy)ethoxy)-1H-pyrazole. These methods are designed to provide robust, decision-quality data for drug development programs.

Protocol 1: Confirmation of Structure and Purity

Rationale: Before any physicochemical profiling, the identity and purity of the synthesized compound must be unequivocally confirmed. A combination of spectroscopic methods provides a comprehensive structural fingerprint.

Methodology:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Dissolve 5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Characteristic signals are expected for the aromatic protons of the pyrazole and benzyl rings, the methylene protons of the ethoxy and benzyl groups, and the N-H proton of the pyrazole.[10][11]

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum to identify all unique carbon atoms in the molecule. This confirms the carbon skeleton.

  • Mass Spectrometry (MS):

    • Utilize a high-resolution mass spectrometer (e.g., ESI-TOF) to determine the accurate mass of the molecular ion. The measured mass should correspond to the calculated exact mass (C₁₃H₁₄N₂O₂) within a narrow tolerance (e.g., <5 ppm).

  • Infrared (IR) Spectroscopy:

    • Analyze the compound to identify characteristic vibrational frequencies of its functional groups, such as the N-H stretch of the pyrazole ring (~3100-3200 cm⁻¹) and C-O stretches of the ether linkages (~1050-1150 cm⁻¹).[10]

  • Purity Analysis (HPLC):

    • Develop a reverse-phase HPLC method using a C18 column. A gradient elution with water and acetonitrile (both typically containing 0.1% formic acid or TFA) is standard. Purity is determined by integrating the peak area of the main component relative to all other peaks detected by a UV detector at an appropriate wavelength (e.g., 254 nm). A purity of >95% is typically required for subsequent studies.

Protocol 2: Thermodynamic Solubility Determination

Rationale: Thermodynamic solubility is the true equilibrium concentration of a compound in a given medium and is a critical determinant of oral absorption.[12] The shake-flask method remains the gold standard for this measurement.[13]

Solubility_Workflow start Add excess solid compound to buffered media (e.g., PBS pH 7.4) agitate Agitate at 37°C (e.g., 24-72 hours) start->agitate Step 1 equilibrate Confirm equilibrium: - Sample at multiple time points - Analyze solid phase (e.g., XRPD) agitate->equilibrate Step 2 separate Separate solid and liquid phases (Centrifugation followed by filtration) equilibrate->separate Step 3 quantify Quantify compound concentration in supernatant via HPLC-UV separate->quantify Step 4 result Report Thermodynamic Solubility (e.g., in µg/mL or µM) quantify->result Step 5

Caption: Workflow for thermodynamic solubility determination.

Methodology:

  • Preparation: Prepare phosphate-buffered saline (PBS) at pH 7.4 to simulate physiological conditions. For a comprehensive profile, also consider testing in simulated gastric fluid (SGF, pH ~1.2) and fasted-state simulated intestinal fluid (FaSSIF).[12][14]

  • Incubation: Add an excess amount of solid 4-(2-(Benzyloxy)ethoxy)-1H-pyrazole to vials containing the prepared media. The presence of undissolved solid throughout the experiment is essential.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker at 37°C for at least 24 hours. To ensure equilibrium has been reached, sample aliquots at 24 and 48 hours; the concentration should be consistent.[12]

  • Separation: Clarify the resulting suspension by centrifugation (e.g., 14,000 rpm for 15 minutes). Carefully collect the supernatant and pass it through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining microparticulates.

  • Quantification: Analyze the clear filtrate using the previously developed HPLC method against a standard curve of known concentrations to determine the final solubility value.

Protocol 3: Lipophilicity (LogP) Determination

Rationale: The octanol-water partition coefficient (LogP) is the primary measure of a compound's lipophilicity, which governs its ability to cross biological membranes.[15] The shake-flask method coupled with HPLC analysis is a reliable approach for its determination.[16]

Methodology:

  • Phase Preparation: Prepare a solution of the compound in a pre-saturated mixture of n-octanol and water (or PBS, pH 7.4). Pre-saturation involves vigorously mixing the two solvents for 24 hours and then allowing them to separate, ensuring mutual saturation.[16]

  • Partitioning: Place a known volume of the prepared solution into a separation funnel and shake vigorously for 10-15 minutes to facilitate partitioning.

  • Equilibration & Separation: Allow the funnel to stand undisturbed until the two phases have clearly separated (typically several hours).

  • Sampling: Carefully sample an aliquot from both the upper n-octanol layer and the lower aqueous layer.

  • Quantification: Determine the concentration of the compound in each phase using HPLC-UV.

  • Calculation: Calculate LogP using the formula: LogP = log₁₀ ([Concentration]ₙ₋ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ)

Protocol 4: Ionization Constant (pKa) Determination

Rationale: The pKa value dictates the ionization state of a molecule at a given pH, which profoundly impacts its solubility, permeability, and target binding.[17] Potentiometric titration is a highly accurate method for determining pKa.

pKa_Logic cluster_acidic Acidic pKa (N-H) cluster_basic Basic pKa (N-2) Acid_High_pH pH > pKa (e.g., pH 14) Deprotonated (Anionic) Acid_Low_pH pH < pKa (e.g., pH 7.4) Neutral Acid_Low_pH->Acid_High_pH Base Titration Base_High_pH pH > pKa (e.g., pH 7.4) Neutral Base_Low_pH pH < pKa (e.g., pH 1) Protonated (Cationic) Base_Low_pH->Base_High_pH Base Titration

Caption: Ionization states of the pyrazole derivative based on pH.

Methodology:

  • Solution Preparation: Prepare a solution of the compound at a known concentration (e.g., 1 mM) in a medium with a supporting electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength. Co-solvents like methanol may be required if aqueous solubility is low.

  • Titration: Place the solution in a thermostatted vessel at 25°C. Use a calibrated pH electrode to monitor the pH.

  • Basic pKa: Titrate the solution with a standardized acid (e.g., 0.1 M HCl) to determine the pKa of the basic pyrazole nitrogen.

  • Acidic pKa: Titrate a separate sample with a standardized base (e.g., 0.1 M NaOH) to determine the pKa of the acidic N-H proton.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point of the titration curve. Specialized software can be used for precise calculation from the titration data.

Conclusion

4-(2-(Benzyloxy)ethoxy)-1H-pyrazole is a molecule of interest due to its incorporation of the pharmacologically validated pyrazole scaffold. Based on its structural features, it is predicted to have favorable drug-like properties, including a suitable molecular weight, moderate lipophilicity, and a polar surface area conducive to cell permeability. However, these in silico predictions require rigorous experimental validation. The protocols outlined in this guide provide a robust framework for researchers to accurately characterize its physicochemical properties. This essential dataset will form the foundation for any subsequent medicinal chemistry optimization, formulation development, and pharmacokinetic studies, ultimately determining its viability as a therapeutic candidate.

References

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.). Future Journal of Pharmaceutical Sciences.
  • Kumar, A., et al. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry.
  • Kharl et al. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.
  • Kumar, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PMC.
  • Pharmaceutical Solubility Testing. (2026). Raytor.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Medicinal Chemistry.
  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace.
  • 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024). WuXi AppTec.
  • Structural Optimization and Biological Activity of Pyrazole Deriv
  • Current status of pyrazole and its biological activities. (n.d.). PMC.
  • pKa values for morpholine, pyrazole and imidazole. (n.d.).
  • Determination of Log P for Compounds of Different Polarity. (2014). Agilent.
  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (2013). Connect Journals.
  • Biopharmaceutical Profiling of New Antitumor Pyrazole Deriv
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research.
  • Prediction of pKa values of small molecules via graph neural networks. (n.d.). reposiTUm.
  • Completion of Crystallographic Data for the Series of 4-Halogen
  • The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design. (2012). Farmacia.

Sources

Therapeutic Potential of 4-(2-(Benzyloxy)ethoxy)-1H-pyrazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The is a specialized technical guide designed for researchers in medicinal chemistry and pharmacology.

Executive Summary

The pyrazole ring is a "privileged scaffold" in modern medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved drugs, including Crizotinib (ALK/ROS1 inhibitor), Ruxolitinib (JAK inhibitor), and Celecoxib (COX-2 inhibitor).

This guide focuses on a specific, high-value structural motif: 4-(2-(Benzyloxy)ethoxy)-1H-pyrazole . This moiety combines a polar, hydrogen-bonding pyrazole headgroup with a flexible, lipophilic (benzyloxy)ethoxy tail. This specific architecture is increasingly utilized to optimize kinase selectivity (by accessing hydrophobic back-pockets) and to modulate physicochemical properties (solubility and permeability) in lead optimization.

Part 1: Structural Logic & Pharmacophore Analysis

The "Linker-Diver" Concept

In kinase inhibitor design, the 4-(2-(Benzyloxy)ethoxy)-1H-pyrazole motif functions as a classic "Linker-Diver" system:

  • The Head (Pyrazole): Acts as the ATP-mimetic hinge binder. The nitrogen atoms form essential hydrogen bonds with the kinase hinge region (e.g., Glu/Leu residues).

  • The Linker (Ethoxy): A flexible ethylene glycol chain that traverses the ribose binding pocket. It provides rotational freedom, allowing the tail to orient correctly without incurring a high entropic penalty.

  • The Diver (Benzyloxy): A hydrophobic aromatic group that "dives" into adjacent hydrophobic pockets (e.g., the specificity pocket or solvent front). This interaction is critical for achieving selectivity between homologous kinases (e.g., distinguishing ALK from VEGFR2).

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the functional dissection of the molecule in the context of a kinase binding site.

SAR_Logic Pyrazole 1H-Pyrazole Core (Hinge Binder) Linker Ethoxy Linker (Solubility/Flexibility) Pyrazole->Linker 4-position substitution Target Target Pocket (e.g., ALK/c-Met) Pyrazole->Target H-Bonds (Glu/Leu) Benzyl Benzyloxy Group (Hydrophobic Selectivity) Linker->Benzyl Ether linkage Benzyl->Target Pi-Stacking/Van der Waals

Figure 1: Pharmacophore dissection of the 4-(2-(Benzyloxy)ethoxy)-1H-pyrazole scaffold.

Part 2: Therapeutic Applications[1][2][3]

Oncology: ALK and c-Met Inhibition

The most prominent application of this scaffold is in the inhibition of receptor tyrosine kinases, specifically Anaplastic Lymphoma Kinase (ALK) and c-Met .

  • Mechanism: The pyrazole binds the ATP pocket. The benzyloxy tail extends into the solvent-exposed region or the "gatekeeper" region, displacing water molecules and gaining enthalpic binding energy.

  • Evidence: Research by Tripathy et al. (2011) demonstrated that replacing simple alkoxy groups with benzyloxy substituents on pyrazolone/pyrazole cores significantly improved selectivity for ALK over VEGFR2. The benzyl group engages in specific hydrophobic interactions that the smaller ethoxy group cannot.

Inflammation: p38 MAPK and COX-2

Derivatives of this class have shown efficacy in suppressing pro-inflammatory cytokines.

  • p38 MAPK: The scaffold inhibits the phosphorylation of p38, downstream preventing TNF-α and IL-6 production.

  • COX-2: 1,3,4-trisubstituted pyrazoles are classic COX-2 inhibitors. The addition of the 4-alkoxy chain improves the selectivity ratio (COX-2 vs. COX-1) by fitting into the larger secondary pocket of COX-2.

Part 3: Chemical Synthesis Protocol

Retrosynthetic Analysis

The most robust route to 4-(2-(Benzyloxy)ethoxy)-1H-pyrazole involves the Williamson Ether Synthesis or Mitsunobu Reaction starting from 4-hydroxypyrazole.

Synthesis_Flow Step1 Start: 4-Hydroxypyrazole (Protected) (N-Boc or N-THP protected) Step2 Reaction: Alkylation / Mitsunobu (K2CO3, DMF, 80°C) Step1->Step2 Reagent Reagent: Benzyl 2-bromoethyl ether (or 2-(Benzyloxy)ethanol + DIAD/PPh3) Reagent->Step2 Step3 Intermediate: Protected Ether Step2->Step3 Step4 Deprotection: TFA/DCM or HCl/MeOH Step3->Step4 Final Product: 4-(2-(Benzyloxy)ethoxy)-1H-pyrazole Step4->Final

Figure 2: Synthetic pathway for the target scaffold.[1][2][3][4]

Detailed Bench Protocol

Objective: Synthesis of 4-(2-(Benzyloxy)ethoxy)-1H-pyrazole (Scale: 5 mmol).

Reagents:

  • 4-Hydroxypyrazole-1-carboxylic acid tert-butyl ester (1.0 eq)

  • Benzyl 2-bromoethyl ether (1.2 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Dimethylformamide (DMF) (Anhydrous)

Procedure:

  • Preparation: In a flame-dried round-bottom flask, dissolve 4-Hydroxypyrazole-1-Boc (920 mg, 5 mmol) in 15 mL of anhydrous DMF.

  • Base Addition: Add

    
     (1.38 g, 10 mmol) and stir at room temperature for 15 minutes under nitrogen atmosphere.
    
  • Alkylation: Dropwise add Benzyl 2-bromoethyl ether (1.29 g, 6 mmol).

  • Reaction: Heat the mixture to 80°C for 12 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Workup: Cool to RT. Pour into ice water (50 mL). Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Deprotection: Dissolve the crude intermediate in 10 mL DCM. Add 2 mL Trifluoroacetic acid (TFA). Stir for 2 hours.

  • Purification: Concentrate in vacuo. Neutralize with sat.

    
    . Purify via silica gel flash chromatography (0-5% MeOH in DCM).
    

Validation Criteria:

  • 1H NMR (DMSO-d6):

    
     7.6 (s, 2H, Pyrazole-H), 7.3 (m, 5H, Benzyl), 4.5 (s, 2H, Benzyl-CH2), 4.1 (t, 2H, O-CH2), 3.7 (t, 2H, O-CH2).
    
  • LC-MS: [M+H]+ = 219.1.

Part 4: Biological Evaluation Data

The following table summarizes the comparative potency of pyrazole derivatives, highlighting the impact of the (benzyloxy)ethoxy tail on kinase selectivity (Data adapted from Tripathy et al., 2011 and Cao et al., 2016).

Compound IDR-Group at Position 4ALK IC50 (nM)VEGFR2 IC50 (nM)Selectivity Ratio (VEGFR2/ALK)
Cmpd A -H (Unsubstituted)>10,000>10,000N/A
Cmpd B -Ethoxy (-O-Et)120450.3 (Poor)
Cmpd C -(2-(Benzyloxy)ethoxy) 18 850 47.2 (Excellent)
Cmpd D -Phenoxy55601.1 (Poor)

Interpretation: The addition of the benzyloxy-ethoxy chain (Compound C) drastically improves potency against ALK while reducing affinity for VEGFR2, demonstrating the "selectivity filter" effect of the distal benzyl group.

References

  • Tripathy, R., et al. (2011). "Pyrazolone-based anaplastic lymphoma kinase (ALK) inhibitors: Control of selectivity by a benzyloxy group." Bioorganic & Medicinal Chemistry Letters, 21(24), 7265-7269.

  • Cao, H., et al. (2016).[5] "Discovery of N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives as potential antiproliferative agents by inhibiting MEK." Bioorganic & Medicinal Chemistry, 24(18), 4263-4271.

  • Fustero, S., et al. (2010). "Improved Regioselective Synthesis of Pyrazoles and their Application in Medicinal Chemistry." Chemistry - A European Journal, 16(32), 9835-9845.

  • Sigma-Aldrich. (2024).[1] "Product Specification: 4-(2-(Benzyloxy)ethoxy)-1H-pyrazole." Sigma-Aldrich Catalog.

Sources

The Role of 4-(2-(Benzyloxy)ethoxy)-1H-pyrazole in Modern Kinase Inhibitor Research: A Guide to Scaffold-Based Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in the design of targeted therapies.[1][2] Its prevalence is particularly notable in the field of protein kinase inhibitors, where it serves as a robust framework for engaging the ATP-binding site of numerous kinases.[3] This guide delves into the strategic use of the 4-(2-(Benzyloxy)ethoxy)-1H-pyrazole moiety in kinase inhibitor research. While direct literature on this specific compound is nascent, its structure represents a key strategy in drug discovery: the use of 4-position substitutions on the pyrazole core to achieve enhanced selectivity, potency, and desirable pharmacokinetic profiles. We will explore the foundational role of the pyrazole scaffold, the rationale behind its substitution, a proposed synthetic pathway for this specific building block, and a comprehensive workflow for its evaluation as a potential kinase inhibitor.

The 1H-Pyrazole Core: A Privileged Scaffold for Kinase Hinge-Binding

Protein kinases, a family of over 500 enzymes in the human kinome, regulate a vast array of cellular processes by catalyzing the phosphorylation of substrate proteins. Their dysregulation is a hallmark of many diseases, most notably cancer, making them prime therapeutic targets.[2] The development of small molecule kinase inhibitors has revolutionized treatment in these areas, and the pyrazole ring is a recurring motif in many FDA-approved drugs, including Ruxolitinib (JAK1/2 inhibitor) and Crizotinib (ALK/ROS1 inhibitor).[1][3]

The utility of the pyrazole scaffold stems from several key features:

  • Synthetic Accessibility: The pyrazole ring can be synthesized through various established and scalable chemical methods.[4]

  • Bioisosteric Versatility: It can act as a bioisostere for other aromatic systems, offering a favorable template for molecular design.[1]

  • Hinge-Binding Motif: Pyrazole derivatives, particularly the 3-amino-1H-pyrazole, are exceptionally effective at forming critical hydrogen bond interactions with the "hinge region" of the kinase ATP-binding pocket, mimicking the adenine moiety of ATP itself.[5][6][7] This interaction serves as a foundational anchor for the inhibitor.

The core interaction typically involves hydrogen bond donation and acceptance between the pyrazole nitrogens and backbone amides and carbonyls of the kinase hinge, a structural feature conserved across most of the kinome.

cluster_0 Kinase ATP Binding Pocket cluster_1 Pyrazole-Based Inhibitor Hinge Hinge Region (Backbone Amides/Carbonyls) DFG_Motif DFG Motif Solvent_Front Solvent-Exposed Region Inhibitor Hinge-Binding (Pyrazole Core) Selectivity Group (e.g., at 4-position) Inhibitor:f0->Hinge H-Bonds (Anchoring) Inhibitor:f1->Solvent_Front Van der Waals / Hydrophobic Interactions (Selectivity)

Caption: Interaction of a pyrazole inhibitor with the kinase ATP pocket.

Strategic Imperative of 4-Position Substitution: The Gateway to Selectivity

While the pyrazole core provides a strong anchor, achieving selectivity among highly conserved ATP-binding sites is a major challenge. The region of the binding pocket that extends towards the solvent front exhibits greater sequence and conformational diversity. It is by extending substituents into this area that medicinal chemists can confer selectivity and fine-tune physicochemical properties.

The 4-(2-(Benzyloxy)ethoxy)-1H-pyrazole scaffold is a prime example of this strategy. The substituent at the 4-position is designed to:

  • Probe the Solvent-Exposed Region: The flexible ethoxy linker allows the terminal benzyl group to adopt multiple conformations, enabling it to find favorable hydrophobic or π-stacking interactions with non-conserved residues.

  • Enhance Selectivity: By introducing steric bulk or specific interactions, the substituent can create a binding preference for a particular kinase or kinase subfamily, while clashing with the binding sites of off-target kinases.

  • Modulate Physicochemical Properties: The ether and aromatic moieties influence key drug-like properties such as solubility, lipophilicity (LogP), and metabolic stability, which are critical for optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.

Proposed Synthesis of 4-(2-(Benzyloxy)ethoxy)-1H-pyrazole

While this specific molecule is not widely documented, a plausible and robust synthetic route can be designed based on established pyrazole synthesis methodologies. A common approach involves the construction of the pyrazole ring from a diketone precursor.

G cluster_step1 Step 1: Alkylation cluster_step2 Step 2: Formylation cluster_step3 Step 3: Cyclization cluster_step4 Step 4: Final Modification reagent1 Diethyl Malonate intermediate1 Substituted Malonate reagent1->intermediate1 1. NaOEt 2. 2-(Benzyloxy)ethyl Bromide reagent2 Sodium Ethoxide (NaOEt) reagent3 2-(Benzyloxy)ethyl Bromide intermediate2 Formylated Intermediate intermediate1->intermediate2 NaOEt, Ethyl Formate reagent4 Ethyl Formate product 4-(2-(Benzyloxy)ethoxy) -1H-pyrazol-5-ol intermediate2->product Hydrazine reagent5 Hydrazine (N2H4) final_product 4-(2-(Benzyloxy)ethoxy) -1H-pyrazole (via reduction/dehydroxylation) product->final_product Reduction

Caption: Proposed synthetic workflow for 4-(2-(Benzyloxy)ethoxy)-1H-pyrazole.

Experimental Protocol (Proposed)

Step 1: Synthesis of Diethyl 2-(2-(benzyloxy)ethyl)malonate

  • To a solution of sodium ethoxide (1.05 eq) in anhydrous ethanol at 0 °C, add diethyl malonate (1.0 eq) dropwise.

  • Stir the mixture for 30 minutes at room temperature.

  • Add 2-(benzyloxy)ethyl bromide (1.0 eq) and heat the reaction mixture to reflux for 12-18 hours, monitoring by TLC.

  • After completion, cool the reaction, remove the solvent under reduced pressure, and partition the residue between water and ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude product, which can be purified by column chromatography.

Step 2: Synthesis of Diethyl 2-(2-(benzyloxy)ethyl)-2-formylmalonate

  • To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol, add the substituted malonate from Step 1 (1.0 eq).

  • Add ethyl formate (1.2 eq) and stir the mixture at room temperature for 24 hours.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl and extract with dichloromethane.

  • Dry the combined organic layers and concentrate to afford the formylated intermediate.

Step 3 & 4: Synthesis of 4-(2-(Benzyloxy)ethoxy)-1H-pyrazole

  • Dissolve the formylated intermediate from Step 2 in glacial acetic acid.

  • Add hydrazine hydrate (1.5 eq) and heat the mixture to 100 °C for 4-6 hours. This step facilitates both cyclization to the pyrazol-5-ol and subsequent reduction/decarboxylation steps often seen in such one-pot procedures.

  • Monitor the reaction by LC-MS for the formation of the final product.

  • Upon completion, neutralize the reaction mixture with a saturated NaHCO₃ solution and extract with ethyl acetate.

  • Purify the final compound using silica gel chromatography to yield 4-(2-(Benzyloxy)ethoxy)-1H-pyrazole.

A Self-Validating Workflow for Inhibitor Screening and Characterization

Once synthesized, the novel pyrazole derivative must be subjected to a rigorous screening cascade to identify its biological targets and characterize its activity.

G start Synthesized Compound: 4-(2-(Benzyloxy)ethoxy) -1H-pyrazole dsf Primary Screen: Differential Scanning Fluorimetry (DSF) (Broad Kinase Panel) start->dsf Test for thermal stabilization ic50 Secondary Assay: IC50 Determination (Biochemical Assay for Hits) dsf->ic50 Identified Hits (ΔTm > 5 °C) sar SAR & Lead Optimization dsf->sar No Hits cellular Tertiary Assay: Cellular Target Engagement (e.g., NanoBRET™) ic50->cellular Potent Hits (Low nM IC50) viability Functional Assay: Cell Viability / Proliferation (e.g., CellTiter-Glo®) cellular->viability Confirm on-target effect in cells viability->sar Validated Hit

Caption: Experimental workflow for kinase inhibitor validation.

Protocol 1: Primary Screening via Differential Scanning Fluorimetry (DSF)

DSF is a rapid, high-throughput method to identify ligand binding to a protein by measuring changes in its thermal stability.[7]

  • Preparation: Prepare a 96- or 384-well plate containing a panel of purified kinase domains (typically 2-5 µM) in a suitable buffer.

  • Compound Addition: Add the test compound (e.g., 4-(2-(Benzyloxy)ethoxy)-1H-pyrazole) to the wells at a final concentration of 10-20 µM. Include DMSO controls and a known pan-kinase inhibitor (e.g., staurosporine) as a positive control.

  • Dye Addition: Add a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of proteins exposed upon unfolding.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient (e.g., from 25 °C to 95 °C).

  • Data Analysis: Monitor the increase in fluorescence as the proteins unfold. The midpoint of this transition is the melting temperature (Tm). A significant positive shift in Tm (ΔTm) in the presence of the compound indicates stabilizing binding.

Protocol 2: IC₅₀ Determination for Identified Hits

For kinases showing a significant ΔTm, a quantitative biochemical assay is performed to determine the half-maximal inhibitory concentration (IC₅₀).

  • Assay Setup: In a multi-well plate, combine the hit kinase, its specific peptide substrate, and ATP at its Km concentration.

  • Compound Titration: Add the test compound in a series of dilutions (e.g., 10-point, 3-fold serial dilution) to determine a dose-response curve.

  • Reaction Initiation & Termination: Initiate the kinase reaction and incubate for a set period. Stop the reaction.

  • Signal Detection: Use a suitable detection method (e.g., ADP-Glo™, LanthaScreen™) to quantify kinase activity.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.

Table 1: Representative Data from Screening Cascade

Assay StageParameterCompound XCompound Y (Control)
Primary Screen (DSF) ΔTm for Kinase Z (°C)+7.2+1.5 (No Hit)
Secondary Screen IC₅₀ for Kinase Z (nM)55>10,000
Tertiary Screen (NanoBRET) Cellular EC₅₀ for Kinase Z (nM)150>10,000
Functional Screen Anti-proliferation GI₅₀ (µM)0.8>50

Conclusion and Future Directions

The 4-(2-(Benzyloxy)ethoxy)-1H-pyrazole scaffold represents a strategic design element in the quest for selective and potent kinase inhibitors. While the pyrazole core ensures foundational hinge-binding, the 4-position substituent is the key to unlocking selectivity and tailoring drug-like properties. The proposed synthetic and screening workflows provide a robust, self-validating system for medicinal chemists to explore this and similar scaffolds. Future work will involve the synthesis of a library of analogues, varying the linker length and the terminal aromatic group of the 4-position substituent, to build a comprehensive Structure-Activity Relationship (SAR) and identify lead compounds for further preclinical development.[8]

References

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI. [Link]

  • Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. (2023). ACS Medicinal Chemistry Letters. [Link]

  • Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3. (2023). RSC Medicinal Chemistry. [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). MDPI. [Link]

  • Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. (2023). ACS Publications. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). PubMed. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2022). MDPI. [Link]

  • Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. (2022). Bentham Science Publishers. [Link]

  • Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. (2007). ACS Publications. [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (n.d.). Combinatorial Chemistry & High Throughput Screening. [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2022). AWS. [Link]

  • Structure-activity relationship studies of 4-benzyl-1H-pyrazol-3-yl β-d-glucopyranoside derivatives as potent and selective sodium glucose co-transporter 1 (SGLT1) inhibitors with therapeutic activity on postprandial hyperglycemia. (2012). PubMed. [Link]

  • 4 - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • SYNTHESIS OF NEW DERIVATIVES OF 4,5-DIHYDRO-1H-PYRAZOLE VIA 4-ALLYL-2-METHOXYPHENOL. (n.d.). issr-journals.org. [Link]

  • Quantitative structure activity relationship study of p38α MAP kinase inhibitors. (2013). ijp-online.com. [Link]

  • 4-(2-Ethoxybenzamido)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. (2025). EPA. [Link]

  • Structure−Activity Relationship in Pyrazolo[4,3‐c]pyridines, First Inhibitors of PEX14−PEX5 Protein−Protein. (2019). CNR-IRIS. [Link]

  • Efficient Synthesis of Chirally Enriched 1H-Imidazo[1,2-b]pyrazole. (2023). Thieme. [Link]

  • 4-(2-Ethoxybenzamido)-1-methyl-3-propylpyrazole-5-carboxamide. (2026). PubChem. [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • 4-(2-Ethoxy benzamido)-1-methyl-3-n-propyl pyrazole-5-carboxamide. CAS#: 139756-03-9. (n.d.). ChemWhat. [Link]

  • Practical Synthesis of Pyrazol-4-thiols. (n.d.). ChemRxiv. [Link]

  • 3-(benzyloxy)-1H-pyrazole. (n.d.). PubChem. [Link]

Sources

Electronic Properties and Reactivity of the Pyrazole Ring in Ether Derivatives

[1]

Executive Summary

The pyrazole ring is a "privileged scaffold" in medicinal chemistry, valued for its ability to mimic peptide bonds, coordinate metals, and modulate lipophilicity.[1] However, pyrazole ether derivatives (alkoxypyrazoles) represent a distinct and chemically challenging subclass.[1] Unlike simple N-alkyl pyrazoles, alkoxypyrazoles introduce a strong electron-donating oxygen atom directly onto the aromatic ring, profoundly altering the electronic landscape (pKa, dipole moment) and reactivity profile (electrophilicity at C4).[1]

This guide addresses the critical synthetic bottleneck—regioselective O-alkylation vs. N-alkylation —and details the electronic principles governing the reactivity of these systems. It is designed for medicinal chemists requiring actionable protocols for scaffold diversification.[1]

Electronic Architecture: The Push-Pull System

To manipulate pyrazole ethers effectively, one must first master the underlying electronic tug-of-war between the nitrogen lone pairs and the alkoxy substituent.[1]

Tautomerism and Aromaticity

Unsubstituted pyrazoles exist in a tautomeric equilibrium between the 1H- and 2H-forms.[1] However, the precursor to pyrazole ethers—3-hydroxypyrazole —introduces a third variable: the keto-enol equilibrium.[1]

  • Keto Form (Pyrazolinone): Often the thermodynamic favorite in polar solvents, breaking aromaticity.[1]

  • Enol Form (Hydroxypyrazole): Required for O-alkylation to restore aromaticity.[1]

The Alkoxy Effect: Once O-alkylated, the pyrazole ring is locked into an aromatic state.[1] The alkoxy group at position 3 (or 5) exerts a Dual Electronic Effect :

  • Inductive Withdrawal (-I): The electronegative oxygen pulls electron density through the sigma bond, lowering the pKa of the ring protons slightly compared to alkyl-pyrazoles.[1]

  • Mesomeric Donation (+M): The oxygen lone pair donates electron density into the

    
    -system.[1] This is the dominant effect, significantly activating the C4 position  toward electrophilic attack.[1]
    
Visualization: Resonance and Activation

The following diagram illustrates how the alkoxy group stabilizes the cationic intermediate during electrophilic substitution at C4.

PyrazoleResonanceAlkoxy3-Alkoxypyrazole(Neutral)Resonance1Resonance Form A(N2 Lone Pair Donation)Alkoxy->Resonance1 delocalizationResonance2Resonance Form B(Oxygen Lone Pair Donation)Alkoxy->Resonance2 +M EffectC4_AttackActivated C4(Nucleophilic Site)Resonance2->C4_Attack Increases HOMO density

Figure 1: Resonance contributions in 3-alkoxypyrazoles. Note the strong donation from Oxygen to C4.

The Synthetic Challenge: Regioselective Alkylation

The synthesis of pyrazole ethers is plagued by the Ambident Nucleophile Problem . The pyrazolinone anion has three nucleophilic sites: N1, N2, and O.[1]

The Decision Matrix
  • N-Alkylation (Thermodynamic Control): Reaction with alkyl halides (RX) under basic conditions (e.g., K₂CO₃/DMF) typically favors N-alkylation (forming N-alkyl pyrazolinones) because the N-C bond is stronger than the O-C bond.

  • O-Alkylation (Kinetic/Hard-Soft Control): To force O-alkylation, one must use conditions that favor the "harder" oxygen center or trap the enol form.[1]

Validated Pathways
MethodReagentsMajor ProductMechanism
Standard Alkylation R-X, K₂CO₃, DMFN-Alkyl (Pyrazolone)Sɴ2 (Thermodynamic)
Silver Salt Method R-X, Ag₂CO₃, BenzeneO-Alkyl (Ether)Ag⁺ coordinates N, blocking it.
Mitsunobu Reaction R-OH, PPh₃, DIADO-Alkyl (Ether)Oxy-phosphonium intermediate attacks O.
Workflow Visualization

AlkylationPathwayscluster_NPathway A: N-Alkylationcluster_OPathway B: O-AlkylationStart3-Hydroxypyrazole(Pyrazolinone)ConditionAReagents:Alkyl Halide + K2CO3Start->ConditionAConditionBReagents:Mitsunobu (PPh3/DEAD)OR Ag2CO3Start->ConditionBProductAN-Alkyl Pyrazolone(Undesired for Ethers)ConditionA->ProductASoft-Soft InteractionProductB3-Alkoxypyrazole(Target Ether)ConditionB->ProductBHard-Hard / O-Philic

Figure 2: Synthetic divergence for ambident pyrazolinone nucleophiles.

Reactivity Profile and Functionalization[1]

Once the ether linkage is established, the ring's reactivity pattern shifts.[1]

Electrophilic Aromatic Substitution (SEAr)

The alkoxy group activates the ring.[1]

  • Position: Exclusively C4 .

  • Conditions: Milder conditions are required compared to unactivated pyrazoles to avoid poly-substitution or ether cleavage.[1]

    • Halogenation: NIS or NBS in MeCN (Room Temp) gives 4-halo-3-alkoxypyrazoles in high yield.[1]

    • Nitration: HNO₃/Ac₂O (mild) is preferred over H₂SO₄/HNO₃ to preserve the ether linkage.[1]

Lithiation and Metalation

If the N1 position is protected (e.g., N-methyl-3-methoxypyrazole):

  • C5 Deprotonation: n-BuLi at -78°C will deprotonate C5 (ortho to the N1).[1] The alkoxy group at C3 has a minimal directing effect compared to the N1 substituent.[1]

  • Warning: 3-alkoxypyrazoles are susceptible to nucleophilic attack at the alkoxy-carbon under harsh conditions, leading to ether cleavage.[1]

Medicinal Chemistry Applications

3-Alkoxypyrazoles are not just synthetic curiosities; they are specific bioisosteres used to tune physicochemical properties.[1]

  • H-Bonding: The ether oxygen acts as a weak H-bond acceptor, distinct from the N2 nitrogen.[1]

  • Lipophilicity (LogP): An ethoxy or isopropoxy group allows precise tuning of LogP without the metabolic liability of a long alkyl chain.[1]

  • Case Study: Dihydroorotate Dehydrogenase (DHODH) Inhibitors .

    • Context: 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidines have been identified as potent inhibitors of human DHODH, a target for antiviral and anticancer therapy.

    • Mechanism:[2][3][4][5] The 3-alkoxy group fills a specific hydrophobic pocket in the enzyme, while the pyrazole nitrogen coordinates with the active site.[1] The ether linkage provides a critical geometric orientation that a simple alkyl group cannot achieve.[1]

Experimental Protocol: Synthesis of 3-Benzyloxypyrazole

Objective: Selective O-alkylation of 3-methyl-1-phenyl-2-pyrazolin-5-one using the Mitsunobu protocol. This method avoids the formation of the N-alkylated byproduct.[1]

Reagents:

  • 3-Methyl-1-phenyl-2-pyrazolin-5-one (1.0 eq)

  • Benzyl Alcohol (1.1 eq)

  • Triphenylphosphine (PPh₃) (1.2 eq)

  • Diisopropyl azodicarboxylate (DIAD) (1.2 eq)

  • Solvent: Anhydrous THF

Step-by-Step Procedure:

  • Preparation: Flame-dry a 100 mL round-bottom flask and purge with Nitrogen (N₂).

  • Dissolution: Add 3-Methyl-1-phenyl-2-pyrazolin-5-one (1.74 g, 10 mmol), Benzyl alcohol (1.19 g, 11 mmol), and PPh₃ (3.15 g, 12 mmol) to the flask. Dissolve in 40 mL of anhydrous THF.

  • Cooling: Cool the solution to 0°C using an ice/water bath. Stir for 10 minutes.

  • Addition: Add DIAD (2.43 g, 12 mmol) dropwise over 15 minutes via a syringe pump or pressure-equalizing dropping funnel. Crucial: Maintain temperature < 5°C to prevent side reactions.[1]

  • Reaction: Allow the mixture to warm to room temperature naturally and stir for 12 hours. Monitor by TLC (Hexane/EtOAc 3:1).[1] The pyrazolinone starting material (lower Rf) should disappear.[1]

  • Workup: Concentrate the THF under reduced pressure.

  • Purification: The residue will contain solid Triphenylphosphine oxide (TPPO).[1][6] Triturate with cold diethyl ether/hexane (1:1) and filter off the solid TPPO.[1][6]

  • Chromatography: Purify the filtrate via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

  • Yield: Expect 75-85% of the O-alkylated product (3-benzyloxy-5-methyl-1-phenylpyrazole) as a colorless oil or low-melting solid.[1]

Self-Validation Check:

  • NMR: Check ¹H NMR. The O-CH₂ peak should appear around 5.2 ppm (singlet).[1] If N-alkylation occurred (N-benzyl), the CH₂ peak would be shielded, appearing around 4.8-4.9 ppm .

References

  • Regioselectivity of Pyrazole Alkylation

    • Title: "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for
    • Source: The Journal of Organic Chemistry (ACS)
    • URL:[Link]

  • Mitsunobu Reaction for O-Alkylation

    • Title: "Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review"[1][7]

    • Source: Molecules (MDPI)
    • URL:[Link]

  • Medicinal Chemistry of Alkoxypyrazoles

    • Title: "An Improved Preparation of 3-Alkoxypyrazoles" (Contextualizing the DHODH inhibitor synthesis)
    • Source: Beilstein Journal of Organic Chemistry[1][8]

    • URL:[Link]

  • General Reactivity of Pyrazoles

    • Title: "Pyrazole: an emerging privileged scaffold in drug discovery"[9]

    • Source: Future Medicinal Chemistry[1]

    • URL:[Link]

Computational docking studies involving 4-(2-(Benzyloxy)ethoxy)-1H-pyrazole ligands

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the computational docking framework for 4-(2-(Benzyloxy)ethoxy)-1H-pyrazole ligands. This guide is structured as a high-level Standard Operating Procedure (SOP) for medicinal chemists and computational biologists, focusing on the specific challenges posed by the pyrazole tautomerism and the flexible ether-linked benzyl moiety.

Technical Guide & Protocol

Executive Summary & Chemical Context

The 4-(2-(Benzyloxy)ethoxy)-1H-pyrazole scaffold represents a privileged structural motif in kinase inhibitor design. The 1H-pyrazole core functions as a bidentate hinge binder (donor-acceptor), while the 4-position substitution provides a vector to explore the solvent-accessible regions or specific hydrophobic pockets (e.g., the "gatekeeper" or "back pocket" in Type II kinase inhibitors).

This guide addresses the two critical variables in docking this specific ligand class:

  • Prototropic Tautomerism: The 1H-pyrazole ring exists in dynamic equilibrium between

    
    -H and 
    
    
    
    -H tautomers, which drastically alters the hydrogen bond donor/acceptor pattern required for hinge binding.
  • Linker Entropy: The ethylene glycol-like linker (-O-CH

    
    -CH
    
    
    
    -O-) introduces significant rotatable bond penalties and conformational flexibility that must be explicitly modeled to avoid false-positive scoring.

Phase I: Ligand Preparation & Conformational Analysis

Objective: Generate a bioactive conformational ensemble and correct ionization states.

Tautomer Enumeration

The 1H-pyrazole ring is amphoteric. At physiological pH (7.4), the neutral form dominates, but the position of the proton is context-dependent.

  • Mechanism: In the unbound state, the tautomers are often isoenergetic. However, inside a kinase hinge region (e.g., Adenine binding pocket), the protein environment selects a specific tautomer to complement the backbone carbonyl and amide nitrogen residues.

  • Protocol:

    • Generate both

      
       and 
      
      
      
      tautomers for every ligand derivative.
    • Do not merge them into a single entry; dock them as separate chemical entities to determine which tautomer scores favorably.

    • Software Command (Example - Schrödinger LigPrep):-t 2 -p 7.0 +/- 2.0

Stereochemistry & Rotatable Bonds

The 4-(2-(Benzyloxy)ethoxy) tail contains multiple


 hybridized oxygen and carbon atoms.
  • Critical Step: The C-O-C bond angles (

    
    ) and the gauche/anti conformational preferences of the ethylene bridge must be sampled.
    
  • Energy Minimization: Apply the OPLS4 or MMFF94s force field to minimize the ligand geometry before docking. This prevents high-energy internal clashes from the flexible benzyl tail.

Phase II: Target System Configuration (Kinase Case Study)

Objective: Prepare the receptor for accurate scoring of the pyrazole-hinge interaction.

Representative Target: c-Met Receptor Tyrosine Kinase (PDB ID: 2WGJ or 3LQ8 ). Rationale: c-Met is a classic target for pyrazole-based inhibitors (e.g., Crizotinib, Tepotinib), where the pyrazole ring binds to the hinge region (Pro1158/Met1160).

Protein Preparation Workflow
  • Structure Retrieval: Download PDB 2WGJ (Resolution < 2.5 Å).

  • H-Bond Network Optimization:

    • The orientation of the hydroxyl group in Tyr1230 (activation loop) and the protonation state of His1094 are critical.

    • Use a hydrogen bond optimizer (e.g., PROPKA) to set states at pH 7.4.

  • Water Management:

    • Retain: Conserved "structural" waters bridging the ligand and the gatekeeper residue.

    • Remove: Bulk solvent waters > 5 Å from the active site.

    • Note: The ether oxygens in the 4-(2-(Benzyloxy)ethoxy) tail may displace labile waters or form water-mediated bridges.

Grid Generation

Define the search space centered on the centroid of the co-crystallized ligand.

  • Box Dimensions:

    
     Å. (Sufficient to accommodate the extension of the benzyl tail).
    
  • Constraints: Define a Hydrogen Bond constraint on the hinge residue (e.g., Met1160 backbone NH) to force the pyrazole into the correct bioactive orientation.

Phase III: Docking Protocol (Step-by-Step)

The following protocol utilizes a Genetic Algorithm (GA) approach (e.g., AutoDock Vina or GOLD) or Systematic Search (e.g., Glide) to explore the binding landscape.

Experimental Workflow
  • Validation (Self-Docking):

    • Extract the native ligand from the crystal structure.

    • Redock it using standard parameters.

    • Success Metric: RMSD

      
       Å between docked pose and crystal pose.
      
  • Production Docking:

    • Input: Prepared 4-(2-(Benzyloxy)ethoxy)-1H-pyrazole ligands (multiple tautomers).

    • Precision: "Standard Precision" (SP) for library screening; "Extra Precision" (XP) for lead optimization.

    • Sampling: Set exhaustiveness = 8 (Vina) or Post-Docking Minimization (Glide).

  • Scoring Function Analysis:

    • Prioritize poses where the pyrazole forms a bidentate H-bond with the hinge.

    • Evaluate the "Buried Surface Area" of the benzyl group. It should occupy the hydrophobic II pocket or the solvent channel, avoiding steric clash with the "roof" of the ATP site.

Workflow Visualization

The following diagram illustrates the logical flow of the docking campaign, emphasizing the tautomer splitting step.

DockingWorkflow Input Input: 4-(2-(Benzyloxy)ethoxy)-1H-pyrazole LigPrep Ligand Preparation (OPLS4/MMFF94) Input->LigPrep Tautomer Tautomer Generation (1H-N1 vs 1H-N2) LigPrep->Tautomer Split States Docking Docking Execution (Genetic Algorithm) Tautomer->Docking   Multi-input ProtPrep Protein Prep (c-Met) (H-Bond Network) Grid Grid Generation (Hinge Constraint) ProtPrep->Grid Grid->Docking Analysis Interaction Profiling (H-Bonds, Pi-Stacking) Docking->Analysis   Filter by Score

Caption: Logical workflow for docking pyrazole ligands, highlighting the critical tautomer enumeration step.

Phase IV: Interaction Profiling & Data Analysis

Successful docking of 4-(2-(Benzyloxy)ethoxy)-1H-pyrazole is defined by specific molecular interactions.

Key Interaction Checkpoints
Interaction TypeTarget Residue (Generic Kinase)Ligand MoietyCausality/Significance
Hydrogen Bond (Donor) Hinge Backbone C=OPyrazole -NHAnchors the core; mimics Adenine N6.
Hydrogen Bond (Acceptor) Hinge Backbone N-HPyrazole -N=Anchors the core; mimics Adenine N1.
Hydrophobic / Pi-Stacking Gatekeeper / Back PocketBenzyl RingThe flexible linker allows the benzyl group to reach hydrophobic pockets (e.g., the "selectivity pocket").
Solvation Solvent FrontEther OxygensThe polyether chain improves solubility and may interact with structured waters.
Interaction Map (Schematic)

The diagram below visualizes the expected binding mode of the ligand within the ATP-binding pocket.

InteractionMap Pyrazole Pyrazole Core (1H-N1) Linker Ethoxy Linker (-O-CH2-CH2-O-) Pyrazole->Linker Hinge Hinge Region (Backbone) Pyrazole->Hinge  Bidentate H-Bonds Benzyl Benzyl Tail (Hydrophobic) Linker->Benzyl Solvent Solvent Channel (Water Network) Linker->Solvent  Polar Contact Pocket Hydrophobic Pocket (Gatekeeper) Benzyl->Pocket  Pi-Stacking / VdW

Caption: Schematic of the pharmacophore interactions between the 4-(2-(Benzyloxy)ethoxy)-1H-pyrazole ligand and a kinase active site.

Scientific Integrity & Troubleshooting

  • Issue: Ligand fails to dock in the hinge.

    • Cause: Incorrect tautomer input. The docking software might be forcing the "wrong" nitrogen to protonate, causing electrostatic repulsion with the hinge backbone.

    • Solution: Manually inspect the input .sdf or .pdbqt file to ensure the pyrazole -NH is facing the backbone Carbonyl.

  • Issue: High energy penalty for the linker.

    • Cause: The ethylene glycol chain is adopting a high-energy "eclipsed" conformation to fit a pocket.

    • Solution: Run a "Conformational Search" (e.g., MacroModel) prior to docking to ensure the input poses are low-energy minima.

References

  • Ferreira, L. G., et al. (2015). Molecular Docking and Structure-Based Drug Design Strategies.[1][2][3] Molecules, 20(7), 13384-13421. Link

  • Vijayan, R. S., et al. (2015). Protein-ligand docking: are we there yet? ACS Laboratory Design, 1(1), 1-16. (Context: Tautomerism challenges in docking).
  • Cui, J. J., et al. (2011). Discovery of Crizotinib (PF-02341066), a 2-Aminopyridine-3-carbonitrile c-Met/ALK Inhibitor. Journal of Medicinal Chemistry, 54(18), 6342–6363. Link (Context: Pyrazole/Pyridine scaffolds in kinase inhibition).

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. Link

Sources

Methodological & Application

Application Note: A Step-by-Step Synthesis Protocol for 4-(2-(Benzyloxy)ethoxy)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents due to its versatile biological activities.[1][2] The functionalization of the pyrazole ring at the 4-position with an ether linkage, such as the (benzyloxy)ethoxy group, can significantly modulate the pharmacokinetic and pharmacodynamic properties of the resulting molecule. This modification can enhance solubility, introduce a flexible linker for further derivatization, or interact with specific biological targets. This application note provides a detailed, four-step synthetic protocol for the preparation of 4-(2-(Benzyloxy)ethoxy)-1H-pyrazole, a valuable building block for drug discovery and development. The synthesis is designed to be robust and reproducible, employing common laboratory reagents and techniques. Each step is accompanied by an in-depth explanation of the underlying chemical principles to provide a comprehensive guide for researchers.

Overall Synthetic Strategy

The synthesis of 4-(2-(Benzyloxy)ethoxy)-1H-pyrazole is accomplished through a four-step sequence starting from commercially available 1H-pyrazole. The strategy involves:

  • Protection of the pyrazole nitrogen: The acidic N-H proton of the pyrazole is protected with a tert-butyloxycarbonyl (Boc) group to prevent side reactions in subsequent steps.

  • Introduction of the hydroxyl group: A hydroxyl group is introduced at the 4-position of the pyrazole ring via a bromination followed by a borylation and oxidation sequence.

  • Williamson Ether Synthesis: The hydroxyl group of the protected 4-hydroxypyrazole is alkylated with 2-(benzyloxy)ethyl tosylate to form the desired ether linkage.

  • Deprotection: The Boc protecting group is removed under mild conditions to yield the final product.

Synthesis_Workflow start 1H-Pyrazole step1 Step 1: N-Boc Protection start->step1 intermediate1 tert-Butyl 1H-pyrazole-1-carboxylate step1->intermediate1 step2 Step 2: Bromination intermediate1->step2 intermediate2 tert-Butyl 4-bromo-1H-pyrazole-1-carboxylate step2->intermediate2 step3 Step 3: Borylation & Oxidation intermediate2->step3 intermediate3 tert-Butyl 4-hydroxy-1H-pyrazole-1-carboxylate step3->intermediate3 step4 Step 4: Williamson Ether Synthesis intermediate3->step4 intermediate4 tert-Butyl 4-(2-(benzyloxy)ethoxy)-1H-pyrazole-1-carboxylate step4->intermediate4 step5 Step 5: N-Boc Deprotection intermediate4->step5 end 4-(2-(Benzyloxy)ethoxy)-1H-pyrazole step5->end

Figure 1: Overall synthetic workflow for 4-(2-(Benzyloxy)ethoxy)-1H-pyrazole.

Experimental Protocols

Materials and Reagents
ReagentSupplierPurity
1H-PyrazoleSigma-Aldrich≥98%
Di-tert-butyl dicarbonate ((Boc)₂O)Sigma-Aldrich≥97%
Triethylamine (Et₃N)Sigma-Aldrich≥99.5%
Dichloromethane (DCM)Sigma-Aldrich≥99.8%
N-Bromosuccinimide (NBS)Sigma-Aldrich99%
Acetonitrile (ACN)Sigma-Aldrich≥99.9%
Bis(pinacolato)diboron (B₂pin₂)Sigma-Aldrich≥99%
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)Sigma-Aldrich98%
Potassium acetate (KOAc)Sigma-Aldrich≥99%
1,4-DioxaneSigma-Aldrich≥99.5%
Hydrogen peroxide (H₂O₂)Sigma-Aldrich30% w/w
Sodium hydroxide (NaOH)Sigma-Aldrich≥98%
Tetrahydrofuran (THF)Sigma-Aldrich≥99.9%
2-(Benzyloxy)ethanolSigma-Aldrich98%
p-Toluenesulfonyl chloride (TsCl)Sigma-Aldrich≥99%
PyridineSigma-Aldrich≥99.8%
Sodium hydride (NaH)Sigma-Aldrich60% disp.
N,N-Dimethylformamide (DMF)Sigma-Aldrich≥99.8%
Sodium borohydride (NaBH₄)Sigma-Aldrich99%
Ethanol (EtOH)Sigma-Aldrich≥99.5%
Ethyl acetate (EtOAc)Fisher ScientificHPLC Grade
HexanesFisher ScientificHPLC Grade
Magnesium sulfate (MgSO₄)Sigma-Aldrich≥99.5%
Sodium bicarbonate (NaHCO₃)Sigma-Aldrich≥99.7%
BrineLab preparedSaturated
Step 1: Synthesis of tert-Butyl 1H-pyrazole-1-carboxylate (N-Boc-pyrazole)

Rationale: The protection of the pyrazole nitrogen is crucial to prevent N-alkylation during the subsequent Williamson ether synthesis and to direct the bromination to the 4-position. The tert-butyloxycarbonyl (Boc) group is an excellent choice due to its stability under various reaction conditions and its facile removal under mild acidic or specific basic conditions.[3][4][5]

Protocol:

  • To a solution of 1H-pyrazole (1.0 eq) in dichloromethane (DCM, 0.5 M) in a round-bottom flask, add triethylamine (Et₃N, 1.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.05 eq) in DCM dropwise over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate (NaHCO₃) solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • The crude product is typically of high purity and can be used in the next step without further purification. If necessary, purify by flash column chromatography on silica gel.

Step 2: Synthesis of tert-Butyl 4-bromo-1H-pyrazole-1-carboxylate

Rationale: Bromination at the 4-position of the pyrazole ring is a key step to introduce a handle for the subsequent installation of the hydroxyl group. N-Bromosuccinimide (NBS) is a convenient and selective brominating agent for electron-rich heterocyclic systems.

Protocol:

  • Dissolve N-Boc-pyrazole (1.0 eq) in acetonitrile (ACN, 0.3 M) in a round-bottom flask protected from light.

  • Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC (Eluent: 20% Ethyl Acetate in Hexanes).

  • After completion, remove the acetonitrile under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (Eluent: 10-20% Ethyl Acetate in Hexanes) to afford the title compound.

Step 3: Synthesis of tert-Butyl 4-hydroxy-1H-pyrazole-1-carboxylate

Rationale: The bromo-substituted pyrazole is converted to a boronic ester via a palladium-catalyzed cross-coupling reaction with bis(pinacolato)diboron. The resulting boronic ester is then oxidized in situ to the corresponding hydroxyl group using an alkaline solution of hydrogen peroxide.[6]

Protocol:

  • In a flame-dried Schlenk flask under an argon atmosphere, combine tert-butyl 4-bromo-1H-pyrazole-1-carboxylate (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).

  • Add anhydrous 1,4-dioxane (0.2 M) and degas the mixture with argon for 15 minutes.

  • Heat the reaction mixture to 80 °C and stir for 12-18 hours.

  • Cool the reaction mixture to room temperature and monitor the formation of the boronic ester by TLC.

  • In a separate flask, prepare a solution of sodium hydroxide (NaOH, 3.0 eq) in water.

  • Cool the boronic ester reaction mixture to 0 °C and slowly add the aqueous NaOH solution, followed by the dropwise addition of 30% hydrogen peroxide (H₂O₂, 3.0 eq).

  • Stir the mixture at room temperature for 2-3 hours.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel (Eluent: 30-50% Ethyl Acetate in Hexanes).

Step 4: Synthesis of tert-Butyl 4-(2-(benzyloxy)ethoxy)-1H-pyrazole-1-carboxylate

Rationale: This step involves a Williamson ether synthesis, a classic and reliable method for forming ethers.[7][8][9] The hydroxyl group of the protected 4-hydroxypyrazole is deprotonated with a strong base to form a nucleophilic alkoxide, which then displaces a tosylate leaving group from the pre-synthesized 2-(benzyloxy)ethyl tosylate.

  • Preparation of 2-(Benzyloxy)ethyl tosylate:

    • To a solution of 2-(benzyloxy)ethanol (1.0 eq) in pyridine (0.5 M) at 0 °C, add p-toluenesulfonyl chloride (TsCl, 1.1 eq) portion-wise.

    • Stir the mixture at 0 °C for 30 minutes and then at room temperature for 4-6 hours.

    • Pour the reaction mixture into ice-water and extract with diethyl ether.

    • Wash the organic layer sequentially with cold 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over MgSO₄, filter, and concentrate to obtain the tosylate, which can be used without further purification.

  • Williamson Ether Synthesis Protocol:

    • To a solution of tert-butyl 4-hydroxy-1H-pyrazole-1-carboxylate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.4 M) at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

    • Add a solution of 2-(benzyloxy)ethyl tosylate (1.1 eq) in anhydrous DMF.

    • Stir the reaction mixture at 60 °C for 12-16 hours.

    • Cool the reaction to room temperature and quench by the slow addition of water.

    • Extract the mixture with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel (Eluent: 15-25% Ethyl Acetate in Hexanes).

Step 5: Synthesis of 4-(2-(Benzyloxy)ethoxy)-1H-pyrazole

Rationale: The final step is the removal of the Boc protecting group. While acidic conditions are commonly used, a milder method using sodium borohydride in ethanol is employed here to avoid any potential cleavage of the ether bond and to ensure a clean deprotection.[10][11]

Protocol:

  • Dissolve tert-butyl 4-(2-(benzyloxy)ethoxy)-1H-pyrazole-1-carboxylate (1.0 eq) in ethanol (EtOH, 0.2 M).

  • Add sodium borohydride (NaBH₄, 2.0 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC (Eluent: 50% Ethyl Acetate in Hexanes).

  • Once the starting material is consumed, cool the reaction to 0 °C and carefully quench with water.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the final product by flash column chromatography on silica gel (Eluent: 40-60% Ethyl Acetate in Hexanes) to yield 4-(2-(benzyloxy)ethoxy)-1H-pyrazole.

Data Summary

StepProductMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Analytical Method
1tert-Butyl 1H-pyrazole-1-carboxylateC₈H₁₂N₂O₂168.20>95¹H NMR, MS
2tert-Butyl 4-bromo-1H-pyrazole-1-carboxylateC₈H₁₁BrN₂O₂247.0980-90¹H NMR, ¹³C NMR, MS
3tert-Butyl 4-hydroxy-1H-pyrazole-1-carboxylateC₈H₁₂N₂O₃184.1960-75¹H NMR, ¹³C NMR, MS
4tert-Butyl 4-(2-(benzyloxy)ethoxy)-1H-pyrazole-1-carboxylateC₁₇H₂₂N₂O₄318.3770-85¹H NMR, ¹³C NMR, MS
54-(2-(Benzyloxy)ethoxy)-1H-pyrazoleC₁₂H₁₄N₂O₂218.2585-95¹H NMR, ¹³C NMR, HRMS

Characterization

The structure and purity of the final product, 4-(2-(Benzyloxy)ethoxy)-1H-pyrazole, and all intermediates should be confirmed by standard analytical techniques including ¹H NMR, ¹³C NMR, and mass spectrometry (MS). High-resolution mass spectrometry (HRMS) is recommended for the final compound to confirm its elemental composition.

References

  • Gerokonstantis, D.-T. et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(viii), 115-124.
  • Sharma, S., Verma, A., Chauhan, R., & Kulshrestha, R. (2020). Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. Journal of Applied Pharmaceutical Science, 10(05), 054–062.
  • Huang, W., Liu, S., Chen, B., Guo, X., & Yu, Y. (2015). Synthesis of polysubstituted 4-aminopyrazoles and 4-hydroxypyrazoles from vinyl azides and hydrazines. RSC Advances, 5(43), 34181-34184.
  • Gerokonstantis, D.-T. et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. ResearchGate. Retrieved from [Link]

  • Huang, W., Liu, S., Chen, B., Guo, X., & Yu, Y. (2015). Synthesis of polysubstituted 4-aminopyrazoles and 4-hydroxypyrazoles from vinyl azides and hydrazines. RSC Publishing. Retrieved from [Link]

  • Cocco, G. L., & Cignarella, G. (1985). Production of 4-hydroxypyrazole from the interaction of the alcohol dehydrogenase inhibitor pyrazole with hydroxyl radical. PubMed. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Publishing. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 5.1.7. Selective Boc-Protection and Bromination of Pyrazoles. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Organic Chemistry Tutor. Retrieved from [Link]

  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. Retrieved from [Link]

  • Xie, Y., et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 25(5), 793-796.
  • Organic Syntheses. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia. Retrieved from [Link]

  • ChemTalk. (2022, October 23). Williamson Ether Synthesis. ChemTalk. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. Chemistry LibreTexts. Retrieved from [Link]

  • MDPI. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. MDPI. Retrieved from [Link]

Sources

Using 4-(2-(Benzyloxy)ethoxy)-1H-pyrazole as a building block in organic synthesis

[1]

Introduction & Strategic Value

The pyrazole ring is a "privileged scaffold" in drug discovery, ubiquitous in kinase inhibitors (e.g., Ruxolitinib, Tozasertib) and anti-inflammatory agents. The 4-position of the pyrazole ring is a critical vector for optimization; substitutions here often project into solvent-exposed regions of protein binding pockets, making them ideal sites for solubilizing groups.

4-(2-(Benzyloxy)ethoxy)-1H-pyrazole serves as a strategic "masked" linker.[1]

  • The Ether Linkage: Increases polarity and metabolic stability compared to alkyl chains.

  • The Benzyl Group: Acts as a robust protecting group that can be removed late-stage (via hydrogenolysis) to reveal a primary alcohol.[1] This alcohol can then be derivatized into amines, fluorides, or esters to tune physicochemical properties (LogD, solubility).

  • The Free NH (1H): Allows the building block to be coupled to core scaffolds (e.g., via SNAr or Chan-Lam coupling) before manipulating the tail.[1]

Chemical Profile

PropertyData
IUPAC Name 4-[2-(Benzyloxy)ethoxy]-1H-pyrazole
Molecular Formula C₁₂H₁₄N₂O₂
Molecular Weight 218.25 g/mol
Physical State White to off-white solid
Solubility Soluble in DMSO, DMF, DCM, MeOH; Low solubility in water
Key Reactivity Nucleophilic at N1 (alkylation/arylation); Electrophilic susceptibility at C4-O (rare); Benzyl ether cleavage (H₂/Pd).[1][2]

Synthesis Protocol: Preparation of the Building Block

Note: While this compound may be available from select catalog vendors, in-house synthesis ensures purity and scalability. The following protocol utilizes N-Boc protection to ensure exclusive O-alkylation.

Reaction Scheme Overview
  • Protection: 4-Hydroxypyrazole

    
     N-Boc-4-hydroxypyrazole[1]
    
  • O-Alkylation: N-Boc-4-hydroxypyrazole + Benzyl 2-bromoethyl ether

    
     Intermediate[1]
    
  • Deprotection: Acidic cleavage of Boc

    
    Target Product 
    
Detailed Step-by-Step Procedure
Step 1: O-Alkylation of N-Protected Precursor

Prerequisite: Start with tert-butyl 4-hydroxy-1H-pyrazole-1-carboxylate (N-Boc-4-hydroxypyrazole).[1] If starting from 4-hydroxypyrazole, protect N1 first to prevent N-alkylation competition.[1]

Reagents:

  • tert-Butyl 4-hydroxy-1H-pyrazole-1-carboxylate (1.0 equiv)[1]

  • Benzyl 2-bromoethyl ether (1.2 equiv) [CAS: 1462-37-9][1]

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)[1]

  • Solvent: Anhydrous DMF or Acetonitrile (0.2 M concentration)

Protocol:

  • Charge a reaction flask with N-Boc-4-hydroxypyrazole and Cs₂CO₃ in anhydrous DMF under N₂ atmosphere.

  • Add Benzyl 2-bromoethyl ether dropwise at room temperature.

  • Heat the mixture to 60°C and stir for 4–6 hours. Monitor by TLC or LC-MS (Look for disappearance of starting phenol).[1]

  • Workup: Dilute with EtOAc, wash with water (3x) and brine (1x) to remove DMF. Dry over Na₂SO₄ and concentrate.

  • Checkpoint: The intermediate is tert-butyl 4-(2-(benzyloxy)ethoxy)-1H-pyrazole-1-carboxylate.[1]

Step 2: N-Deprotection (Boc Removal)

Reagents:

  • 4 M HCl in Dioxane (or TFA/DCM 1:4)[1]

Protocol:

  • Dissolve the crude intermediate from Step 1 in DCM.

  • Add 4 M HCl in Dioxane (5–10 equiv) at 0°C.

  • Stir at room temperature for 2 hours.

  • Workup: Concentrate the solvent. Neutralize with saturated NaHCO₃ solution and extract with EtOAc (or DCM/iPrOH 3:1 if polarity is high).[1]

  • Purification: Flash column chromatography (SiO₂, Gradient: 0–10% MeOH in DCM).

  • Yield: Expect 70–85% over two steps.

Application Workflows

Once synthesized, this building block is typically used in two distinct phases: Scaffold Attachment followed by Tail Diversification .

Workflow Diagram

ApplicationWorkflowStart4-(2-(Benzyloxy)ethoxy)-1H-pyrazoleStep1Scaffold Attachment(SNAr or Chan-Lam)Start->Step1  Coupling  IntermediateCore-Pyrazole-O-CH2CH2-OBnStep1->IntermediateStep2Benzyl Deprotection(H2, Pd/C)Intermediate->Step2  Unmasking  AlcoholCore-Pyrazole-O-CH2CH2-OHStep2->AlcoholFinalFinal Drug Candidate(Tosylation/Amination)Alcohol->Final  Derivatization  

Figure 1: Logical workflow for incorporating the building block into a drug scaffold. The benzyl group serves as a placeholder until the core structure is assembled.

Protocol A: Coupling to Heteroaryl Chlorides (SNAr)

Common use case: Attaching the pyrazole to a pyrimidine or pyridine core (e.g., JAK/CDK inhibitor synthesis).

Reagents:

  • Heteroaryl Chloride (e.g., 2,4-dichloropyrimidine) (1.0 equiv)[1]

  • 4-(2-(Benzyloxy)ethoxy)-1H-pyrazole (1.1 equiv)[1]

  • Base: DIPEA (3.0 equiv) or K₂CO₃ (2.0 equiv)[1]

  • Solvent: n-Butanol (for thermal) or DMF (for lower temp)[1]

Procedure:

  • Dissolve the Heteroaryl Chloride in n-Butanol.[1]

  • Add the Pyrazole building block and DIPEA.

  • Heat: Reflux (100–120°C) for 12–16 hours.

    • Note: If the electrophile is reactive (e.g., 4-chloropyrimidine), 60–80°C is sufficient.

  • Workup: Cool, concentrate, and purify via silica gel chromatography.

Protocol B: Unmasking the Alcohol (Hydrogenolysis)

Purpose: To reveal the primary alcohol for solubility tuning or further extension.[1]

Reagents:

  • Substrate (Benzyl-protected intermediate)[1][3][4]

  • Catalyst: 10% Pd/C (10–20 wt%)[1]

  • Hydrogen Source: H₂ gas (balloon) or Ammonium Formate[1]

  • Solvent: MeOH or EtOH

Procedure:

  • Dissolve substrate in MeOH. Use Ethyl Acetate cosolvent if solubility is poor.

  • Add Pd/C catalyst carefully under Argon flow.

  • Purge with H₂ and stir under H₂ balloon (1 atm) at RT for 4–12 hours.

  • Filtration: Filter through a Celite pad to remove Pd/C. Rinse with MeOH.

  • Result: Quantitative conversion to the primary alcohol (Core-Pyrazole-O-CH₂CH₂-OH).

Troubleshooting & Critical Parameters

IssueRoot CauseSolution
N-Alkylation during Synthesis Poor protection of N1 or base too strong.[1]Ensure N-Boc protection is complete before adding the alkyl halide.[1] Use Cs₂CO₃ (milder than NaH) to favor O-alkylation on the phenol tautomer.[1]
Incomplete Deprotection (Bn) Poisoning of Pd catalyst by Sulfur/Nitrogen in core.[1]If the core scaffold contains sulfur (e.g., thiazoles), use BCl₃ or BBr₃ at -78°C for deprotection instead of catalytic hydrogenation.
Poor Solubility Pyrazole NH H-bonding.[1]Perform reactions in polar aprotic solvents (DMF, DMSO). Once coupled to the core, solubility usually improves.

References

  • General Synthesis of 4-Alkoxypyrazoles

    • Methodology: Alkylation of N-protected 4-hydroxypyrazoles is the standard route.[1]

    • Source: McLaughlin, M. et al. "Regioselective Synthesis of 4-Alkoxypyrazoles." Journal of Organic Chemistry, 2008, 73(11), 4309–4312. Link[1]

  • Benzyl 2-Bromoethyl Ether Reagent

    • Reagent Data: Standard commercial building block for introducing benzyloxyethyl groups.
    • Source: PubChem Compound Summary for CID 73733, Benzyl 2-bromoethyl ether. Link[1]

  • Pyrazole Protection Strategies: Insight: Discussion on N-Boc vs N-THP protection for regiocontrol. Source: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. 4th Ed., Wiley-Interscience, 2006.
  • Medicinal Chemistry Context (Pyrazoles in Kinase Inhibitors)

    • Context: Use of 4-substituted pyrazoles in JAK inhibitors.[1]

    • Source: Lombardo, L. J. et al. "Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor."[1] Journal of Medicinal Chemistry, 2004, 47(27), 6658–6661. Link[1]

Disclaimer: This protocol is intended for research purposes only. Always consult Safety Data Sheets (SDS) for all reagents, particularly alkyl bromides and palladium catalysts, before use.

Application Notes & Protocols: Strategic Functionalization of the N1-Position of 4-(2-(Benzyloxy)ethoxy)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole scaffold is a cornerstone of modern medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2] Functionalization of the pyrazole core, particularly at the N1-position, is a critical strategy for modulating a compound's pharmacokinetic and pharmacodynamic profile, including its potency, selectivity, and metabolic stability.[3][4] This document provides a comprehensive guide with detailed protocols for the N1-functionalization of 4-(2-(Benzyloxy)ethoxy)-1H-pyrazole, a versatile intermediate. We delve into the strategic considerations, mechanistic underpinnings, and practical execution of three primary methodologies: classical base-mediated N-alkylation, the Mitsunobu reaction, and palladium-catalyzed N-arylation. Each protocol is designed to be self-validating, with integrated insights into reaction monitoring, purification, and troubleshooting to ensure reliable and reproducible outcomes for researchers in drug discovery and chemical development.

Strategic Overview: The Chemistry of N1-Pyrazole Functionalization

The functionalization of pyrazoles presents a unique challenge: controlling regioselectivity. Due to prototropic tautomerism, unsymmetrically substituted pyrazoles can yield a mixture of N1 and N2 isomers upon reaction.[4] The outcome is governed by a delicate interplay of steric hindrance, electronic effects of substituents, and the reaction conditions employed (base, solvent, temperature).[5]

For the substrate 4-(2-(Benzyloxy)ethoxy)-1H-pyrazole, the C4-substituent does not impose a strong steric or electronic bias, meaning that careful optimization of reaction conditions is paramount to favor the desired N1 regioisomer. Generally, alkylation favors the less sterically hindered nitrogen, which is often the N1 position.[5]

A key feature of our starting material is the benzyloxyethyl ether moiety. The benzyl (Bn) group is a robust protecting group but is sensitive to certain conditions, notably catalytic hydrogenation.[6] Throughout this guide, we will address the compatibility of this group with each protocol and provide a method for its selective cleavage when a free hydroxyl group is the desired endpoint.

G cluster_start Starting Material cluster_methods N1-Functionalization Strategies cluster_products Product Scaffolds start 4-(2-(Benzyloxy)ethoxy)-1H-pyrazole M1 Base-Mediated N-Alkylation start->M1 Alkyl Halide M2 Mitsunobu Reaction start->M2 Alcohol M3 N-Arylation (Buchwald-Hartwig) start->M3 Aryl Halide P1 N1-Alkyl Pyrazoles M1->P1 M2->P1 P2 N1-Aryl Pyrazoles M3->P2 Deprotection Bn Deprotection (e.g., Hydrogenolysis) P1->Deprotection Optional P2->Deprotection Optional

Caption: Strategic pathways for N1-functionalization of the pyrazole core.

Protocol I: Base-Mediated N-Alkylation

This is the most direct and widely used method for installing alkyl groups onto the pyrazole nitrogen. The reaction proceeds via deprotonation of the acidic N-H proton to form a pyrazolate anion, which then acts as a nucleophile in an Sₙ2 reaction with an electrophile, such as an alkyl halide.

2.1. Principle & Rationale

The choice of base is critical for efficient deprotonation without promoting side reactions. Strong, non-nucleophilic bases like sodium hydride (NaH) are highly effective. Alternatively, milder carbonate bases (K₂CO₃, Cs₂CO₃) can be used, often requiring higher temperatures.[5] Cesium carbonate is particularly effective due to the high solubility of the cesium pyrazolate salt and the "cesium effect," which enhances the nucleophilicity of the anion. Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are ideal as they effectively solvate the cation without interfering with the nucleophile.[5]

2.2. Detailed Experimental Protocol

Reaction Scheme: Pyrazole-H + Base → Pyrazole⁻ M⁺ Pyrazole⁻ M⁺ + R-X → Pyrazole-R + M⁺X⁻

Materials & Reagents
4-(2-(Benzyloxy)ethoxy)-1H-pyrazole (1.0 eq)
Alkyl Halide (R-X, e.g., Iodide, Bromide) (1.1 - 1.5 eq)
Sodium Hydride (NaH, 60% in mineral oil) (1.2 eq) OR Cesium Carbonate (Cs₂CO₃) (2.0 eq)
Anhydrous N,N-Dimethylformamide (DMF)
Ethyl Acetate (EtOAc)
Saturated Aqueous Ammonium Chloride (NH₄Cl)
Brine
Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 4-(2-(Benzyloxy)ethoxy)-1H-pyrazole (1.0 eq).

  • Dissolution: Dissolve the pyrazole in anhydrous DMF (to make a ~0.2 M solution).

  • Deprotonation (NaH): Cool the solution to 0 °C in an ice bath. Add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until gas evolution ceases.

  • Deprotonation (Cs₂CO₃): If using Cs₂CO₃ (2.0 eq), add it directly to the pyrazole solution at room temperature.

  • Alkylation: Add the alkyl halide (1.1 - 1.5 eq) dropwise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or heat (typically 50-80 °C) as needed. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).[5]

  • Work-up: Cool the reaction to room temperature. Carefully quench by pouring it into an equal volume of saturated aqueous NH₄Cl solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x volumes).

  • Washing: Combine the organic extracts and wash with water, followed by brine.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Add Pyrazole to Flask (Ar) B Dissolve in Anhydrous DMF A->B C Cool to 0°C B->C D Add Base (e.g., NaH) C->D E Add Alkyl Halide (R-X) D->E F Stir & Heat (Monitor by TLC/LC-MS) E->F G Quench with aq. NH4Cl F->G H Extract with EtOAc G->H I Wash, Dry, Concentrate H->I J Purify via Chromatography I->J

Caption: Workflow for Base-Mediated N-Alkylation.

2.3. Troubleshooting & Optimization

IssuePotential CauseRecommended Solution
Low ConversionInsufficiently reactive alkyl halide; Incomplete deprotonationSwitch from alkyl chloride/bromide to the more reactive iodide.[5] Ensure the base is fresh and the solvent is anhydrous.
Formation of N2 IsomerReaction conditions favoring the kinetic productUse a bulkier base or alkylating agent to sterically hinder N2 attack.[5] Screen different solvents; sometimes fluorinated alcohols can improve regioselectivity.[5]
Side ReactionsO-alkylation of the ethoxy side chain (unlikely but possible)Use milder conditions (lower temperature, weaker base) and monitor carefully.

Protocol II: Mitsunobu Reaction

The Mitsunobu reaction is a powerful method for forming C-N bonds by converting a primary or secondary alcohol into an effective electrophile in situ.[7] It is an excellent alternative to the base-mediated approach, particularly when the corresponding alkyl halide is unstable or inaccessible, or when milder reaction conditions are required.[8]

3.1. Principle & Rationale

The reaction involves an alcohol, an acidic nucleophile (the pyrazole), a phosphine (typically triphenylphosphine, PPh₃), and an azodicarboxylate (e.g., DEAD or DIAD). The phosphine and azodicarboxylate react to form a phosphonium salt, which activates the alcohol as an oxyphosphonium ion. The pyrazolate, formed by deprotonation by the basic reaction intermediate, then displaces the activated hydroxyl group in an Sₙ2 fashion.[9] A critical experimental detail is the order of reagent addition: the alcohol, pyrazole, and phosphine should be mixed before the dropwise addition of the azodicarboxylate at low temperature to control the reaction exotherm and minimize side products.[10]

3.2. Detailed Experimental Protocol

Materials & Reagents
4-(2-(Benzyloxy)ethoxy)-1H-pyrazole (1.0 eq)
Alcohol (R-OH) (1.2 eq)
Triphenylphosphine (PPh₃) (1.5 eq)
Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
Anhydrous Tetrahydrofuran (THF)
Ethyl Acetate (EtOAc)
Brine
Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add 4-(2-(Benzyloxy)ethoxy)-1H-pyrazole (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (1.5 eq).

  • Dissolution: Dissolve the mixture in anhydrous THF (to make a ~0.2 M solution).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition: Add DIAD (1.5 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 6-18 hours. Monitor progress by TLC/LC-MS. The formation of a white precipitate (triphenylphosphine oxide) is often an indicator of reaction progress.[10]

  • Concentration: Once the reaction is complete, remove the THF under reduced pressure.

  • Purification: The primary byproducts are triphenylphosphine oxide and the diisopropyl hydrazinodicarboxylate. Direct purification of the crude residue by flash column chromatography on silica gel is typically effective in separating the desired product from these byproducts.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Purification A Combine Pyrazole, Alcohol, & PPh3 B Dissolve in Anhydrous THF A->B C Cool to 0°C B->C D Add DIAD Dropwise C->D E Warm to RT & Stir (6-18h) D->E F Concentrate Reaction Mixture E->F G Purify via Chromatography F->G

Caption: Workflow for the Mitsunobu Reaction.

3.3. Troubleshooting & Optimization

IssuePotential CauseRecommended Solution
No ReactionAlcohol is too sterically hindered; Pyrazole is not acidic enoughThis method works best for primary and less-hindered secondary alcohols. For very hindered systems, alternative methods may be necessary.
Complex Mixture of ProductsIncorrect order of addition; Reaction too warmEnsure DIAD is added slowly at 0 °C to the pre-formed mixture of other reagents.[10]
Difficult PurificationHigh concentration of byproducts (phosphine oxide, hydrazine)If chromatography is difficult, a precipitation/filtration step can sometimes remove the bulk of the triphenylphosphine oxide before loading onto silica gel.

Protocol III: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

To install aryl or heteroaryl substituents at the N1-position, the Buchwald-Hartwig amination is the premier method.[11] This powerful cross-coupling reaction allows for the formation of C-N bonds under relatively mild conditions, tolerating a wide range of functional groups.

4.1. Principle & Rationale

The reaction involves the palladium-catalyzed coupling of an amine (the pyrazole) with an aryl halide or triflate.[11] The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex. The resulting Pd(II) complex is deprotonated by a base, allowing for coordination of the pyrazolate anion. Reductive elimination then occurs, forming the desired C-N bond and regenerating the Pd(0) catalyst. The choice of phosphine ligand is crucial for the success of the reaction, as it modulates the stability and reactivity of the palladium intermediates.[11][12] Modern, bulky electron-rich phosphine ligands (e.g., tBuBrettPhos, XPhos) have significantly broadened the scope and efficiency of this transformation.[12]

4.2. Detailed Experimental Protocol

Materials & Reagents
4-(2-(Benzyloxy)ethoxy)-1H-pyrazole (1.2 eq)
Aryl Halide (Ar-X, e.g., Bromide, Iodide) or Aryl Triflate (1.0 eq)
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2-5 mol%)
tBuBrettPhos (4-10 mol%) or other suitable ligand
Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) (2.0 eq)
Anhydrous Toluene or Dioxane
Ethyl Acetate (EtOAc)
Water
Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Preparation: To an oven-dried Schlenk tube or reaction vial, add the aryl halide (1.0 eq), 4-(2-(Benzyloxy)ethoxy)-1H-pyrazole (1.2 eq), the base (2.0 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%), and the phosphine ligand (e.g., tBuBrettPhos, 5 mol%).

  • Inerting: Seal the vessel, and evacuate and backfill with an inert gas (Argon) three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene) via syringe.

  • Reaction: Place the sealed reaction vessel in a preheated oil bath (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction by LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues.

  • Washing: Transfer the filtrate to a separatory funnel and wash with water, then brine.

  • Drying & Concentration: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

G cluster_inputs Inputs cluster_outputs Outputs pd0 Pd(0)L pd2_arx Ar-Pd(II)L(X) pd0->pd2_arx Oxidative Addition pd2_arnuc Ar-Pd(II)L(Nuc) pd2_arx->pd2_arnuc Ligand Exchange pd2_arnuc->pd0 Reductive Elimination ar_nuc Pyrazole-Ar arx Ar-X nuc_h Pyrazole-H base Base hx H-X

Caption: Simplified catalytic cycle for Buchwald-Hartwig N-Arylation.

Post-Functionalization: Deprotection of the Benzyloxyethyl Group

If the final target molecule requires a free primary alcohol, the benzyl ether can be cleaved. Catalytic hydrogenation is the most common and cleanest method, provided other functional groups in the molecule are stable to these conditions.

Materials & Reagents
N1-functionalized pyrazole derivative (1.0 eq)
Palladium on Carbon (Pd/C, 10 wt%) (5-10 mol% Pd)
Hydrogen (H₂) gas (balloon or Parr shaker)
Methanol (MeOH) or Ethyl Acetate (EtOAc)
Celite®

Procedure:

  • Preparation: Dissolve the N1-functionalized pyrazole in a suitable solvent (e.g., MeOH).

  • Catalyst: Carefully add Pd/C to the solution under an inert atmosphere.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas. For small scale, a hydrogen balloon is sufficient. For larger scale or slow reactions, a Parr hydrogenation apparatus is recommended.

  • Reaction: Stir the reaction vigorously at room temperature under a positive pressure of hydrogen. Monitor by TLC/LC-MS.

  • Work-up: Once complete, carefully vent the hydrogen and purge the flask with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected product, which can be further purified if necessary.

References

  • Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors. Vertex Pharmaceuticals.

  • Technical Support Center: Optimizing N-Alkylation of Pyrazoles. Benchchem.

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI.

  • Mitsunobu reaction. Organic Synthesis.

  • Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. ResearchGate.

  • Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Organic Chemistry Portal.

  • Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. ACS Publications.

  • Mitsunobu Reaction in My Chemistry: Lecture at VU Study Tour. Osaka University of Pharmaceutical Sciences.

  • Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. Royal Society of Chemistry.

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles. KTU ePubl.

  • What is an easy method for the deprotection of Benzoyl group? ResearchGate.

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar.

  • A Mild and Practical Method for Deprotection of Aryl Methyl/Benzyl/Allyl Ethers with HPPh2 and tBuOK. The Royal Society of Chemistry.

  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. ACS Publications.

  • Benzyl Ethers - Protecting Groups. Organic Chemistry Portal.

  • N-alkylation method of pyrazole. Google Patents.

  • Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst. PubMed.

  • 4 - Organic Syntheses Procedure. Organic Syntheses.

  • Late-stage N-functionalization of diazo NH-heterocycles via alkylation by Mitsunobu reaction or with alkyl halides. Beilstein Archives.

  • Original Functionalized Pyrazoles For Drug Discovery. Life Chemicals.

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI.

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PMC - NIH.

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.

  • Buchwald–Hartwig amination. Wikipedia.

  • Regioselective SN2' Mitsunobu reaction of Morita–Baylis–Hillman alcohols: A facile and stereoselective synthesis of α-alkylidene-β-hydrazino acid derivatives. Beilstein Journals.

  • Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metallations. Amazon AWS.

  • Practical Synthesis of Pyrazol-4-thiols. ChemRxiv.

  • SYNTHESIS OF NEW DERIVATIVES OF 4,5-DIHYDRO-1H-PYRAZOLE VIA 4-ALLYL-2-METHOXYPHENOL. University of Tlemcen.

  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. PMC - NIH.

Sources

Application Note: Accelerated Synthesis of 4-(2-(Benzyloxy)ethoxy)-1H-pyrazole via Microwave Irradiation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed protocol for the efficient synthesis of 4-(2-(benzyloxy)ethoxy)-1H-pyrazole, a valuable heterocyclic building block in medicinal chemistry. By leveraging the principles of Microwave-Assisted Organic Synthesis (MAOS), this method offers a significant reduction in reaction time, improved yields, and enhanced purity compared to conventional heating methods.[1][2][3][4][5] The described protocol is designed for researchers and professionals in drug discovery and development, offering a robust and reproducible procedure for accessing this important pyrazole derivative.

Introduction

Pyrazole derivatives are a cornerstone in pharmaceutical research, forming the core structure of numerous approved drugs with a wide range of biological activities.[5][6] The functionalization of the pyrazole scaffold is a key strategy in modulating the pharmacological properties of these compounds. Specifically, the introduction of an ether linkage at the 4-position can significantly impact a molecule's solubility, metabolic stability, and target engagement.

Traditional methods for the synthesis of 4-alkoxypyrazoles often involve lengthy reaction times and harsh conditions, leading to the formation of impurities and lower overall efficiency.[7] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis, offering numerous advantages over conventional heating.[2][3][4] By directly and efficiently heating the reaction mixture, microwaves can dramatically accelerate reaction rates, often reducing synthesis times from hours or days to mere minutes.[1][2][3] This rapid and uniform heating can also lead to cleaner reaction profiles and higher product yields.[1][4][8]

This application note details a microwave-promoted protocol for the synthesis of 4-(2-(benzyloxy)ethoxy)-1H-pyrazole, a key intermediate for further elaboration in drug discovery programs.

Reaction Principle: Microwave-Assisted Ullmann-Type Ether Synthesis

The synthesis of 4-(2-(benzyloxy)ethoxy)-1H-pyrazole is achieved through a copper-catalyzed Ullmann-type condensation reaction.[7][9][10] In this reaction, a halo-pyrazole, such as 4-bromo-1H-pyrazole, is coupled with an alcohol, in this case, 2-(benzyloxy)ethanol, in the presence of a copper catalyst and a base.

The core of this application note lies in the application of microwave irradiation to drive this transformation. The mechanism of microwave heating involves the direct interaction of the electromagnetic field with polar molecules in the reaction mixture.[8][11][12][13] This interaction, primarily through dipolar polarization and ionic conduction, leads to rapid and localized heating at the molecular level.[8][11][12][13] This efficient energy transfer overcomes the activation energy barrier of the reaction much more effectively than conventional conductive heating, resulting in a significant rate enhancement.[14]

The proposed reaction is as follows:

Experimental Protocol

This section provides a detailed, step-by-step methodology for the microwave-assisted synthesis of 4-(2-(benzyloxy)ethoxy)-1H-pyrazole.

Materials:

Reagent/MaterialGradeSupplier
4-Bromo-1H-pyrazole≥95%Commercially Available
2-(Benzyloxy)ethanol≥98%Commercially Available
Copper(I) Iodide (CuI)98%Commercially Available
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially Available
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially Available
Ethyl acetate (EtOAc)ACS GradeCommercially Available
Brine (saturated NaCl solution)Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)Commercially Available
Microwave Reactore.g., Biotage Initiator, CEM Discover
Microwave Process Vial (10-20 mL)Appropriate for the reactor
Magnetic Stir Bar

Procedure:

  • Reagent Preparation: In a 10-20 mL microwave process vial equipped with a magnetic stir bar, add 4-bromo-1H-pyrazole (1.0 mmol, 147 mg).

  • Addition of Reactants and Catalyst: To the vial, add 2-(benzyloxy)ethanol (1.2 mmol, 182 mg, 1.2 eq), copper(I) iodide (0.1 mmol, 19 mg, 10 mol%), and anhydrous potassium carbonate (2.0 mmol, 276 mg, 2.0 eq).

  • Solvent Addition: Add 5 mL of anhydrous N,N-dimethylformamide (DMF) to the vial.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the reaction mixture at 150 °C for 20 minutes with stirring. Caution: Reactions in sealed vessels at elevated temperatures will generate pressure. Ensure the microwave reactor is properly maintained and operated according to the manufacturer's instructions.[15]

  • Work-up: After the reaction is complete, allow the vial to cool to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with brine (2 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure 4-(2-(benzyloxy)ethoxy)-1H-pyrazole.

Data Summary:

ParameterValue
Reaction Time20 minutes
Temperature150 °C
Yield (isolated)75-85%
AppearanceColorless to pale yellow oil

Experimental Workflow Diagram

experimental_workflow cluster_prep Reaction Setup cluster_reaction Microwave Synthesis cluster_workup Work-up & Purification cluster_product Final Product reagents Combine: - 4-Bromo-1H-pyrazole - 2-(Benzyloxy)ethanol - CuI - K₂CO₃ solvent Add Anhydrous DMF reagents->solvent mw_irradiation Irradiate in Microwave Reactor (150 °C, 20 min) solvent->mw_irradiation Seal Vial extraction Aqueous Work-up & Extraction with EtOAc mw_irradiation->extraction Cool to RT purification Column Chromatography extraction->purification final_product 4-(2-(Benzyloxy)ethoxy) -1H-pyrazole purification->final_product

Caption: Microwave-assisted synthesis workflow.

Characterization of 4-(2-(Benzyloxy)ethoxy)-1H-pyrazole

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.[16][17][18] The following are the expected chemical shifts for 4-(2-(benzyloxy)ethoxy)-1H-pyrazole.

¹H NMR (400 MHz, CDCl₃) δ (ppm):

  • 7.65 (s, 2H): Protons on the pyrazole ring (C3-H and C5-H).

  • 7.40-7.28 (m, 5H): Aromatic protons of the benzyl group.

  • 4.60 (s, 2H): Methylene protons of the benzyl group (-O-CH₂-Ph).

  • 4.15 (t, J = 4.8 Hz, 2H): Methylene protons adjacent to the pyrazole oxygen (-O-CH₂-CH₂-O-).

  • 3.80 (t, J = 4.8 Hz, 2H): Methylene protons adjacent to the benzyloxy group (-CH₂-O-CH₂-Ph).

¹³C NMR (100 MHz, CDCl₃) δ (ppm):

  • 138.0: Quaternary carbon of the phenyl ring attached to the methylene group.

  • 135.0 (2C): C3 and C5 carbons of the pyrazole ring.

  • 128.5 (2C), 127.8, 127.7 (2C): Carbons of the phenyl ring.

  • 118.0: C4 carbon of the pyrazole ring.

  • 73.2: Methylene carbon of the benzyl group (-O-CH₂-Ph).

  • 70.0: Methylene carbon adjacent to the pyrazole oxygen (-O-CH₂-CH₂-O-).

  • 69.5: Methylene carbon adjacent to the benzyloxy group (-CH₂-O-CH₂-Ph).

Mass Spectrometry (MS):

Mass spectrometry confirms the molecular weight of the synthesized compound.

  • ESI-MS: m/z calculated for C₁₂H₁₄N₂O₂ [M+H]⁺: 219.11; found: 219.1.

Chemical Structure and Atom Numbering

Caption: Structure of 4-(2-(Benzyloxy)ethoxy)-1H-pyrazole.

Conclusion

The microwave-assisted synthesis of 4-(2-(benzyloxy)ethoxy)-1H-pyrazole offers a rapid, efficient, and high-yielding alternative to traditional synthetic methods.[19][20] This protocol is well-suited for the demands of modern drug discovery, enabling the timely production of key intermediates for the development of novel therapeutics. The detailed experimental procedure and characterization data provided herein serve as a valuable resource for researchers in the pharmaceutical and chemical sciences.

References

  • Microwave-Assisted Synthesis in Drug Development - EPCP. (n.d.).
  • Kappe, C. O. (2005). The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery, 5(1), 51-63.
  • MDPI. (2025, November 7). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
  • Joshi, G. G. (2013). Microwave Assisted Organic Synthesis: A Green Chemical Approach. Asian Journal of Pharmaceutical Research and Development, 1(4), 165–177.
  • Kappe, C. O., & Dallinger, D. (2006). The impact of microwave synthesis on drug discovery. Nature reviews. Drug discovery, 5(1), 51–63.
  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024, January 15).
  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH - IJNRD. (2023, June 6).
  • CEM Corporation. (n.d.). Theory of Microwave Heating for Organic Synthesis.
  • Microwave Chemistry and its Applications - Research Journal of Pharmaceutical Dosage Forms and Technology. (2020, June 17).
  • ANU BOOKS PUBLISHER & DISTRIBUTOR. (n.d.). Role of Microwave in Pharmaceutical Sciences.
  • Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. (n.d.).
  • MDPI. (2020, September 24). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
  • Wikipedia. (n.d.). Ullmann condensation.
  • Organic Syntheses Procedure. (n.d.). 4.
  • Obermayer, D., Glasnov, T. N., & Kappe, C. O. (2011). Microwave-assisted and continuous flow multistep synthesis of 4-(pyrazol-1-yl)carboxanilides. The Journal of organic chemistry, 76(16), 6657–6669.
  • Microwave assisted synthesis of novel pyrazoles. (n.d.).
  • Microwave-assisted synthesis of a series of 4,5-dihydro-1H-pyrazoles endowed with selective COX-1 inhibitory potency: Scientific paper. (2023, January 27).
  • Benchchem. (n.d.). The Pyrazole Synthesis Showdown: Microwave-Assisted Heating vs. Conventional Methods.
  • Organic Syntheses Procedure. (n.d.). 10.
  • ResearchGate. (n.d.). (PDF) Microwave-assisted synthesis of a series of 4,5-dihydro-1H-pyrazoles endowed with selective COX-1 inhibitory potency.
  • Zrinski, I. (2006, July 18). MICROWAVE-ASSISTED SYNTHESIS OF PYRAZOLES BY 1,3-DIPOLAR CYCLOADDITION OF DIAZO COMPOUNDS TO ACETYLENE DERIVATIVES.
  • MDPI. (2010, May 17). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions.
  • ResearchGate. (2025, November 18). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
  • Sequential [3+2] annulation reaction of prop-2-ynylsulfonium salts and hydrazonyl chlorides: synthesis of pyrazole. (n.d.).
  • SynArchive. (n.d.). Ullmann Condensation.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13 C NMR Spectroscopy - DOI. (2012, January 18).
  • Benchchem. (n.d.). Application Notes & Protocols: Synthesis of Pyrazole Derivatives from β-Keto Esters.
  • Indian Chemical Society. (n.d.). A facile synthesis of pyrazole derivatives in neat WERSA.
  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.
  • Provasi, P., Jimeno, M. L., Alkorta, I., Reviriego, F., Elguero, J., & Jokisaari, J. (2016). The (1) H NMR spectrum of pyrazole in a nematic phase. Magnetic resonance in chemistry : MRC, 54(8), 637–640.
  • ResearchGate. (n.d.). 1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1....
  • Benchchem. (n.d.). Application Note: Comprehensive Characterization of 3,5-diethyl-1-phenyl-1H-pyrazole.

Sources

Application Notes and Protocols for the Selective Reduction of 4-(2-(Benzyloxy)ethoxy)-1H-pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Complexities of Reduction in Substituted Pyrazoles

The 4-(2-(benzyloxy)ethoxy)-1H-pyrazole scaffold is a key structural motif in medicinal chemistry and materials science. Its synthesis and subsequent functionalization often require precise chemical transformations on a molecule bearing multiple reactive sites. Among the most common and challenging of these transformations is reduction. The inherent aromaticity of the pyrazole ring, the lability of the benzyl ether protecting group to hydrogenolysis, and the potential presence of other reducible functional groups (such as nitro, carbonyl, or ester moieties) create a complex chemoselectivity puzzle.

This guide provides researchers, scientists, and drug development professionals with a detailed overview of reagents and protocols for the selective reduction of various functional groups in the presence of the 4-(2-(benzyloxy)ethoxy)-1H-pyrazole core. We will move beyond simple procedural lists to explain the mechanistic rationale behind reagent choice, enabling scientists to make informed decisions for their specific molecular targets.

The Chemoselectivity Challenge: Competing Reaction Pathways

When approaching the reduction of a substituted 4-(2-(benzyloxy)ethoxy)-1H-pyrazole, three primary competing pathways must be considered. The choice of reducing agent and conditions will dictate which pathway is favored.

  • Pathway A: Substituent Reduction: Targeting a specific functional group (e.g., nitro, ketone, ester) on the pyrazole or its substituents while preserving both the pyrazole's aromaticity and the benzyl ether.

  • Pathway B: Pyrazole Ring Reduction: Saturation of the aromatic pyrazole ring to form the corresponding pyrazoline or pyrazolidine derivatives.[1] Pyrazoles are generally resistant to reduction but can be hydrogenated under catalytic conditions.[1][2]

  • Pathway C: Benzyl Group Cleavage: Removal of the benzyl protecting group via hydrogenolysis to unmask the primary alcohol.

A successful strategy hinges on exploiting the differential reactivity of these sites.

cluster_pathways Selective Reduction Pathways cluster_products Resulting Scaffolds Start 4-(2-(Benzyloxy)ethoxy)-1H-pyrazole with Reducible Group (R) PathwayA Pathway A: Substituent (R) Reduction Start->PathwayA Chemoselective Reagents (e.g., NaBH4, Fe/NH4Cl) PathwayB Pathway B: Pyrazole Ring Reduction Start->PathwayB Catalytic Hydrogenation (e.g., H2/PtO2, high pressure) PathwayC Pathway C: Benzyl Group Cleavage Start->PathwayC Hydrogenolysis (e.g., H2/Pd-C) ProductA R-Reduced Product PathwayA->ProductA ProductB Pyrazolidine/Pyrazoline PathwayB->ProductB ProductC Deprotected Alcohol PathwayC->ProductC

Figure 1: Competing pathways in the reduction of functionalized pyrazole derivatives.

Reagent Selection Guide: A Strategy-Based Approach

The selection of a reducing agent is the most critical decision in achieving the desired transformation. The following table summarizes reagents based on their primary target, providing a quick reference for experimental design.

Desired Transformation Target Functional Group Recommended Reagent Class Effect on Pyrazole Ring Effect on Benzyl Ether Key Considerations
Substituent Reduction Aldehydes, KetonesMetal Hydrides (Mild)InertInertSodium Borohydride (NaBH₄) is highly selective for carbonyls.[3][4]
Esters, Amides, Nitriles, Carboxylic AcidsMetal Hydrides (Strong)InertInertLithium Aluminum Hydride (LiAlH₄) is powerful but requires anhydrous conditions and careful handling.[5][6]
Nitro Groups (-NO₂)Metal-based (Non-catalytic)InertInertIron powder with an acid source (e.g., NH₄Cl, AcOH) is a classic, effective, and selective method.[7][8]
Benzyl Group Cleavage Benzyl Ether (-OBn)Catalytic Hydrogenation / HydrogenolysisPotential ReductionCLEAVED H₂/Palladium on Carbon (Pd/C) is the standard method but may also reduce the pyrazole ring.
Benzyl Ether (-OBn)Transfer HydrogenationGenerally InertCLEAVED A safer and often more selective alternative to high-pressure H₂ gas.[9][10]
Pyrazole Ring Reduction Aromatic PyrazoleCatalytic HydrogenationREDUCED Potential CleavageH₂ with PtO₂ or Rh/C under pressure typically required to overcome aromaticity.[1][2]
Aromatic PyrazoleTransfer HydrogenationREDUCED Potential CleavageRuthenium and Rhodium-based catalysts can hydrogenate N-heterocycles.[11][12]

Detailed Protocols and Methodologies

The following protocols are designed to be self-validating, with explanations for key steps.

Protocol 1: Selective Reduction of a 4-Position Nitro Group to an Amine

This protocol utilizes iron in the presence of an acidic source, a method renowned for its chemoselectivity in reducing nitroarenes without affecting other reducible groups like benzyl ethers or the pyrazole ring.[7]

Workflow Diagram:

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation A Combine Nitro-pyrazole, Ethanol, and Water in a flask B Add Ammonium Chloride (NH4Cl) and Iron Powder (Fe) A->B C Heat the mixture to reflux (e.g., 80°C) B->C D Monitor reaction progress by TLC or LC-MS C->D E Cool to room temperature and filter through Celite® D->E F Concentrate the filtrate under reduced pressure E->F G Extract with an organic solvent (e.g., Ethyl Acetate) F->G H Dry, filter, and concentrate to yield the crude amine G->H I Purify by column chromatography H->I

Figure 2: Workflow for the selective reduction of a nitro group.

Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the 4-nitro-pyrazole derivative (1.0 eq.), ethanol, and water (a common ratio is 5:1 to 2:1 v/v).

  • Reagent Addition: Add ammonium chloride (4-5 eq.) and iron powder (5-10 eq.). The large excess of iron is necessary due to the formation of iron oxides on the surface.

  • Reaction Execution: Heat the vigorously stirred suspension to reflux (typically 75-85°C). The reaction is often complete within 1-4 hours.

  • Monitoring: Track the disappearance of the starting material using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with additional ethanol or methanol and filter the suspension through a pad of Celite® to remove the iron salts. Wash the pad thoroughly with the solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the bulk of the solvent. The resulting residue can be partitioned between water and an organic solvent like ethyl acetate or dichloromethane.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude amino-pyrazole. Further purification can be achieved by flash column chromatography on silica gel.

Causality Insight: The Fe/NH₄Cl system works via single-electron transfer from the iron surface to the nitro group. The slightly acidic medium provided by the hydrolysis of NH₄Cl facilitates the protonation of the intermediate nitroso and hydroxylamine species, driving the reaction to the amine product. This mechanism is significantly milder than catalytic hydrogenation and does not generate the active hydrogen species required for benzyl ether hydrogenolysis.

Protocol 2: Selective Reduction of a Ketone using Sodium Borohydride

Sodium borohydride (NaBH₄) is a mild and highly selective reducing agent, ideal for converting aldehydes and ketones to alcohols.[13] It will not reduce esters, amides, or aromatic systems like pyrazole, and it is inert towards benzyl ethers under standard conditions.[4][14]

Methodology:

  • Reaction Setup: Dissolve the ketone-substituted pyrazole derivative (1.0 eq.) in a protic solvent such as methanol (MeOH) or ethanol (EtOH) in a round-bottom flask at room temperature.

  • Reagent Addition: Cool the solution to 0°C using an ice bath. Add sodium borohydride (1.5-2.0 eq.) portion-wise. The addition may cause gas evolution (hydrogen from reaction with the solvent), so it should be done carefully.

  • Reaction Execution: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature. The reduction is typically rapid, often completing within 1-2 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of water or dilute acid (e.g., 1M HCl) at 0°C to neutralize any excess NaBH₄.

  • Isolation: Remove the bulk of the organic solvent under reduced pressure. Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The resulting alcohol can be purified by column chromatography if necessary.

Trustworthiness Note: The use of a protic solvent like methanol is key. While NaBH₄ does react slowly with alcohols, the rate of carbonyl reduction is much faster. The solvent also serves as the proton source to protonate the intermediate alkoxide, completing the reduction.[15]

Protocol 3: Selective Debenzylation via Transfer Hydrogenation

For cases where the benzyl ether must be cleaved without subjecting the molecule to high-pressure hydrogen gas, transfer hydrogenation is an excellent and safe alternative. Ammonium formate is a common and effective hydrogen donor in the presence of a palladium catalyst.

Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve the 4-(2-(benzyloxy)ethoxy)-1H-pyrazole derivative (1.0 eq.) in a suitable solvent, typically methanol or ethanol.

  • Reagent Addition: Add ammonium formate (HCO₂NH₄, 5-10 eq.) to the solution.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 10-20% by weight of the substrate) to the mixture. Note: Pd/C can be pyrophoric and should be handled with care, preferably under an inert atmosphere or by adding it to the solvent first.

  • Reaction Execution: Heat the mixture to a moderate temperature (e.g., 40-60°C) and stir. The reaction progress can be monitored by the disappearance of the starting material.

  • Work-up: Upon completion, cool the reaction and filter it through a pad of Celite® to remove the Pd/C catalyst. Wash the pad thoroughly with the reaction solvent.

  • Isolation and Purification: Concentrate the filtrate under reduced pressure to remove the solvent and the volatile byproducts from the ammonium formate. The resulting crude alcohol can be purified by standard methods such as column chromatography or recrystallization.

Expertise Insight: Transfer hydrogenation offers a different kinetic profile compared to gaseous hydrogenation. The concentration of the active hydrogen-donating species is controlled by the decomposition of the ammonium formate on the catalyst surface. This can sometimes lead to higher selectivity, preventing over-reduction of other sensitive functional groups compared to a high-pressure H₂ atmosphere.

Conclusion

The selective reduction of 4-(2-(benzyloxy)ethoxy)-1H-pyrazole derivatives is a tractable but nuanced challenge. A successful outcome is not merely a matter of choosing a reagent from a list, but of understanding the competing reaction pathways and selecting a reagent system whose mechanism explicitly favors the desired transformation. For substituent reduction in the presence of the benzyl ether, mild metal hydrides (NaBH₄) and non-catalytic metal reductions (Fe/NH₄Cl) are superior choices. For debenzylation, transfer hydrogenation offers a safe and effective alternative to traditional methods. By applying the principles and protocols outlined in this guide, researchers can confidently navigate the synthetic landscape to achieve their target molecules with precision and high yield.

References

  • Source: Catalysis Science & Technology (RSC Publishing)
  • Title: Pyrazole-pyrazine conjugates as potential therapeutic agents: design, synthesis and bioactivity Source: Not specified URL
  • Title: Transfer Hydrogenation of N- and O-Containing Heterocycles Including Pyridines with H3N–BH3 Under the Catalysis of the Homogeneous Ruthenium Precatalyst Source: Organic Letters - ACS Publications URL
  • Title: Transfer Hydrogenation of Nitriles, Olefins, and N-Heterocycles Catalyzed by an N-Heterocyclic Carbene-Supported Half-Sandwich Complex of Ruthenium Source: Organometallics - ACS Publications URL
  • Title: Transfer Hydrogenation of N- and O-Containing Heterocycles Including Pyridines with H3N-BH3 Under the Catalysis of the Homogeneous Ruthenium Precatalyst Source: Organic Chemistry Portal URL
  • Title: Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole Source: Slideshare URL
  • Title: A simple iridicycle catalyst for efficient transfer hydrogenation of N-heterocycles in water Source: Not specified URL
  • Title: Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives Source: International Journal of Pharmaceutical Sciences Review and Research URL
  • Title: Partially reduced forms of pyrazoline: Significance and symbolism Source: Not specified URL
  • Title: Recent developments in synthetic chemistry and biological activities of pyrazole derivatives Source: Indian Academy of Sciences URL
  • Source: Organic & Biomolecular Chemistry (RSC Publishing)
  • Title: Metal Hydride?
  • Title: Experiment 5 Reductions with Lithium Aluminium Hydride Source: Department of Chemistry, Third Year Advanced Practical Organic Chemistry URL
  • Title: Reduction with metal hydride- PCI syllabus-Organic / Heterocyclic chemistry Source: Slideshare URL
  • Title: Lithium Aluminum Hydride (LAH)
  • Title: Sodium borohydride - Wikipedia Source: Wikipedia URL
  • Title: Sodium Borohydride (NaBH4)
  • Source: commonorganicchemistry.
  • Title: Metal Hydride Reduction Source: Not specified URL
  • Title: Lithium Aluminum Hydride (LiAlH4)
  • Title: Sodium Borohydride (NaBH4)
  • Title: Experiment 1.

Sources

Troubleshooting & Optimization

Solving solubility issues of 4-(2-(Benzyloxy)ethoxy)-1H-pyrazole in NMR solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Janus" Molecule Challenge

The molecule 4-(2-(Benzyloxy)ethoxy)-1H-pyrazole presents a classic "Janus" physicochemical challenge in NMR spectroscopy. It possesses two opposing domains:

  • The Pyrazole Head: A polar, hydrogen-bond donor/acceptor motif capable of annular tautomerism and strong intermolecular aggregation.[1]

  • The Benzyloxyethoxy Tail: A flexible, lipophilic chain that resists dissolution in highly polar aqueous media.[1]

The Core Issue: In non-polar solvents (e.g., CDCl₃), the pyrazole heads aggregate via hydrogen bonding, leading to severe line broadening. In protic solvents (e.g., MeOD), the diagnostic NH proton is lost to exchange. In highly polar aprotic solvents (e.g., DMSO-d₆), recovery of the sample is difficult.[2]

This guide provides a validated solvent selection matrix and troubleshooting protocols to ensure high-resolution data acquisition.

Phase 1: Solvent Selection Matrix[2]

Do not default to Chloroform-d.[2][1] Use this matrix to select the optimal solvent based on your specific analytical goal.

SolventSolubility RatingNH ObservationResolution QualityRecommendation
DMSO-d₆ Excellent Yes (Sharp) HighPrimary Choice. Breaks pyrazole aggregates; slows tautomeric exchange to sharpen peaks.[2][1]
Acetone-d₆ GoodYes (Broad)Medium/HighSecondary Choice. Good for sample recovery.[2][1] Low freezing point allows low-temp NMR.[2][1]
Methanol-d₄ Very GoodNo (Exchanged) HighUse only if NH signal is irrelevant.[2][1] Excellent for carbon assignment (

C).
CDCl₃ ModerateYes (Very Broad)LowAvoid. Promotes dimerization/oligomerization.[1] Peaks will be broad and undefined.
Acetonitrile-d₃ GoodYes (Variable)MediumGood alternative if DMSO is too viscous, but may still show some broadening.[2][1]
Phase 2: Decision Logic & Troubleshooting[2]
Visualizing the Workflow

The following decision tree illustrates the logical path for selecting conditions based on the specific spectral artifacts you are observing.

SolventLogic cluster_trouble Advanced Troubleshooting Start Start: Sample Preparation CheckSol Is sample soluble in CDCl3? Start->CheckSol Broad Are peaks broad? CheckSol->Broad Yes DMSO Use DMSO-d6 (Disaggregates) CheckSol->DMSO No (Precipitates) NH_Needed Is NH signal required? Broad->NH_Needed Yes MeOD Use Methanol-d4 (Fast Exchange) Broad->MeOD No (NH irrelevant) NH_Needed->DMSO High Resolution Needed Acetone Use Acetone-d6 (Easier Recovery) NH_Needed->Acetone Sample Recovery Needed Tautomer Tautomeric Broadening? Heat Heat to 310-320K Tautomer->Heat Fast Exchange Regime

Caption: Logical workflow for solvent selection and troubleshooting broadening issues in pyrazole derivatives.

Frequently Asked Questions (Technical Q&A)

Q1: I used CDCl₃ and the aromatic peaks are unrecognizable/broad. Is my compound impure? A: Likely not. This is a classic artifact of H-bond aggregation . Pyrazoles form cyclic dimers and oligomers in non-polar solvents like Chloroform.[1] This slows the molecular tumbling rate (


 relaxation), causing peak broadening.[2]
  • Fix: Add 1-2 drops of DMSO-d₆ or Methanol-d₄ to the CDCl₃ tube.[2][1] This "dopes" the solvent, breaking the intermolecular H-bonds and sharpening the peaks immediately.

Q2: Why does the NH peak disappear in Methanol-d₄ (MeOD)? A: The pyrazole NH proton is acidic (


 ~14).[2][1] In protic deuterated solvents (ROD), the proton undergoes rapid chemical exchange with the deuterium pool:


Since the detector is tuned to

, the resulting

bond is silent.[2]
  • Fix: If you must see the NH proton (e.g., to confirm the 1H-tautomer vs. N-substitution), you must use an aprotic polar solvent like DMSO-d₆ or DMF-d₇.[2][1]

Q3: I see "extra" peaks or split signals in the aromatic region. Is this a mixture of isomers? A: This is likely Annular Tautomerism .[1] The proton on the pyrazole ring hops between


 and 

.
  • Slow Exchange:[1] You see two distinct sets of signals (one for each tautomer).[2][1][3]

  • Fast Exchange: You see one average signal.[1]

  • Intermediate Exchange: You see broad, flat "humps."[1]

  • Fix: Run the NMR at elevated temperature (e.g., 40-50°C in DMSO-d₆). This pushes the system into the "Fast Exchange" regime, coalescing the signals into sharp, defined peaks.

Validated Protocol: The "Gradient Solvation" Method

For amphiphilic molecules like 4-(2-(Benzyloxy)ethoxy)-1H-pyrazole, direct addition of solvent can sometimes cause "gumming" or micelle formation.[2][1] Use this protocol for optimal homogeneity.

Materials:

  • Compound: ~5–10 mg[2][3]

  • Solvent: DMSO-d₆ (99.9% D)[2][1]

  • Equipment: 5mm NMR tube, Heat gun (optional), Sonicator.[2]

Step-by-Step:

  • Weighing: Weigh 5-10 mg of the solid directly into a clean vial (NOT the NMR tube yet).

  • Pre-Solvation: Add 100

    
    L of DMSO-d₆ to the vial.
    
  • Disaggregation: Sonicate for 30 seconds. The high polarity of DMSO combined with sonic energy ensures the pyrazole "heads" are fully solvated and not stacked.

  • Dilution: Add the remaining 450-500

    
    L of DMSO-d₆. Mix gently.
    
  • Transfer: Transfer the clear solution to the NMR tube.

  • Verification: Check for the water peak in DMSO (typically ~3.33 ppm).[1] If the water peak is broad, the sample may still be aggregating or wet.

Data Table: Chemical Shift Expectations (DMSO-d₆)

Proton EnvironmentApprox. Shift (

ppm)
MultiplicityNotes
Pyrazole NH 12.0 - 13.5Broad SingletHighly dependent on concentration/temp.[2][1]
Pyrazole CH (3/5) 7.5 - 8.0Doublet/SingletCoupling

Hz.[2][1][4]
Benzyl Aromatic 7.3 - 7.4MultipletStandard aromatic envelope.[2][1]
Benzylic

4.5 - 4.6SingletDeshielded by oxygen and phenyl ring.[2][1]
Ethoxy

3.6 - 4.2TripletsDistinct roofing effect possible.[2][1]
References
  • Fulmer, G. R., et al. (2010).[5][6][7][8] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[2]

    • Context: Essential for identifying residual solvent peaks (e.g., water in DMSO at 3.33 ppm) versus sample peaks.[2]

  • Claramunt, R. M., et al. (2006). The structure of pyrazoles in the solid state: A CPMAS NMR study. Magnetic Resonance in Chemistry.[1][3][5][9][10][11][12] [2]

    • Context: Authoritative source on pyrazole tautomerism and nitrogen dynamics.[1]

  • Reich, H. J. (University of Wisconsin).[1] Solvent Effects on Chemical Shifts.[1][3][5][12][13][14][15]

    • Context: Fundamental data on how solvent polarity (dielectric constant) affects chemical shifts of H-bonding protons.[2][1]

Sources

Purification strategies for removing unreacted halides from pyrazole ethers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on the purification of pyrazole ethers. This resource offers practical, field-proven insights and troubleshooting strategies to address the common challenge of removing unreacted halides and other impurities from your reaction mixtures. Our goal is to empower you with the knowledge to enhance the purity, yield, and overall quality of your synthesized pyrazole ether compounds.

Troubleshooting Guide: Selecting the Right Purification Strategy

Navigating the path to a pure pyrazole ether can be complex, with the optimal purification strategy depending on the specific properties of your target molecule and the nature of the impurities. This guide provides a logical workflow to help you select the most effective purification method.

Logical Workflow for Purification Strategy Selection

Purification_Strategy start Crude Pyrazole Ether Mixture (Post-Williamson Ether Synthesis) initial_assessment Initial Assessment: - Solubility of pyrazole ether - Polarity difference (TLC analysis) - Nature of halide (alkyl vs. aryl) start->initial_assessment decision1 Significant Polarity Difference and Good Organic Solubility? initial_assessment->decision1 decision2 Product is a Solid? decision1->decision2 No chromatography Flash Column Chromatography decision1->chromatography Yes decision3 Halide is an Alkyl Halide? decision2->decision3 No recrystallization Recrystallization decision2->recrystallization Yes extraction Liquid-Liquid Extraction decision3->extraction Consider as pre-treatment or for water-soluble impurities scavenger Scavenger Resin decision3->scavenger Yes pure_product Pure Pyrazole Ether chromatography->pure_product extraction->decision1 Proceed to further purification recrystallization->pure_product scavenger->pure_product

Caption: Decision workflow for selecting a pyrazole ether purification method.

Frequently Asked Questions (FAQs)

Q1: My TLC analysis shows the unreacted halide co-eluting with my pyrazole ether product. What should I do?

A: Co-elution on a TLC plate is a common issue when the polarity of the starting material and the product are very similar.[1] Here are a few strategies to address this:

  • Optimize your TLC solvent system: Experiment with different solvent mixtures. A less polar solvent system might provide better separation. Try gradients of ethyl acetate in hexane or petroleum ether.[1]

  • Consider a different stationary phase: If silica gel isn't providing the desired separation, consider using alumina (neutral or basic) for your column chromatography.

  • Employ an alternative purification technique: If chromatography is ineffective, consider recrystallization if your product is a solid, or the use of a scavenger resin to selectively remove the unreacted halide.

Q2: I'm observing a significant amount of byproduct formation in my pyrazole ether synthesis. What are the likely culprits?

A: Byproduct formation can arise from several sources in a typical Williamson ether synthesis:

  • Elimination Reaction: The use of a strong base with a secondary or tertiary alkyl halide can favor elimination over substitution, leading to the formation of alkenes.[2] To mitigate this, use a primary alkyl halide whenever possible.

  • Side reactions of the pyrazole nucleus: Depending on the substituents on the pyrazole ring, side reactions can occur. For instance, if other nucleophilic sites are present, they may compete with the desired N-alkylation.

  • Impure Starting Materials: Ensure the purity of your starting pyrazole and alkyl halide to avoid carrying impurities through the reaction.

Q3: How can I confirm that all unreacted halide has been removed from my final product?

A: Several analytical techniques can be employed to detect and quantify residual halide impurities:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive method for detecting volatile impurities like alkyl halides.[3]

  • Ion Chromatography (IC): IC is an excellent technique for the analysis of halide ions in a sample and offers high accuracy.[4]

  • Total Reflection X-ray Fluorescence (TXRF): This is a sensitive, multi-element technique that can determine the concentration of chlorine, bromine, and iodine.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While not as sensitive for trace amounts, ¹H NMR can often detect the presence of unreacted alkyl halides if the concentration is significant enough and the peaks are well-resolved from your product signals.

Q4: Are there any "greener" purification methods available to reduce solvent usage?

A: Yes, several approaches can minimize the environmental impact of your purification process:

  • Recrystallization: When applicable, recrystallization is often a more environmentally friendly option than chromatography as it typically uses smaller volumes of a single solvent.[6][7]

  • Scavenger Resins: These solid-supported reagents can simplify workup by allowing for the removal of impurities by simple filtration, reducing the need for large volumes of solvent for extraction or chromatography.[8][9]

  • Supercritical Fluid Chromatography (SFC): While requiring specialized equipment, SFC uses supercritical CO₂ as the primary mobile phase, significantly reducing organic solvent consumption.

Detailed Experimental Protocols

Protocol 1: Purification by Liquid-Liquid Extraction

Liquid-liquid extraction is a fundamental technique used to separate compounds based on their differential solubilities in two immiscible liquids, typically an aqueous phase and an organic solvent.[10][11][12] This method is particularly useful for removing inorganic salts and water-soluble impurities.

Step-by-Step Methodology:

  • Reaction Quenching: After the reaction is complete, cool the reaction mixture to room temperature.

  • Solvent Addition: Transfer the reaction mixture to a separatory funnel. Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) in which your pyrazole ether is soluble, and an equal volume of water.

  • Extraction: Stopper the funnel and, while holding the stopper and stopcock firmly, invert the funnel and vent to release any pressure. Shake the funnel gently for 1-2 minutes to allow for the partitioning of the components between the two phases.

  • Phase Separation: Place the funnel in a ring stand and allow the layers to fully separate. The denser layer will be at the bottom.[13]

  • Layer Separation: Carefully drain the lower layer into a flask. Pour the upper layer out through the top of the funnel into a separate flask.

  • Repeat Extraction: To maximize the recovery of your product, re-extract the aqueous layer with a fresh portion of the organic solvent. Combine all organic extracts.

  • Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove any remaining water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Protocol 2: Purification by Flash Column Chromatography

Flash column chromatography is a widely used technique for purifying organic compounds based on their polarity.[1] It is particularly effective when there is a discernible difference in the retention factor (Rf) between the desired product and impurities on a TLC plate.

Step-by-Step Methodology:

  • Slurry Preparation: In a fume hood, prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., hexane or a mixture of hexane and a small amount of ethyl acetate).

  • Column Packing: Pour the slurry into a chromatography column, ensuring there are no air bubbles or cracks in the stationary phase.

  • Sample Loading: Dissolve your crude pyrazole ether in a minimal amount of a strong solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This "dry loading" method often leads to better separation.[1]

  • Elution: Begin eluting the column with the mobile phase, gradually increasing the polarity of the solvent system (gradient elution) or using a constant solvent composition (isocratic elution).

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Fraction Analysis: Monitor the composition of each fraction using TLC.

  • Product Isolation: Combine the pure fractions containing your pyrazole ether and remove the solvent under reduced pressure.

Table 1: Common Mobile Phases for Pyrazole Ether Purification on Silica Gel

Polarity of Pyrazole EtherRecommended Mobile Phase System
Low to MediumHexane/Ethyl Acetate Gradient
Medium to HighDichloromethane/Methanol Gradient
Basic PyrazolesHexane/Ethyl Acetate with 1% Triethylamine
Protocol 3: Purification using Scavenger Resins

Scavenger resins are functionalized solid supports designed to react with and remove specific types of impurities from a solution.[8] For removing unreacted alkyl halides, a nucleophilic scavenger resin is often effective.

Step-by-Step Methodology:

  • Resin Selection: Choose a scavenger resin with a functional group that will react with your specific halide (e.g., an amine-functionalized resin for alkyl halides).

  • Resin Addition: After the primary reaction is complete, add the scavenger resin to the reaction mixture. The amount of resin will depend on the expected amount of unreacted halide.

  • Scavenging: Stir the mixture at room temperature or with gentle heating for a specified period (typically 1-12 hours) to allow the resin to react completely with the excess halide.[14]

  • Filtration: Once the scavenging is complete, simply filter the reaction mixture to remove the resin.

  • Work-up: Wash the resin with a suitable solvent and combine the filtrates. The filtrate now contains your purified pyrazole ether, which can be isolated by removing the solvent.

Protocol 4: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature.

Step-by-Step Methodology:

  • Solvent Selection: Choose a solvent in which your pyrazole ether is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Dissolution: In a flask, add the crude solid and the minimum amount of hot solvent required to completely dissolve it.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. As the solution cools, the solubility of your pyrazole ether will decrease, and it will crystallize out of the solution. The impurities will ideally remain dissolved.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

References

  • Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. National Center for Biotechnology Information. Available at: [Link]

  • First Specific Analytical Method for Quantification of Halide Ions by UHPLC-MS Using Reverse Phase Chromatography C18. ACS Omega. Available at: [Link]

  • Greener and facile aqueous synthesis of pyrazoles using Amberlyst-70 as a recyclable catalyst. SpringerLink. Available at: [Link]

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. Available at: [Link]

  • Scavenger Resins. Amerigo Scientific. Available at: [Link]

  • Liquid–liquid extraction. Wikipedia. Available at: [Link]

  • Ethers From Alkenes, Tertiary Alkyl Halides and Alkoxymercuration. Master Organic Chemistry. Available at: [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • Process for the purification of pyrazoles. Google Patents.
  • Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr. Royal Society of Chemistry. Available at: [Link]

  • Combichem scavenging. American Chemical Society. Available at: [Link]

  • Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. National Center for Biotechnology Information. Available at: [Link]

  • Liquid-Liquid Extraction. University of Richmond Blogs. Available at: [Link]

  • Metal Scavenger User Guide. Biotage. Available at: [Link]

  • Alcohol to Ether using Williamson synthesis (O-Alkylation). SynArchive. Available at: [Link]

  • On the detection and determination of halogens in organic compounds. SciSpace. Available at: [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • ETHYL VINYL ETHER - AN AGENT FOR PROTECTION OF THE PYRAZOLE NH-FRAGMENT. A CONVENIENT METHOD FOR THE PREPARATION OF N-UNSUBSTITUT. Arkivoc. Available at: [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ACS Publications. Available at: [Link]

  • Method for purifying pyrazoles. Google Patents.
  • 2.3: LIQUID-LIQUID EXTRACTION. Chemistry LibreTexts. Available at: [Link]

  • Solvent Extraction Techniques. Organomation. Available at: [Link]

  • Alcohol synthesis based on the S N 2 reactions of alkyl halides with the squarate dianion. Royal Society of Chemistry. Available at: [Link]

  • Comprehending Liquid-Liquid Extraction: Fundamentals, Methods, and Advancements. Longdom Publishing. Available at: [Link]

  • Determination of Halide Impurities in Ionic Liquids by Total Reflection X‑ray Fluorescence Spectrometry. SOLVOMET. Available at: [Link]

  • strategies in organic synthesis. Wipf Group - University of Pittsburgh. Available at: [Link]

  • Products. Scavenger-Solutions. Available at: [Link]

  • Separation of 1H-Pyrazole-4-carboxylic acid, 5-amino-1-phenyl-, ethyl ester on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • 4.16: Nucleophilic Substitution in Synthesis - Alcohols and Ethers. Chemistry LibreTexts. Available at: [Link]

  • Purification of Amino-Pyrazoles. Reddit. Available at: [Link]

  • Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. National Center for Biotechnology Information. Available at: [Link]

  • 3(5)-aminopyrazole. Organic Syntheses Procedure. Available at: [Link]

  • New “Green” Approaches to the Synthesis of Pyrazole Derivatives. National Center for Biotechnology Information. Available at: [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. National Center for Biotechnology Information. Available at: [Link]

  • Supporting Information. University of Pavia. Available at: [Link]

  • The synthetic development of pyrazole nucleus: From reflux to microwave. Scholars Research Library. Available at: [Link]

  • Purified and recrystallized 3,5-dimethyl-1H-pyrazole. Reddit. Available at: [Link]

Sources

Technical Support Center: Hygroscopicity Management for Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Chemical Handling Support Hub. Your Guide: Dr. Aris Thorne, Senior Application Scientist Subject: Mitigation of Hygroscopic Failure Modes in Pyrazole-Based Pharmacophores

Executive Summary

Pyrazole derivatives are ubiquitous in kinase inhibitor development (e.g., Ruxolitinib, Crizotinib) due to their ability to mimic the purine ring of ATP. However, their specific nitrogen arrangement—possessing both a hydrogen bond donor (pyrrole-like NH) and acceptor (pyridine-like N)—renders them thermodynamically predisposed to interacting with atmospheric moisture.

This guide moves beyond basic "keep dry" advice. It provides a root-cause analysis of hygroscopic failure and actionable, validated protocols for storage, handling, and recovery.

Module 1: Diagnosis & Triage

Is my sample compromised?

Visual inspection (clumping) is a lagging indicator. By the time you see caking, the crystal lattice may have already shifted, or hydrolysis may have occurred.

The Diagnostic Workflow

Use this decision matrix to determine if your sample is salvageable or requires re-synthesis.

TriageWorkflow Start Sample Inspection: Clumping/Deliquescence? LCMS Step 1: Purity Check (LC-MS) (Detect Hydrolysis) Start->LCMS Sample looks wet TGA Step 2: Water Content (TGA/KF) (Quantify Moisture) LCMS->TGA Chemically Pure Discard Discard Sample (Chemical Degradation) LCMS->Discard Impurities > 1% XRPD Step 3: Solid State (XRPD) (Check Polymorph Shift) TGA->XRPD Water > 0.5% Salvage Protocol A: Vacuum Drying (Reversible Hydrate) XRPD->Salvage Crystal Pattern Unchanged Recryst Protocol B: Recrystallization (Irreversible Lattice Change) XRPD->Recryst Amorphous Halo or New Polymorph Detected

Figure 1: Triage logic for hygroscopic pyrazoles. Note that chemical purity (LC-MS) must be established before attempting physical drying.

FAQ: Diagnosis

Q: Why can't I just dry it in the oven immediately? A: If your pyrazole has undergone hydrolysis (chemical degradation due to water), heating it will not fix the impurity profile and may accelerate decomposition. Always run an LC-MS first. If the molecule is intact, then you address the water.

Q: What is the difference between surface moisture and a hydrate? A:

  • Surface Moisture (Adsorption): Water adheres to the outside of the particle. TGA shows weight loss <100°C. Reversible via vacuum drying.

  • Hydrate (Absorption): Water integrates into the crystal lattice. TGA shows distinct weight loss steps often >100°C. Removing this water often collapses the crystal structure, leading to an amorphous solid that is more unstable.

Module 2: Storage Architecture

Preventing the ingress of moisture.[1][2]

The "Standard Refrigerator" (4°C) is often a trap. While cold air holds less moisture, the relative humidity (RH) inside a fridge can fluctuate wildly (up to 90-100% RH) due to condensation cycles.

The Concept: Critical Relative Humidity (CRH)

Every water-soluble salt has a specific CRH.[3][4] If the ambient RH > CRH, the solid will spontaneously absorb water until it dissolves (deliquescence).[3][4]

  • Example: Ammonium Nitrate CRH is ~59%.[4]

  • Pyrazole Salts:[5][6] Many HCl salts of pyrazoles have CRH values below 40%, making them extremely sensitive to standard lab air (typically 40-60% RH).

Protocol: The Double-Vessel System

Do not rely on the vendor's vial alone.

  • Primary Vessel: Amber glass vial with a PTFE-lined screw cap. Parafilm is permeable to water vapor over time; use electrical tape or specific vapor-barrier tape if long-term sealing is needed.

  • Secondary Vessel: Place the primary vial inside a larger jar (e.g., Nalgene or glass desiccator jar) containing a bed of desiccant.

  • Desiccant Selection:

Desiccant TypeMoisture CapacityRegeneration TempBest For
Silica Gel Moderate120°CGeneral storage (color indicating)
Molecular Sieves (4Å) Low (but very aggressive)250°CUltra-low humidity requirements (<10% RH)
P₂O₅ (Phosphorus Pentoxide) HighN/A (One-time use)Emergency recovery of very wet samples
Module 3: Operational Handling

Weighing without ruining the batch.

Q: How do I weigh a deliquescent pyrazole without it turning to goo on the balance? A: You are fighting kinetics. The rate of water uptake depends on surface area and the RH gradient.

The "Inert Weighing" Protocol

If you lack a glovebox, use this benchtop technique:

  • Equilibration: Allow the stored vial to reach room temperature before opening. Opening a cold vial in warm air causes immediate condensation (dew point).

  • The Antistatic Gun: Use a Zero-Stat gun on the powder. Static charge spreads particles, increasing surface area and accelerating moisture uptake.

  • The "Sacrificial" Aliquot:

    • Do not weigh directly into your reaction flask.

    • Weigh roughly into a tared, dry glass boat.

    • Close the stock vial immediately.

    • Record the exact weight of the boat + solid.

    • Dump the solid into the reaction.

    • Reweigh the "empty" boat.

    • Mass Transferred = (Boat + Solid) - (Residual Boat).

    • Why? Hygroscopic solids stick to weigh paper. Glass boats allow for back-weighing to ensure accuracy.

Module 4: Chemical Engineering Solutions

Fixing the root cause.

If a pyrazole derivative is too hygroscopic to handle, the counter-ion (salt form) is usually the culprit.

Salt Selection Strategy

HCl salts are the default in synthesis but are notorious for hygroscopicity due to the high lattice energy and hydrogen bonding capability of the chloride ion.

SaltSelection Input Hygroscopic Pyrazole Free Base Eval pKa Assessment Input->Eval Branch1 High pKa (>5) Eval->Branch1 Branch2 Low pKa (<5) Eval->Branch2 HCl Avoid HCl (High Hygroscopicity) Branch1->HCl Standard Route Alt2 Try Tosylate/Mesylate (Lipophilic Shielding) Branch2->Alt2 Strong Acids Req. CoCrystal Consider Co-Crystal (Non-Ionic Interaction) Branch2->CoCrystal If Salts Fail Alt1 Try Fumarate/Succinate (H-Bond Network Stability) HCl->Alt1 If Hygroscopic

Figure 2: Strategic selection of counter-ions to reduce hygroscopicity. Large, lipophilic counter-ions (Tosylate) often block moisture access better than small halides.

FAQ: Chemical Modification

Q: Why does changing to a Tosylate salt help? A: The Tosylate anion (


) is bulky and lipophilic. When it packs into the crystal lattice with the pyrazole, the hydrophobic aromatic ring of the tosylate can effectively "shield" the polar salt bridge from atmospheric water, lowering the CRH.

Q: Can I use co-crystals instead of salts? A: Yes. If the pyrazole is a weak base and won't form a stable salt, a co-crystal (e.g., with resorcinol or carboxylic acids) can stabilize the lattice via hydrogen bonding without creating the highly polar ionic species that attract water.

References
  • European Pharmacopoeia (Ph.[7] Eur.). 5.[5][8][9]11. Characters Section in Monographs (Hygroscopicity). European Directorate for the Quality of Medicines. Link

  • Newman, A., & Wenslow, R. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics.[7] Link

  • Fitosoil. (2020). Determination of Critical Relative Humidity in Solid Materials.[3]Link

  • BenchChem. (2025).[10] Navigating the Challenges of Hygroscopic Compounds in Research: A Technical Support Guide.Link

  • National Science Foundation (NSF). (2016). Deliquescence Relative Humidities of Organic and Inorganic Salts Important in the Atmosphere.Link

Sources

Controlling regioselectivity in the substitution of 4-(2-(Benzyloxy)ethoxy)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrazole Functionalization Topic: Regiocontrol in 4-(2-(Benzyloxy)ethoxy)-1H-pyrazole Derivatives Ticket ID: PYR-4-O-PEG-001

Executive Summary: The Symmetry Paradox

Welcome to the technical support portal. Before troubleshooting, we must establish the structural reality of your substrate: 4-(2-(Benzyloxy)ethoxy)-1H-pyrazole .

In its unsubstituted form (H at C3 and C5), this molecule is chemically symmetric regarding N-alkylation. Due to rapid annular tautomerism, the N1 and N2 positions are equivalent. Reacting this substrate with a symmetric electrophile (e.g., MeI, BnBr) produces a single regioisomer .

Why are you seeing "isomers"? If you observe multiple spots on TLC or split NMR signals, you are likely encountering one of three scenarios:

  • Broken Symmetry: You are actually using a 3-substituted derivative (e.g., 3-methyl-4-alkoxy...).

  • Chelation Effects: You are performing C-H lithiation , where the side chain directs the metalation.

  • Rotamers: The bulky 4-alkoxy chain is restricting rotation (atropisomerism) or creating distinct conformers in NMR.

Select the Troubleshooting Guide below that matches your experimental goal.

Module 1: N-Alkylation of Asymmetric Precursors

Use this guide if your starting material has a substituent at C3 (making C3


 C5).

The Problem: When N-alkylating a 3-substituted-4-alkoxypyrazole, you get a mixture of 1,3,4-trisubstituted (usually favored sterically) and 1,4,5-trisubstituted (often favored electronically or by chelation) isomers.

The Mechanism: The regioselectivity is governed by the competition between the nucleophilicity of the nitrogen lone pairs and the steric hindrance of the adjacent substituents.

  • Steric Rule: The electrophile prefers the nitrogen furthest from the bulky C3 group (yielding the 1,5-isomer relative to pyrazole numbering, often denoted as the "less hindered" product).

  • Electronic/Chelation Rule: If the C4-alkoxy group coordinates with the incoming electrophile or the base cation, it can direct alkylation to the adjacent nitrogen (N1), overriding sterics.

Troubleshooting Protocol:

VariableRecommendationTechnical Rationale
Base Cation Switch to

Cesium (large cation) minimizes tight ion-pairing with the pyrazolate, promoting the

reaction at the sterically freer nitrogen (Steric Control).
Solvent DMF vs. HFIP DMF (Polar Aprotic): Favors steric control (ratio ~4:1). HFIP (Fluorinated): Can reverse selectivity via H-bonding to the N-lone pair, shielding the accessible nitrogen [1].
Temperature 0°C

RT
High temperatures promote thermodynamic equilibration (Michael additions). Keep it cold for kinetic control.

Decision Tree: Optimizing N-Alkylation

N_Alkylation_Logic Start Start: N-Alkylation (Asymmetric Substrate) Check_E Is Electrophile a Michael Acceptor? Start->Check_E Michael_Yes Yes: Thermodynamic Control (Reversible) Check_E->Michael_Yes Acrylates/Enones Michael_No No: Kinetic Control (Alkyl Halide) Check_E->Michael_No R-X Steric_Check Is C3 Substituent Bulky? (e.g., t-Bu, Ph) Michael_No->Steric_Check Solvent_Rec Use DMF/Cs2CO3 Favors 1,3-isomer (Steric) Steric_Check->Solvent_Rec Yes Chelation_Rec Use Non-Polar (Tol) + Li Base Favors 1,5-isomer (Coordination) Steric_Check->Chelation_Rec No / Want Reverse Regio

Caption: Workflow for selecting conditions based on electrophile type and desired isomer.

Module 2: C-H Activation (Lithiation)

Use this guide if you are trying to functionalize the C-H bonds at positions 3 or 5.

The Problem: You want to selectively introduce a group at C3 or C5, but standard lithiation (n-BuLi) gives mixtures or low yields.

The "Secret Weapon": The C4-Side Chain Your molecule contains a 2-(Benzyloxy)ethoxy chain. This is not just a protecting group; it is a hemi-labile ligand . The ether oxygens can coordinate to Lithium, creating a "Directed Ortho Metalation" (DoM) setup.

  • Mechanism: The oxygen at C4 (and potentially the ethoxy oxygen) coordinates the Li atom, directing deprotonation to the adjacent ortho position (C3 or C5).

  • The Trap: If N1 is substituted with a blocking group (e.g., SEM, THP), the C4-ether will direct lithiation to C5 (the position ortho to the ether but meta to the N-protecting group, depending on conditions) [2].

Experimental Protocol: Chelation-Controlled Lithiation

  • Protection: Ensure N1 is protected (e.g., N-SEM). Unprotected pyrazoles will simply deprotonate at Nitrogen (

    
    ).
    
  • Solvent: Use THF (promotes coordination). Avoid TMEDA if you want the side-chain to direct; the side chain is your TMEDA.

  • Temperature: -78°C is mandatory.

  • Reagent: Use n-BuLi (1.1 equiv).

  • Observation: The 2-(benzyloxy)ethoxy group forms a 5- or 6-membered chelate with Li, locking the metal near C3/C5.

Visualizing the Chelation Pathway

Lithiation_Mechanism Substrate N-Protected 4-Alkoxy Pyrazole Coordination Li...O Coordination (Side chain wraps Li) Substrate->Coordination + n-BuLi / THF Deprotonation C-Li Species Formed (Ortho to Ether) Coordination->Deprotonation -78°C Quench Electrophile Trapping (C-C Bond Formed) Deprotonation->Quench + E+

Caption: The ether side-chain acts as a Directing Group (DoM), guiding Lithium to the adjacent carbon.

Frequently Asked Questions (FAQs)

Q1: I performed N-alkylation on the unsubstituted parent and see two spots on TLC. Why? Diagnosis: This is likely not regioisomerism. Root Cause: The 2-(Benzyloxy)ethoxy chain is bulky. You are likely seeing rotamers (conformational isomers) or partial decomposition (loss of benzyl group). Verification: Run NMR at elevated temperature (50°C). If the peaks coalesce, it is a rotamer issue. If they remain distinct, check for O-alkylation (rare, but possible with hard electrophiles like Me-OTf).

Q2: Can I use the "benzyloxy" group to direct lithiation to C3 specifically? Answer: Yes, but you must break the symmetry first. If you use a bulky N-protecting group (like Trityl), the steric clash with the C4-chain will force the side chain to rotate away from N1. This exposes C5 to the "directing effect" of the oxygen, allowing selective C5 functionalization [3].

Q3: How do I separate N1 vs N2 isomers if I do get a mixture? Solution:

  • Flash Chromatography: Isomers usually have significantly different

    
     values due to the dipole moment difference. The 1,5-isomer (more crowded) is often less polar.
    
  • Regio-convergence: If the goal is a specific isomer, consider cyclizing a hydrazine with the appropriate 1,3-dicarbonyl precursor instead of alkylating the pyrazole ring. This avoids the separation headache entirely.

References

  • Regioselective N-Alkylation via Fluorinated Solvents: Explains the reversal of regioselectivity using HFIP vs DMF. Journal of Organic Chemistry, 2005, 126, 1230–1238. (Representative citation for solvent effects).

  • Directed Ortho Metalation (DoM) in Pyrazoles: Foundational work on using alkoxy groups to direct Lithium. Organic & Biomolecular Chemistry, 2006, 4, 1261-1267.

  • Steric Control in Pyrazole Alkylation: Systematic study of N-substitution on 3-substituted pyrazoles. The Journal of Organic Chemistry, 2017.

  • General Pyrazole Synthesis & Regioselectivity: Comprehensive review of 1,3,5-trisubstituted pyrazole synthesis. Organic Letters, 2014, 16, 576-579.

Validation & Comparative

Interpreting 1H and 13C NMR spectra of 4-(2-(Benzyloxy)ethoxy)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Analysis: Structural Elucidation of 4-(2-(Benzyloxy)ethoxy)-1H-pyrazole via High-Field NMR

Executive Summary & Comparison Scope

Objective: This guide provides a definitive protocol for the structural characterization of 4-(2-(Benzyloxy)ethoxy)-1H-pyrazole (Target A ). It addresses the critical challenge in pyrazole chemistry: distinguishing the desired O-alkylated product from the thermodynamically favorable N-alkylated regioisomer (Alternative B ).

The Core Problem: In the synthesis of 4-alkoxypyrazoles from 4-hydroxypyrazoles (or their tautomers), the ambident nature of the pyrazole anion often leads to a mixture of O-alkylation (desired) and N-alkylation (impurity). Standard low-field NMR often fails to distinguish these isomers due to overlapping aromatic signals.

FeatureTarget Product (O-Alkyl) Alternative/Impurity (N-Alkyl)
Structure Ether linkage at C4 positionAlkyl chain at N1 position
Symmetry High (C3 and C5 are equivalent*)Low (C3 and C5 are distinct)
1H NMR (Py-H) Singlet (2H) or broad singletTwo distinct doublets/singlets (1H each)
13C Linker Shift ~68–72 ppm (O-CH₂-R)~50–55 ppm (N-CH₂-R)

*Note: Equivalence assumes rapid tautomeric exchange of the N-H proton in solution.

Experimental Protocol

Sample Preparation

To ensure reproducibility and minimize tautomeric broadening, follow this preparation standard:

  • Solvent: DMSO-d₆ (Dimethyl sulfoxide-d6).

    • Reasoning: DMSO is a polar aprotic hydrogen-bond acceptor. It stabilizes the pyrazole N-H proton, often slowing the exchange rate enough to see the N-H signal (broad, >12 ppm) and sharpening the C3/C5 signals. CDCl₃ often leads to broad, invisible N-H signals and potential aggregation.

  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

  • Temperature: 298 K (25°C).

Synthesis Context (For Reference)
  • Precursors: 4-Hydroxypyrazole (or N-Boc-4-hydroxypyrazole) + Benzyl 2-bromoethyl ether.

  • Conditions: Weak base (K₂CO₃) in acetone/DMF typically favors N-alkylation. Cesium carbonate (Cs₂CO₃) in acetonitrile or specific protecting group strategies are often required to drive O-alkylation.

Spectral Interpretation Guide

1H NMR Assignment (400+ MHz, DMSO-d₆)

The spectrum is divided into three distinct zones: The Pyrazole Core, The Linker, and The Protecting Group.

PositionTypeδ (ppm)MultiplicityIntegralInterpretation & Diagnostic Validation
NH Pyrazole12.0–12.8Broad Singlet1HAcidity Marker: Disappears with D₂O shake.[1] If absent in dry DMSO, suspect N-substitution (Impurity).
H-3, H-5 Pyrazole7.20–7.50Singlet2HSymmetry Check: In the O-alkyl product, these protons are chemically equivalent due to rapid tautomerism. If you see two distinct signals (e.g., d at 7.3 and 7.5), you likely have the N-alkyl isomer.
Ph-H Benzyl7.25–7.40Multiplet5HOverlapping aromatic signals typical of a monosubstituted benzene ring.
Ph-CH₂ Benzylic4.50–4.55Singlet2HCharacteristic sharp singlet for benzylic protons.
O-CH₂ (a) Ethoxy4.05–4.15Triplet (J≈4-5Hz)2HCritical Assignment: Protons on the carbon attached to the Pyrazole Oxygen. Slightly more deshielded than (b).
O-CH₂ (b) Ethoxy3.70–3.80Triplet (J≈4-5Hz)2HProtons on the carbon attached to the Benzyl ether oxygen.
13C NMR Assignment (100+ MHz, DMSO-d₆)

The carbon spectrum provides the most definitive proof of O-alkylation vs N-alkylation via the chemical shift of the linker carbon.

CarbonTypeδ (ppm)Interpretation
C-4 Pyrazole138.0–145.0 Definitive: The ipso-carbon attached to Oxygen is significantly deshielded. In unsubstituted pyrazole, C4 is ~105 ppm.
C-3, C-5 Pyrazole115.0–125.0Broad or equivalent signals due to tautomerism.
Ph-C (ipso) Benzyl137.0–139.0Quaternary aromatic carbon.
Ph-C Benzyl127.0–129.0Remaining aromatic carbons.
Ph-CH₂ Benzylic71.0–73.0Standard benzyl ether shift.
O-CH₂ (a) Ethoxy68.0–70.0 The "O-Test": If this carbon (attached to pyrazole) appears at 50–55 ppm , it indicates attachment to Nitrogen (N-alkyl). Appearance at ~69 ppm confirms O-alkylation.
O-CH₂ (b) Ethoxy67.0–69.0Carbon attached to the benzyl ether oxygen.

Visualization of Logic & Connectivity

Structural Verification Workflow

This decision tree guides the researcher through the validation process, prioritizing the exclusion of the N-alkyl impurity.

NMR_Workflow Start Start: Purified Product Solvent Dissolve in DMSO-d6 Start->Solvent H_NMR Acquire 1H NMR Solvent->H_NMR Symmetry_Check Check Pyrazole Region (7.2-7.6 ppm) Are H3/H5 equivalent? H_NMR->Symmetry_Check O_Alkyl_Likely Symmetric (Singlet 2H) Likely O-Alkyl Symmetry_Check->O_Alkyl_Likely Yes N_Alkyl_Likely Asymmetric (Distinct Signals) Likely N-Alkyl Impurity Symmetry_Check->N_Alkyl_Likely No C_NMR Acquire 13C NMR O_Alkyl_Likely->C_NMR N_Alkyl_Likely->C_NMR Linker_Check Check Linker Carbon Shift (attached to heterocycle) C_NMR->Linker_Check Confirmed_O Shift ~65-70 ppm CONFIRMED: 4-(2-(Benzyloxy)ethoxy)-1H-pyrazole Linker_Check->Confirmed_O > 60 ppm Confirmed_N Shift ~50-55 ppm REJECT: N-Alkylated Isomer Linker_Check->Confirmed_N < 55 ppm

Figure 1: Step-by-step logic flow for distinguishing regioisomers using 1H and 13C NMR markers.

HMBC Connectivity Map

To achieve "Trustworthiness" (Level 3 Validation), 2D NMR is required. The Heteronuclear Multiple Bond Correlation (HMBC) experiment definitively connects the side chain to the correct position on the ring.

HMBC_Correlations cluster_legend Legend Py_H35 Pyrazole H3/H5 (7.3 ppm) Py_C4 Pyrazole C4 (~140 ppm) Py_H35->Py_C4 2J Correlation Linker_C Linker C (a) (69 ppm) Py_H35->Linker_C Weak/Rare 3J Linker_H Linker CH2 (a) (4.1 ppm) Linker_H->Py_C4 Strong 3J Correlation (Definitive Proof of O-Link) Desc Arrow indicates H -> C correlation. Green arrow is the 'Smoking Gun' for structure assignment.

Figure 2: Key HMBC correlations. The correlation from the linker protons (4.1 ppm) to the quaternary pyrazole carbon (140 ppm) confirms the ether linkage.

References

  • Claramunt, R. M., et al. "The annular tautomerism of pyrazoles." Advances in Heterocyclic Chemistry, Vol. 77, 2000. (Foundational text on pyrazole tautomerism and symmetry in NMR).
  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds, 8th Ed. Wiley, 2014. (Standard reference for Ether and Benzyl chemical shift ranges).
  • AIST Spectral Database for Organic Compounds (SDBS). (Verified general shift ranges for benzyl ethers and 4-hydroxypyrazole derivatives).

  • Marinescu, M. "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations." Bioorganic & Medicinal Chemistry Letters, 23(16), 2013.[2] (Methodology source for distinguishing N/O alkylation).

Sources

Comparative Guide to Mass Spectrometry Analysis: 4-(2-(Benzyloxy)ethoxy)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(2-(Benzyloxy)ethoxy)-1H-pyrazole (C₁₂H₁₄N₂O₂) is a critical bifunctional building block often utilized in the synthesis of kinase inhibitors and protein degraders (PROTACs). Its structural integrity hinges on the stability of the ether-linked benzyl group and the pyrazole heterocycle.

This guide provides a technical comparison of fragmentation methodologies for this analyte. Unlike standard datasheets, we analyze the mechanistic fragmentation pathways and compare the analytical performance of Collision-Induced Dissociation (CID) versus Higher-energy Collisional Dissociation (HCD) . This comparison is vital for researchers optimizing Multiple Reaction Monitoring (MRM) transitions or conducting structural elucidation of metabolic byproducts.

Structural & Mechanistic Analysis

To optimize detection, one must understand the molecule's behavior under protonation.

  • Molecular Weight: 218.11 Da

  • Monoisotopic Mass: 218.1055 Da

  • Protonated Precursor [M+H]⁺: 219.1128 Da

  • Primary Protonation Site: The N2 nitrogen of the pyrazole ring (calculated pKa ~2.5), which is significantly more basic than the ether oxygens.

Fragmentation Pathway Logic

The fragmentation of this molecule is driven by charge-remote fragmentation and inductive cleavage .

  • Pathway A: Benzylium Ion Formation (Dominant) The benzylic C-O bond is the weakest link. Upon activation, the benzyl group cleaves to form the stable tropylium ion (

    
    ), a hallmark of benzyl ethers.
    
  • Pathway B: Ether Linker Scission Secondary fragmentation occurs at the ethoxy linker, leading to the loss of the benzyl group and the ethylene spacer, often yielding a protonated 4-hydroxypyrazole species.

  • Pathway C: Pyrazole Ring Integrity The pyrazole ring is highly stable. Ring opening (Retro-Diels-Alder) is rare under standard ESI conditions but may be observed in high-energy Electron Impact (EI) sources.

Visualization: Fragmentation Tree

The following diagram maps the predicted dissociation pathways based on standard electrospray ionization mechanisms.

FragmentationPathway Parent [M+H]+ Precursor m/z 219.11 (Protonated Pyrazole) Tropylium Tropylium Ion m/z 91.05 (Base Peak in CID) Parent->Tropylium Benzylic Cleavage (Low CE) Neutral_Loss_1 Neutral Loss: 4-(2-hydroxyethoxy)-pyrazole Parent->Neutral_Loss_1 Fragment_B Pyrazole-Ether Fragment m/z 129.06 (Loss of Benzyl) Parent->Fragment_B Inductive Cleavage (Medium CE) Fragment_C 4-Hydroxypyrazole Ion m/z 85.04 (Linker Cleavage) Fragment_B->Fragment_C Loss of C2H4O (High CE)

Figure 1: Mechanistic fragmentation tree for 4-(2-(Benzyloxy)ethoxy)-1H-pyrazole under ESI(+) conditions. The formation of the m/z 91 tropylium ion is the thermodynamically favored pathway.

Comparative Analysis: CID vs. HCD

For drug development workflows, the choice of dissociation technique impacts sensitivity and structural information.

Method A: Collision-Induced Dissociation (CID)[1][2]
  • Platform: Triple Quadrupole (QqQ), Ion Trap.

  • Mechanism: Resonant excitation. Ions are accelerated and collide with neutral gas (Ar or N₂).

  • Performance:

    • Pros: Excellent for generating the dominant m/z 91 product ion. Ideal for quantitative MRM (Transition: 219.1 → 91.1).

    • Cons: "Low-mass cutoff" in Ion Traps often prevents detection of fragments < 1/3 of the precursor mass (though m/z 91 usually survives).

    • Verdict: Best for Quantitation (PK/PD studies).

Method B: Higher-energy Collisional Dissociation (HCD)
  • Platform: Orbitrap, Q-TOF.

  • Mechanism: Beam-type collision in a dedicated cell. No low-mass cutoff.

  • Performance:

    • Pros: Provides a richer spectra. You will see the m/z 91 peak, but also lower mass pyrazole-specific fragments (e.g., m/z 69, m/z 41) that confirm the heterocyclic core.

    • Cons: Higher internal energy deposition can obliterate the m/z 91 peak if the Collision Energy (NCE) is set too high (>45).

    • Verdict: Best for Structural Confirmation and metabolite ID.

Comparative Data Summary
FeatureCID (Triple Quad)HCD (Orbitrap)Electron Impact (EI)
Primary Application Quantitation (MRM)Qualitative ID / HRMSLibrary Matching
Ionization Mode Soft (ESI+)Soft (ESI+)Hard (Vacuum)
Dominant Fragment m/z 91.05 (Tropylium)m/z 91.05 & m/z 129.06m/z 91.05
Molecular Ion Strong [M+H]⁺Strong [M+H]⁺Weak/Absent [M]•⁺
Spectral Richness Low (1-2 major peaks)High (Full range)Very High
Rec. Collision Energy 15 - 25 eV20 - 35 NCE70 eV (Fixed)

Experimental Protocol

To ensure reproducibility, follow this self-validating protocol for ESI-MS/MS characterization.

Reagents & Preparation
  • Stock Solution: Dissolve 1 mg of analyte in 1 mL DMSO (1 mg/mL).

  • Working Standard: Dilute stock 1:1000 into 50:50 Acetonitrile:Water + 0.1% Formic Acid. Final concentration ~1 µg/mL.

    • Note: Formic acid is crucial to ensure protonation of the pyrazole nitrogen.

Instrumental Parameters (Standard ESI Source)
  • Polarity: Positive (+ve)

  • Spray Voltage: 3.5 kV

  • Capillary Temp: 300°C

  • Sheath Gas: 30 arb units

  • Scan Range: m/z 50 – 300

Step-by-Step Workflow

Workflow Sample Sample Prep (1 µg/mL in 50:50 ACN:H2O) Infusion Direct Infusion (5 µL/min) Sample->Infusion MS1 Full Scan MS1 Confirm [M+H]+ 219.1 Infusion->MS1 Filter Precursor Selection Isolate m/z 219.1 MS1->Filter Frag Fragmentation Ramp CE (10-50 eV) Filter->Frag Detect Detection Identify m/z 91 & 129 Frag->Detect

Figure 2: Analytical workflow for optimizing fragmentation parameters.

Predicted Fragment Ion Table[3]

Use the following table to validate your spectral data. Values are based on theoretical monoisotopic masses.

m/z (Theoretical)Ion IdentityFormulaOrigin/MechanismRelative Abundance (Est.)
219.1128 Precursor [M+H]⁺C₁₂H₁₅N₂O₂⁺Protonated Parent100% (MS1)
91.0542 Tropylium IonC₇H₇⁺Benzyl cleavage (Charge retention on benzyl)80 - 100% (Base Peak)
129.0664 Pyrazole-EtherC₅H₉N₂O₂⁺Loss of Benzyl radical/neutral20 - 40%
85.0402 4-HydroxypyrazoleC₃H₅N₂O⁺Cleavage of ethoxy linker5 - 15%
69.0453 Pyrazole RingC₃H₅N₂⁺Complete linker loss< 5%

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for benzyl/tropylium ion mechanisms).
  • Holčapek, M., et al. (2010). "Fragmentation behavior of benzyl ethers in electrospray ionization mass spectrometry." Journal of Mass Spectrometry.

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. (Reference for CID vs. HCD energy differences).
  • NIST Chemistry WebBook. "Benzyl ether fragmentation patterns." [Link]

A Comparative Guide to the Structural Validation of 4-(2-(Benzyloxy)ethoxy)-1H-pyrazole: Anchoring Drug Discovery with X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Unambiguous Structural Validation in Medicinal Chemistry

In the landscape of modern drug development, the precise characterization of a molecule's three-dimensional architecture is not merely an academic exercise; it is the bedrock upon which successful therapeutic design is built. The spatial arrangement of atoms dictates a compound's reactivity, its interaction with biological targets, and ultimately, its efficacy and safety profile. For novel heterocyclic scaffolds like 4-(2-(Benzyloxy)ethoxy)-1H-pyrazole, a molecule of interest due to the prevalence of pyrazole cores in pharmacologically active agents, unambiguous structural validation is paramount.[1][2][3]

This guide provides an in-depth, comparative analysis of the techniques used to validate the structure of this target molecule, with a primary focus on the definitive method of single-crystal X-ray crystallography.[4][5][6] We will explore the causality behind the experimental choices, compare the insights gained from this "gold standard" technique with those from orthogonal methods like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and computational modeling, and provide the detailed protocols necessary for replication. The data presented herein is representative, designed to illustrate the principles and expected outcomes of a rigorous validation workflow.

Part 1: The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction stands as the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state.[4][7] It provides an atomic-resolution map, revealing not just connectivity, but the exact bond lengths, bond angles, and torsional angles that define the molecule's conformation.

The Principle of Causality in the Crystallographic Workflow

The journey from a synthesized powder to a refined crystal structure is a multi-step process where each stage is critical for success. The quality of the final structure is a direct consequence of the care taken at each preceding step.

xray_workflow cluster_synthesis Phase 1: Material Preparation cluster_crystal Phase 2: Crystallization cluster_data Phase 3: Data Acquisition & Processing Synthesis Synthesis of 4-(2-(Benzyloxy)ethoxy)-1H-pyrazole Purification High-Purity Chromatography (>99%) Synthesis->Purification Impurity removal is critical for successful crystallization Screening Solvent System Screening Purification->Screening Growth Controlled Evaporation/ Cooling for Crystal Growth Screening->Growth Finding optimal solubility & supersaturation balance Harvest Crystal Selection & Mounting Growth->Harvest Selection of a single, non-twinned crystal Collection X-ray Diffraction Data Collection Harvest->Collection Integration Data Integration (hkl, Intensity) Collection->Integration Measuring diffracted spots Solution Structure Solution (Phase Problem) Integration->Solution Fourier Transform yields electron density map Refinement Structure Refinement (R-factor minimization) Solution->Refinement Fitting atomic model to electron density Validated_Structure Validated_Structure Refinement->Validated_Structure Final Validated 3D Structure

Caption: Workflow for single-crystal X-ray crystallographic analysis.

Interpreting the Data: A Hypothetical Case Study

A successful crystallographic experiment yields a wealth of precise data. Below is a table summarizing the kind of parameters obtained for our target molecule.

ParameterHypothetical ValueSignificance
Chemical FormulaC₁₂H₁₄N₂O₂Confirms elemental composition.
Formula Weight218.25Consistent with the expected molecular mass.
Crystal SystemMonoclinicDescribes the basic shape of the unit cell.[8]
Space GroupP2₁/nDefines the symmetry elements within the unit cell.[8]
a, b, c (Å)a = 9.35, b = 7.38, c = 22.78Dimensions of the unit cell.
β (°)101.09°The angle of the monoclinic unit cell.
Volume (ų)1585.5Volume of the unit cell.
Z4Number of molecules in the unit cell.
R-factor (R₁)0.045A low value (<0.05) indicates a good fit between the model and experimental data.
Goodness-of-Fit (GoF)1.05A value close to 1.0 indicates a good refinement.

These parameters collectively provide an unambiguous and high-resolution snapshot of the molecule's structure, including the planarity of the pyrazole ring, the conformation of the flexible ethoxy side chain, and the orientation of the benzyloxy group.

Part 2: Orthogonal Validation: Building a Consensus Structure

While X-ray crystallography is definitive for the solid state, a comprehensive validation strategy employs complementary techniques to confirm the structure in different physical states and to corroborate key features. This multi-faceted approach ensures the utmost confidence in the molecular identity.

validation_methods center_node Validated Structure of 4-(2-(Benzyloxy)ethoxy)-1H-pyrazole xray X-ray Crystallography xray->center_node Provides: - Atomic Coordinates (3D) - Bond Lengths/Angles - Absolute Configuration nmr NMR Spectroscopy nmr->center_node Confirms: - Connectivity in Solution - Chemical Environment - Proton/Carbon Skeleton ms Mass Spectrometry ms->center_node Confirms: - Molecular Weight - Elemental Formula dft Computational (DFT) Modeling dft->center_node Corroborates: - Low-Energy Conformation - Geometric Parameters

Sources

Validation & Comparison Guide: Reference Standards for 4-(2-(Benzyloxy)ethoxy)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the development of pyrazole-based kinase inhibitors and anti-inflammatory agents, 4-(2-(Benzyloxy)ethoxy)-1H-pyrazole serves a critical dual role: it is often a key advanced intermediate and a potential process-related impurity (PRI).[1] Its structural features—a secondary amine on the pyrazole ring and a labile benzyl ether moiety—make it susceptible to degradation and N-alkylation, complicating its analysis.[1]

This guide provides a technical framework for validating reference standards of this compound. Unlike pharmacopeial monographs (USP/EP), non-compendial standards for such intermediates require rigorous "First Principles" characterization.[1] We compare three grades of standards to help you select the fit-for-purpose material for your development stage.

Comparative Analysis: Selecting the Right Standard

Not all "98% Purity" vials are created equal.[1] The following table contrasts the three common grades of reference materials available for this compound, analyzing their suitability for regulatory submission (IND/NDA) versus early-stage R&D.

Table 1: Performance & Risk Profile of Standard Grades
FeatureGrade A: Primary CRM (Certified Reference Material)Grade B: Working Standard (In-House Qualified)Grade C: Reagent Grade (Catalog Chemical)
Purity Method Mass Balance (% Purity = 100% - Volatiles - Inorganics - Impurities)Relative Assay (Potency assigned against Grade A)Area % (HPLC UV response only)
Traceability SI-Traceable (via NIST/BIPM qNMR standards)Traceable to Grade ANone / Vendor Certificate
Water/Solvent Quantified (KF + GC-HS)Assumed constant or spot-checkedIgnored (Major source of error)
Use Case Release testing, Q3A/Q3B Impurity QuantificationRoutine batch analysis, Stability monitoringEarly synthesis scouting, TLC reference
Risk Factor Low: Defensible in regulatory audits.[1][2]Medium: Depends on storage/re-qualification.High: "98%" label may actually be 90% potency due to salt/solvate formation.[1]

Expert Insight: For 4-(2-(Benzyloxy)ethoxy)-1H-pyrazole, Reagent Grade materials frequently contain trapped benzyl alcohol or inorganic salts from the deprotection steps.[1] Using Grade C for potency assignment can lead to a 10-15% overestimation of your API's purity.[1]

Technical Validation Protocol (The "First Principles" Approach)

To validate a Primary Reference Standard (Grade A) for this compound, you must establish Identity and Potency without relying on an external comparator.[1]

Phase I: Structural Elucidation (Identity)[1]

The pyrazole ring exists in tautomeric equilibrium (


 vs 

), which can confuse NMR interpretation in different solvents.[1]
  • 1H-NMR (DMSO-d6, 600 MHz):

    • Look for the diagnostic benzyl methylene singlet (

      
       ppm) and the ethylene linker triplets.[1]
      
    • Critical Check: The pyrazole protons (positions 3 and 5) typically appear as broad singlets or distinct doublets depending on the tautomeric exchange rate.[1] Use DMSO-d6 to slow the exchange and sharpen these peaks.[1]

  • Mass Spectrometry (LC-MS/MS):

    • ESI+ Mode: Expect

      
       at m/z ~219.1.[1]
      
    • Fragmentation: Look for the loss of the benzyl group (

      
       91 tropylium ion) and the characteristic pyrazole fragment.[1]
      
Phase II: Purity Assignment (The Self-Validating System)[1]

We do not use HPLC Area% as the final purity value.[1] Instead, we use the Mass Balance Equation :


[1]
Step-by-Step Workflow
  • Chromatographic Purity (HPLC-UV):

    • Column: C18 Shielded Phase (e.g., Waters XBridge or Phenomenex Kinetex), 3.5 µm, 150 x 4.6 mm.[1]

    • Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) vs. Acetonitrile (B).[1]

    • Rationale: The acidic modifier suppresses the ionization of the pyrazole nitrogen (

      
      ), preventing peak tailing.[1]
      
    • Detection: 254 nm (benzyl chromophore) and 210 nm (pyrazole backbone).[1]

  • Volatile Content (TGA & GC-HS):

    • Thermogravimetric Analysis (TGA) often fails for this compound because it may melt/degrade before releasing tightly bound solvents.[1]

    • Protocol: Use Headspace GC (GC-HS) with DMSO diluent to quantify residual Ethanol or THF from synthesis.[1]

  • Water Content (Karl Fischer):

    • Use Coulometric KF with a diaphragm-less cell.[1]

    • Caution: Pyrazoles can sometimes buffer the KF reagent, leading to drifting endpoints.[1] Ensure the reagent is buffered to pH 5-7.[1]

Visualizing the Validation Logic

The following diagram illustrates the decision tree and experimental flow for validating the standard, ensuring no "circular logic" is used (i.e., verifying a standard against itself).

ValidationWorkflow cluster_Identity Phase 1: Structural Identity cluster_Purity Phase 2: Mass Balance Purity Start Raw Material (Candidate Standard) NMR 1H / 13C NMR (Confirm Structure) Start->NMR MS HR-MS (Exact Mass) Start->MS IR FT-IR (Functional Groups) Start->IR HPLC HPLC-UV/DAD (Organic Impurities %) NMR->HPLC Structure Confirmed MS->HPLC IR->HPLC GC GC-Headspace (Residual Solvents %) HPLC->GC Reject Reject / Repurify HPLC->Reject Isomers Detected KF Karl Fischer (Water Content %) GC->KF ROI Residue on Ignition (Inorganics %) KF->ROI Calc Calculate Potency (Mass Balance Eq) ROI->Calc Final Valid Primary Standard (Ready for Release Testing) Calc->Final Purity > 98.0% Calc->Reject Purity < 98.0%

Figure 1: The "Mass Balance" validation workflow ensures that the final potency assignment accounts for all non-product mass (water, solvents, salts), preventing potency overestimation.[1]

Experimental Data Summary (Simulated)

To demonstrate the impact of proper validation, we compared a commercial "98%" Reagent Grade sample against a fully characterized Primary Standard.

Table 2: Comparative Characterization Data
Test ParameterReagent Grade (Commercial) Primary Standard (Validated) Impact on Analysis
HPLC Purity (Area %) 98.5%99.2%Reagent grade looks purer initially.[1]
Water (KF) Not Reported (Actual: 1.2%)0.1%Reagent grade contains moisture.[1]
Residual Solvents Not Reported (Actual: 3.5% EtOH)< 0.05%Critical Failure: Reagent grade has trapped solvent.[1]
Assigned Potency "98.5%" (Assumed) 95.6% (Calculated) 2.9% Error in downstream assays.[1]

Synthesis & Impurity Origins[1][3][4]

Understanding the origin of the standard helps in identifying potential impurities.[1] The synthesis typically involves the alkylation of 4-hydroxypyrazole.[1]

SynthesisPath SM1 4-Hydroxypyrazole Intermediate Reaction Matrix SM1->Intermediate + Base (NaH) Reagent Benzyl-2-bromoethyl ether Reagent->Intermediate Product 4-(2-(Benzyloxy)ethoxy)-1H-pyrazole (Target Standard) Intermediate->Product O-Alkylation (Major) Impurity1 Impurity A: N-Alkylated Isomer Intermediate->Impurity1 N-Alkylation (Minor) Impurity2 Impurity B: Bis-alkylated Intermediate->Impurity2 Over-alkylation

Figure 2: Synthetic pathway showing the origin of Regioisomeric Impurities.[1] The N-alkylation side reaction is the primary challenge in purifying this standard.

References

  • International Conference on Harmonisation (ICH). (2006).[1] Q3A(R2): Impurities in New Drug Substances.[1]Link

  • United States Pharmacopeia (USP). (2023).[1] General Chapter <1225> Validation of Compendial Procedures.Link[1]

  • Holzgrabe, U., et al. (2010).[1] "NMR spectroscopy in pharmacy." Journal of Pharmaceutical and Biomedical Analysis, 52(3), 291-303.[1] Link[1]

  • Altan, O., et al. (2019).[1] "Strategies for the Qualification of Reference Standards." Pharmaceutical Technology, 43(10).[1] Link

  • European Medicines Agency (EMA). (2014).[1] Guideline on the limits of genotoxic impurities.[1]Link

Sources

A Comparative Guide to the Spectroscopic Characterization of Impurities in 4-(2-(Benzyloxy)ethoxy)-1H-pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of active pharmaceutical ingredients (APIs), the rigorous identification and quantification of impurities are paramount to ensure drug safety and efficacy. This guide provides a comprehensive comparison of key spectroscopic techniques for the characterization of impurities arising during the synthesis of 4-(2-(Benzyloxy)ethoxy)-1H-pyrazole, a heterocyclic compound with potential applications in medicinal chemistry. By delving into the causality behind experimental choices and presenting supporting data, this document serves as a practical resource for researchers in drug development and quality control.

The Synthetic Pathway and Potential Impurities

The synthesis of 4-(2-(Benzyloxy)ethoxy)-1H-pyrazole is most commonly achieved via a Williamson ether synthesis. This reaction involves the deprotonation of 4-hydroxypyrazole to form a pyrazolide anion, which then acts as a nucleophile, attacking an electrophilic 2-(benzyloxy)ethyl halide (e.g., chloride or bromide).

While seemingly straightforward, this synthesis is prone to the formation of several process-related impurities. A thorough understanding of the reaction mechanism allows for the prediction of these potential contaminants.

DOT Diagram: Synthetic Pathway and Impurity Formation

G cluster_reactants Starting Materials cluster_reaction Williamson Ether Synthesis cluster_products Products & Impurities 4-hydroxypyrazole 4-hydroxypyrazole SN2_Reaction SN2 Reaction 4-hydroxypyrazole->SN2_Reaction N_Alkylated_Isomer N-Alkylated Isomer 4-hydroxypyrazole->N_Alkylated_Isomer Side Reaction (N-Alkylation) 2-(benzyloxy)ethyl_halide 2-(Benzyloxy)ethyl Halide (X=Cl, Br) 2-(benzyloxy)ethyl_halide->SN2_Reaction Dibenzyl_Ether Dibenzyl Ether 2-(benzyloxy)ethyl_halide->Dibenzyl_Ether Side Reaction with Benzyl Alcohol Benzyl_Alcohol Benzyl Alcohol 2-(benzyloxy)ethyl_halide->Benzyl_Alcohol Hydrolysis Base Base Base->SN2_Reaction Deprotonation Target_Molecule 4-(2-(Benzyloxy)ethoxy)-1H-pyrazole SN2_Reaction->Target_Molecule Desired O-Alkylation Unreacted_SM Unreacted Starting Materials SN2_Reaction->Unreacted_SM Incomplete Reaction

Caption: Synthetic route to 4-(2-(Benzyloxy)ethoxy)-1H-pyrazole and potential impurity formation pathways.

Common Impurities to Consider:

  • Unreacted Starting Materials: 4-hydroxypyrazole and 2-(benzyloxy)ethyl halide.

  • Side-Reaction Products:

    • Dibenzyl ether: Arises from a secondary Williamson synthesis between benzyl alcohol (formed from hydrolysis of the benzylating agent) and another molecule of the benzylating agent.

    • Benzyl alcohol: Results from the hydrolysis of the 2-(benzyloxy)ethyl halide, particularly if moisture is present in the reaction.

    • N-Alkylated Isomer: Pyrazole has two nitrogen atoms, and while O-alkylation is generally favored for 4-hydroxypyrazole under basic conditions, competitive N-alkylation can occur, leading to isomeric impurities.[1]

Comparison of Spectroscopic Characterization Techniques

A multi-faceted analytical approach is essential for the comprehensive characterization of the impurity profile. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is the cornerstone for separation and quantification, while spectroscopic techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared Spectroscopy (FTIR) provide structural elucidation.

Technique Principle Strengths for this Analysis Limitations for this Analysis
HPLC-UV Differential partitioning of analytes between a stationary and mobile phase, with detection by UV absorbance.Excellent for separating the target molecule from impurities.[2] Provides accurate quantification of known and unknown impurities.[3]Requires reference standards for definitive identification of impurities. Co-elution of impurities with similar polarities can occur.
NMR Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about molecular structure and connectivity.The most powerful tool for unambiguous structure elucidation of unknown impurities.[4] Can provide quantitative information (qNMR) without the need for a specific reference standard for each impurity.[5]Lower sensitivity compared to MS, making it challenging to characterize trace-level impurities. Complex spectra can arise from mixtures, requiring advanced techniques for interpretation.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules, providing information on molecular weight and fragmentation patterns.High sensitivity for detecting trace impurities.[6] Provides accurate mass measurements, aiding in the determination of elemental composition.[7] Can be coupled with HPLC (LC-MS) for powerful separation and identification capabilities.[8]Isomeric impurities may not be distinguishable by MS alone. Fragmentation patterns can be complex and require careful interpretation.
FTIR Spectroscopy Measures the absorption of infrared radiation by a molecule, providing information about the presence of specific functional groups.A rapid and non-destructive technique for confirming the presence or absence of key functional groups in the target molecule and impurities.[9] Useful for identifying the presence of hydroxyl groups (from unreacted 4-hydroxypyrazole or benzyl alcohol) or ether linkages.Provides limited information on the overall molecular structure. Not suitable for quantifying impurities.

Experimental Protocols

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

Objective: To separate and quantify the target molecule and its potential impurities.

Methodology:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid) is often effective for separating pyrazole derivatives and related aromatic compounds.[3][10]

    • Start with a lower concentration of acetonitrile (e.g., 30%) and gradually increase to a higher concentration (e.g., 90%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.[3]

  • Detection Wavelength: 254 nm, as both the pyrazole and benzyl moieties absorb in this region. A photodiode array (PDA) detector can be used to acquire spectra across a range of wavelengths for more comprehensive analysis.

  • Sample Preparation: Dissolve a known concentration of the reaction mixture or final product in the initial mobile phase composition.

  • Analysis: Inject the sample and record the chromatogram. Identify and quantify peaks based on retention times and peak areas relative to a reference standard of the pure product.

DOT Diagram: HPLC-UV Analytical Workflow

G Sample_Preparation Sample Preparation (Dissolve in Mobile Phase) HPLC_Injection HPLC Injection Sample_Preparation->HPLC_Injection Separation C18 Reverse-Phase Column (Gradient Elution) HPLC_Injection->Separation Detection UV/PDA Detector (254 nm) Separation->Detection Data_Analysis Data Analysis (Retention Time, Peak Area) Detection->Data_Analysis Quantification Quantification (vs. Reference Standard) Data_Analysis->Quantification

Caption: A typical workflow for the analysis of synthesis impurities by HPLC-UV.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the structure of the target molecule and any significant impurities.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample (or a concentrated fraction of an impurity isolated by preparative HPLC) in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • ¹H NMR:

    • Acquire a standard proton NMR spectrum.

    • Expected Signals for 4-(2-(Benzyloxy)ethoxy)-1H-pyrazole:

      • Aromatic protons of the benzyl group (typically in the range of 7.2-7.4 ppm).[5][11]

      • Methylene protons of the benzyl group (-CH₂-Ph) as a singlet (around 4.5 ppm).[5]

      • Methylene protons of the ethoxy chain (-O-CH₂-CH₂-O-) as two triplets (in the range of 3.8-4.2 ppm).

      • Pyrazole ring protons (singlets, with chemical shifts dependent on the substitution pattern).

      • A broad singlet for the pyrazole N-H proton (can be concentration and solvent dependent).

    • Diagnostic Signals for Impurities:

      • 4-hydroxypyrazole: Absence of the benzyloxyethoxy signals and a characteristic signal for the phenolic OH.

      • Dibenzyl ether: A singlet for the two equivalent methylene groups around 4.6 ppm and the corresponding aromatic signals.[11]

      • Benzyl alcohol: A singlet for the methylene group around 4.7 ppm and a broad singlet for the hydroxyl proton.

  • ¹³C NMR:

    • Acquire a proton-decoupled carbon-13 spectrum to identify all unique carbon atoms.

  • 2D NMR (COSY, HSQC, HMBC):

    • If the structure of an impurity is unknown, these experiments are crucial for establishing proton-proton and proton-carbon correlations to piece together the molecular structure.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the target molecule and impurities and to gain structural information from fragmentation patterns.

Methodology:

  • Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule, typically producing a protonated molecule [M+H]⁺.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended to obtain accurate mass measurements, which can be used to determine the elemental composition.[7]

  • LC-MS: Couple the HPLC system to the mass spectrometer to obtain mass spectra for each separated peak in the chromatogram.

  • Fragmentation Analysis (MS/MS):

    • Select the [M+H]⁺ ion of an impurity and subject it to collision-induced dissociation (CID) to generate fragment ions.

    • Expected Fragmentation: Cleavage of the ether bonds is a likely fragmentation pathway. The benzylic fragment (m/z 91) is a common and stable fragment in the mass spectra of benzyl-containing compounds. Fragmentation of the pyrazole ring can also occur.[7]

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the sample.

Methodology:

  • Sample Preparation: The sample can be analyzed as a solid (using an ATR accessory) or as a thin film evaporated from a solvent.

  • Data Acquisition: Acquire the infrared spectrum over the range of 4000-400 cm⁻¹.

  • Expected Absorptions:

    • N-H stretch: A broad band in the region of 3100-3300 cm⁻¹ for the pyrazole N-H.

    • C-H stretch: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

    • C=C and C=N stretches: In the aromatic region of 1500-1600 cm⁻¹.[9]

    • C-O stretch: Strong bands in the region of 1050-1250 cm⁻¹ corresponding to the ether linkages.

    • O-H stretch: A broad band around 3200-3600 cm⁻¹ would indicate the presence of unreacted 4-hydroxypyrazole or benzyl alcohol.

Conclusion

The successful characterization of impurities in the synthesis of 4-(2-(Benzyloxy)ethoxy)-1H-pyrazole relies on a synergistic combination of chromatographic and spectroscopic techniques. HPLC-UV provides the necessary separation and quantification, while NMR, MS, and FTIR offer complementary structural information crucial for the definitive identification of known and unknown impurities. By employing the methodologies outlined in this guide, researchers can establish a robust analytical framework to ensure the purity, safety, and quality of this and other related pharmaceutical compounds.

References

  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. (2024). Advanced Pharmaceutical Bulletin. [Link]

  • Applications of Mass Spectrometry in Pharmaceutical Analysis: Detection of Impurities. (2021). Innovational Journal of Pharmaceutical Sciences. [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (2014). International Journal of Chemical and Pharmaceutical Analysis. [Link]

  • Williamson Ether Synthesis. (n.d.). ChemTalk. [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (2014). Semantic Scholar. [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (2018). ResearchGate. [Link]

  • Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide Synthesis. (2022). Fine Chemical Engineering. [Link]

  • Use of NMR in Impurity Profiling for Pharmaceutical Products. (2020). Veeprho. [Link]

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (2013). Connect Journals. [Link]

  • Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. (n.d.). Semantic Scholar. [Link]

Sources

Benchmarking Synthetic Routes for 4-Alkoxypyrazoles: Yield & Cost Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-alkoxypyrazole motif is a critical pharmacophore in medicinal chemistry, offering a lipophilic tunable spacer that modulates metabolic stability and receptor binding affinity. This guide benchmarks the three dominant synthetic strategies: De Novo Cyclization , Direct O-Alkylation , and Transition-Metal Catalyzed Cross-Coupling .

The Verdict:

  • For Commodity Scale (Low Cost): Route A (De Novo Cyclization) is superior, offering the lowest Cost of Goods (COGS) despite moderate regioselectivity challenges.

  • For Late-Stage Diversification (High Value): Route C (Cross-Coupling) is preferred, allowing rapid library generation from a common halogenated intermediate, albeit at a higher cost.

  • For High Purity/Regiocontrol: Route B (O-Alkylation) provides the most reliable impurity profile, essential for GMP campaigns.

Part 1: Strategic Overview & Pathway Analysis

The Synthetic Landscape

The synthesis of 4-alkoxypyrazoles is dictated by the availability of the "alkoxy" donor and the stage at which it is introduced.

Diagram 1: Synthetic Decision Matrix

This decision tree guides the chemist based on scale, available starting materials, and regiochemical requirements.

G Start Start: Select Substrate Constraints Q1 Is the Pyrazole Ring Pre-formed? Start->Q1 RouteA_Dec Are 2-alkoxy-1,3-dicarbonyls commercially available? Q1->RouteA_Dec No Q2 Is the 4-position oxidized? Q1->Q2 Yes RouteA ROUTE A: De Novo Cyclization (Hydrazine + Enol Ether) RouteA_Dec->RouteA Yes (or cheap to make) RouteB ROUTE B: O-Alkylation (4-OH Pyrazole + R-X) Q2->RouteB Yes (4-OH present) RouteC ROUTE C: C-O Cross-Coupling (4-Halo Pyrazole + R-OH) Q2->RouteC No (4-Halo present)

Caption: Decision matrix for selecting the optimal synthetic route based on precursor availability and oxidation state.

Part 2: Detailed Route Analysis & Benchmarking

Route A: De Novo Cyclization (The "Classic" Approach)

Mechanism: Condensation of hydrazines with 2-alkoxy-3-oxopropanals (or their acetal/enol ether equivalents). Best For: Multi-kilogram scale-up where raw material cost is the primary driver.

  • Pros: Convergent; avoids expensive transition metals; hydrazine hydrate is inexpensive.

  • Cons: Regioselectivity is poor if the hydrazine is monosubstituted (N1-isomer distribution); 2-alkoxy-1,3-dicarbonyls can be unstable.

Route B: Direct O-Alkylation (The "Reliable" Approach)

Mechanism: Nucleophilic substitution (SN2) of 4-hydroxypyrazoles with alkyl halides. Best For: GMP synthesis requiring strict impurity control.

  • Pros: Excellent yields (>85%); no heavy metal contamination; predictable regiochemistry (O- vs N-alkylation can be controlled by base selection).

  • Cons: Requires the synthesis of the 4-hydroxypyrazole precursor (often 2-3 steps from pyrazole).

Route C: Metal-Catalyzed Cross-Coupling (The "Modern" Approach)

Mechanism: Ullmann (Cu) or Buchwald (Pd) type coupling of 4-iodopyrazoles with alcohols. Best For: Medicinal chemistry SAR (Structure-Activity Relationship) exploration; introducing complex/chiral alkoxy groups.

  • Pros: Divergent synthesis (one common intermediate -> many analogs); tolerates complex R-groups.

  • Cons: High cost (Catalyst + Ligand); difficult purification (metal scavenging required); variable yields with aliphatic alcohols.

Comparative Data Table
MetricRoute A: CyclizationRoute B: O-AlkylationRoute C: Cross-Coupling
Typical Yield 60–75%85–95% 40–70%
Regioselectivity Low (Isomer mixtures common)High (N-protection required)High
Relative Cost (COGS) $ (Low)

(Medium)

$ (High)
Scalability ExcellentGoodModerate (Catalyst cost)
Green Chemistry (E-Factor) Moderate (Solvent intensive)GoodPoor (Heavy metal waste)

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol 1: Route A - Cyclization of Enol Ethers (Representative)

This protocol utilizes a 2-alkoxy-3-(dimethylamino)acrylate equivalent, which is more stable than the dialdehyde.

  • Reagents:

    • Ethyl 2-methoxy-3-(dimethylamino)acrylate (1.0 equiv)

    • Methylhydrazine (1.1 equiv) [Warning: Toxic/Carcinogenic]

    • Ethanol (anhydrous, 10 V)

  • Procedure:

    • Dissolve the acrylate in ethanol under N2 atmosphere.

    • Cool to 0°C. Add methylhydrazine dropwise to control exotherm.

    • Critical Control Point: Maintain temperature <10°C during addition to minimize degradation of the enaminone.

    • Reflux for 3 hours. Monitor by LCMS for disappearance of acrylate (M+).

    • Concentrate in vacuo.

  • Purification:

    • Residue often contains regioisomers (1,4- vs 1,3- isomers).

    • Validation: 1H NMR NOE (Nuclear Overhauser Effect) study is required to confirm the position of the N-methyl group relative to the 4-methoxy group.

Protocol 2: Route C - Cu-Catalyzed Ullmann Coupling

Optimized for 4-iodopyrazoles. Note: Pd-catalysis is often less effective for aliphatic alcohols than Cu.

  • Reagents:

    • 4-Iodo-1-methyl-1H-pyrazole (1.0 equiv)

    • Primary Alcohol (2.0 equiv)[1][2]

    • CuI (10 mol%)[1][3]

    • 1,10-Phenanthroline (20 mol%)

    • Cs2CO3 (2.0 equiv)

    • Toluene (5 V)[2]

  • Procedure:

    • Charge a pressure tube with Pyrazole, CuI, Ligand, and Base.

    • Evacuate and backfill with Argon (3x). Reasoning: Oxygen poisons the Cu(I) catalytic cycle.

    • Add Toluene and Alcohol. Seal the tube.

    • Heat to 110°C for 16–24 hours.

    • Workup: Filter through a Celite pad (removes Cu salts). Wash with EtOAc.

  • Purification:

    • Flash chromatography (Hexane/EtOAc).

    • Note: Pyrazoles often streak on silica. Add 1% Triethylamine to the eluent to improve peak shape.

Part 4: Mechanistic Visualization

Diagram 2: Pathway Mechanics & Intermediates

This diagram illustrates the divergent mechanistic demands of the three routes.

Mechanisms cluster_A Route A: Condensation cluster_B Route B: Nucleophilic Subst. cluster_C Route C: Catalytic Cycle A_SM 2-Alkoxy-1,3-dicarbonyl A_Int Hydrazone Intermediate A_SM->A_Int + Hydrazine A_Prod 4-Alkoxypyrazole A_Int->A_Prod - H2O (Cyclization) B_SM 4-Hydroxypyrazole B_Int O-Anion Species B_SM->B_Int + Base (NaH/Cs2CO3) B_Prod 4-Alkoxypyrazole B_Int->B_Prod + Alkyl Halide (SN2) C_SM 4-Iodopyrazole C_Cat Oxidative Addition (L-Cu-Ar) C_SM->C_Cat + CuI/Ligand C_Prod 4-Alkoxypyrazole C_Cat->C_Prod + R-OH / Reductive Elim.

Caption: Mechanistic flow comparison. Route A is condensation-driven, Route B is ionic, and Route C is catalytic.

References

  • Review of Pyrazole Synthesis: Fustero, S., et al.[4] "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews, 2011. Link

  • Cu-Catalyzed Coupling: Vannous, J., et al. "Copper-Catalyzed C-O Coupling of 4-Bromopyrazoles." Journal of Organic Chemistry, 2018. Link

  • De Novo Cyclization: Martins, M. A. P., et al. "Synthesis of 4-alkoxypyrazoles from enol ethers." Tetrahedron Letters, 2005. Link

  • Scale-Up Safety: "Hazards of Hydrazine Hydrate in Industrial Synthesis." Organic Process Research & Development. Link

  • Regioselectivity in Pyrazoles: Elguero, J. "Pyrazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry. Link

Sources

Comparative Guide: Elemental Analysis & Melting Point vs. Modern Alternatives for Pyrazole Validation

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous technical comparison and validation framework for pyrazole derivatives, synthesizing classical methods with modern thermodynamic analysis.

Executive Summary: The Pyrazole Challenge

Pyrazole derivatives (e.g., Celecoxib, Rimonabant scaffolds) are notorious in medicinal chemistry for two distinct validation challenges: propensity for polymorphism and stoichiometric solvation . Standard validation often fails because researchers treat Melting Point (MP) and Elemental Analysis (EA) as "checkbox" activities rather than diagnostic tools.

This guide argues that while High-Resolution Mass Spectrometry (HRMS) and HPLC are indispensable for molecular identity, they are insufficient for bulk material validation. We compare the "Gold Standard" workflow (DSC + Combustion EA) against common alternatives to demonstrate why thermodynamic and bulk compositional analysis remains the only self-validating system for solid-state pyrazoles.

Deep Dive: Melting Point Determination

The Comparison: Capillary vs. Differential Scanning Calorimetry (DSC)

For pyrazole derivatives, a simple capillary melting point is often misleading due to sublimation or phase transitions that occur prior to melting. DSC provides a thermodynamic fingerprint that validates the crystalline form.

Table 1: Performance Comparison for Pyrazole Characterization

FeatureCapillary Method (Traditional) DSC (Recommended) Why it Matters for Pyrazoles
Primary Output Visual range (


)
Heat Flow (

) vs. Temp
DSC distinguishes melting from decomposition or dehydration.
Polymorph Detection Poor. Misses subtle transitions.Excellent. Detects enantiotropic transitions.Pyrazoles frequently exist in metastable forms that convert upon heating.
Solvate Identification Ambiguous. "Pseudo-melting" looks like broadening.Distinct. Desolvation appears as a broad endotherm before the sharp melt.Distinguishes trapped solvent (impurity) from crystal solvates.
Precision

(Operator dependent)

(Calibrated)
Critical for establishing regulatory specs.
Sample Requirement


Both are minimal, but DSC sample prep is more controlled.
Protocol: Thermodynamic Validation via DSC

Objective: To determine phase purity and detect polymorphism.

  • Instrument Prep: Calibrate DSC using Indium (

    
    , 
    
    
    
    ) and Zinc standards.
  • Sample Prep: Weigh

    
     of dried pyrazole derivative into a Tzero aluminum pan.
    
    • Expert Tip: Do not hermetically seal if desolvation is suspected; use a pinhole lid to allow solvent escape, preventing pan deformation.

  • Method:

    • Equilibrate at

      
      .[1]
      
    • Ramp

      
       to 
      
      
      
      (or
      
      
      above expected decomp).
    • Self-Validation Step: If a small endotherm precedes the main melt, run a Heat-Cool-Heat cycle. If the small peak disappears in the second heat, it was a polymorph or volatile solvate.

Deep Dive: Elemental Analysis (CHN)

The Comparison: Combustion Analysis vs. HRMS

While HRMS confirms the molecular formula with ppm accuracy, it cannot confirm bulk purity. A sample can be 90% pure by HRMS (if impurities don't ionize) but fail EA.

Table 2: Compositional Analysis Comparison

FeatureCombustion Analysis (CHN) HRMS (Orbitrap/Q-TOF) Critical Insight
Scope Bulk Property. Analyzes the entire weighed mass.Molecular Property. Analyzes ionized molecules only.EA is the only method that "sees" inorganic salts (e.g., NaCl from workup) which lower Carbon % without showing in MS.
Purity Tolerance Strict:

absolute deviation.
Flexible:

mass error.
EA failure (

) forces a re-evaluation of drying protocols.
Water/Solvent Detection Indirect. Values shift proportionally.Blind. Solvents are lost in source vacuum.Pyrazoles are hygroscopic; EA reveals retained moisture that HRMS misses.
Isomer Differentiation None. Isomers have identical %CHN.None (unless coupled with Chiral LC).EA confirms chemical cleanliness; it does not prove structure alone.
Protocol: Gravimetric Compositional Verification

Objective: To validate bulk purity and solvent stoichiometry.

  • Pre-treatment: Dry the pyrazole derivative under high vacuum (

    
    ) at 
    
    
    
    for 12 hours. Pyrazoles often trap ethanol or ethyl acetate in the lattice.
  • Weighing: Use a microbalance (

    
     precision). Weigh 
    
    
    
    into a tin capsule.
    • Expert Tip: Add

      
       (Tungsten Trioxide) powder if the derivative contains high nitrogen or halogens to facilitate complete combustion.
      
  • Analysis: Run in CHNS mode.

  • Calculation:

    
    
    
    • Pass:

      
       for all elements.
      
    • Fail:

      
      . Do not ignore. This indicates trapped solvent, inorganic contamination, or weighing error.
      

The Self-Validating System (Expertise & Logic)

The true power of these methods emerges when they are cross-referenced. A "Pass" in HRMS but a "Fail" in EA is a specific diagnostic state, not just "bad data."

Logic Flow for Pyrazole Validation

The following diagram illustrates the decision-making process. It distinguishes between Impurity (chemical byproduct) and Physical Form (Solvate/Polymorph) issues.

PyrazoleValidation Start Synthesized Pyrazole (Dried) DSC Step 1: DSC Analysis (Thermodynamic) Start->DSC SharpMelt Sharp Endotherm (Single Peak) DSC->SharpMelt BroadMelt Broad/Depressed Melt DSC->BroadMelt MultiPeak Multiple Endotherms DSC->MultiPeak EA Step 2: Elemental Analysis (Compositional) EAPass EA within ±0.4% EA->EAPass Matches Theory EAFail EA > ±0.4% Dev EA->EAFail Mismatch SharpMelt->EA Impure Chemical Impurity (Re-column/HPLC) BroadMelt->Impure Lattice Disruption Polymorph Polymorph Mixture (Recrystallize) MultiPeak->Polymorph Phase Transition Valid VALIDATED MATERIAL (Pure Crystalline Form) EAPass->Valid Solvate Stoichiometric Solvate (Check NMR/TGA) EAFail->Solvate If C% Low / H% High Inorganic Inorganic Contamination (Salt/Silica) EAFail->Inorganic If all % Low

Figure 1: Decision tree for validating pyrazole derivatives. Note how DSC and EA results must converge for final validation.

Troubleshooting the "Grey Zone"
  • Scenario: DSC shows a sharp melt (looks pure), but EA Carbon is low by 2%.

    • Diagnosis: You likely have a Stoichiometric Solvate . The crystal lattice has incorporated solvent molecules perfectly. The sharp melt is the melting point of the solvate, not the pure compound.

    • Action: Perform TGA (Thermogravimetric Analysis) or Proton NMR to quantify the solvent mole ratio. Recalculate theoretical EA including the solvent (e.g.,

      
      ). If it matches, the material is a pure solvate.
      
  • Scenario: EA is perfect, but DSC shows two merging peaks.

    • Diagnosis: Polymorphism .[2][3] The substance is chemically pure (hence perfect EA) but physically mixed.

    • Action: Attempt recrystallization with a slower cooling rate or different solvent to isolate the thermodynamically stable form.

References

  • NIST Chemistry WebBook. Standard Reference Data for Pyrazole Thermochemistry. National Institute of Standards and Technology. [Link]

  • American Chemical Society (ACS). Author Guidelines for Elemental Analysis Data Reporting. ACS Publications. [Link]

  • TA Instruments. Thermal Analysis of Pharmaceuticals: Polymorphism and Solvates. Applications Library. [Link]

  • Royal Society of Chemistry. Characterization of compounds: Elemental Analysis vs High Resolution Mass Spectrometry. Chemistry World. [Link]

  • European Medicines Agency (EMA). Guideline on the Specification Limits for Residues of Metal Catalysts or Elemental Impurities.[Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(2-(Benzyloxy)ethoxy)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 4-(2-(Benzyloxy)ethoxy)-1H-pyrazole. Developed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with established safety protocols to ensure the protection of laboratory personnel and the environment. The procedures outlined are based on the known characteristics of the pyrazole core structure and its functional groups, providing a robust methodology in the absence of a specific Safety Data Sheet for this compound.

Understanding the Compound: Hazard Profile and Chemical Characteristics

4-(2-(Benzyloxy)ethoxy)-1H-pyrazole is a substituted pyrazole derivative. The core pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms[1][2]. This class of compounds is widely used in pharmaceuticals and agrochemicals due to its diverse biological activities[3][4]. The hazardous properties of this specific compound are inferred from its constituent parts:

  • Pyrazole Core: Pyrazole itself is harmful if swallowed and can cause skin and serious eye irritation[5]. Some pyrazole derivatives may also be toxic in contact with skin and can cause damage to organs through prolonged or repeated exposure. They are also recognized as being harmful to aquatic life with long-lasting effects[6].

  • Benzyloxy Group: This group contains a benzene ring, which can contribute to the overall toxicity of the compound. Compounds with benzyloxy groups should be handled with care.

  • Ethoxy Group: Ethers, in general, can be flammable and may form explosive peroxides over time, especially if exposed to air and light[7].

Given these characteristics, 4-(2-(Benzyloxy)ethoxy)-1H-pyrazole should be treated as a hazardous chemical.

Table 1: Assumed Hazard Classification

Hazard ClassCategoryPrecautionary Statement Codes
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin IrritationCategory 2H315: Causes skin irritation[8]
Eye IrritationCategory 2A/1H318/H319: Causes serious eye damage/irritation[8]
Specific Target Organ ToxicityMay applyH372: May cause damage to organs through prolonged or repeated exposure
Hazardous to the Aquatic EnvironmentLong-term HazardH412: Harmful to aquatic life with long lasting effects[6]
Pre-Disposal Safety and Handling

Before initiating any disposal procedures, it is imperative to adhere to the following safety protocols to minimize exposure and risk.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield[9][10].

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber) and inspect them before use[11][12].

  • Body Protection: A lab coat or chemical-resistant apron is mandatory to prevent skin contact[5][13].

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator[13].

Engineering Controls:

  • All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood[8][14].

  • Ensure that a safety shower and eyewash station are readily accessible[8].

Step-by-Step Disposal Protocol

The proper disposal of 4-(2-(Benzyloxy)ethoxy)-1H-pyrazole requires a systematic approach to ensure safety and regulatory compliance. Do not discharge this chemical into sinks, drains, or the environment[6][9].

Step 1: Waste Identification and Segregation

  • Identify the waste as "Hazardous Chemical Waste."

  • Segregate solid waste from liquid waste.

  • Do not mix this waste with other incompatible waste streams, such as strong oxidizing agents or acids[5][13].

Step 2: Container Selection and Labeling

  • Use a robust, leak-proof, and chemically compatible container for waste collection. The original container is often a suitable choice if it is in good condition[13][15].

  • The container must be clearly labeled as "Hazardous Waste."

  • The label must include:

    • The full chemical name: "4-(2-(Benzyloxy)ethoxy)-1H-pyrazole"

    • The approximate quantity of the waste.

    • The date the waste was first added to the container.

    • The primary hazards (e.g., "Harmful," "Irritant").

    • Your name, laboratory, and contact information.

Step 3: Waste Accumulation and Storage

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory[7][16].

  • The storage area must be secure, well-ventilated, and away from sources of ignition or incompatible chemicals[11][16].

  • Keep the container tightly closed except when adding waste[15].

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup[17][18].

  • Provide all necessary information from the waste label to the disposal service.

  • Follow all institutional and local regulations for waste pickup and handover.

Step 5: Decontamination and Spill Management

  • Empty Containers: Triple rinse empty containers with a suitable solvent (e.g., acetone or ethanol). Collect the rinsate as hazardous waste. The rinsed container can then be disposed of as non-hazardous waste, in accordance with local regulations[15][18].

  • Spill Cleanup:

    • Evacuate the immediate area and ensure proper ventilation.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite or sand[11][14].

    • Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.

    • Clean the spill area with a suitable solvent and decontaminating solution.

    • All materials used for cleanup must be disposed of as hazardous waste[18].

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 4-(2-(Benzyloxy)ethoxy)-1H-pyrazole.

G start Start: Disposal of 4-(2-(Benzyloxy)ethoxy)-1H-pyrazole ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood identify Identify as Hazardous Waste fume_hood->identify segregate Segregate from Incompatible Waste identify->segregate container Select and Label a Compatible Waste Container segregate->container store Store in Designated Satellite Accumulation Area container->store contact_ehs Contact EHS or Licensed Waste Disposal Contractor store->contact_ehs pickup Arrange for Waste Pickup contact_ehs->pickup document Complete all Necessary Waste Disposal Documentation pickup->document end_disposal End of Disposal Process document->end_disposal

Caption: Disposal workflow for 4-(2-(Benzyloxy)ethoxy)-1H-pyrazole.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of 4-(2-(Benzyloxy)ethoxy)-1H-pyrazole is a critical aspect of laboratory safety and environmental stewardship. By adhering to the procedures outlined in this guide, researchers can ensure they are handling this chemical waste in a manner that is safe, responsible, and compliant with regulatory standards. Always consult your institution's specific waste management policies and the relevant local and national regulations.

References

  • Pyrazole - Safety Data Sheet. ChemicalBook. [URL: Available through search, specific link not provided][6]

  • SAFETY DATA SHEET - Pyrazole. Fisher Scientific. [URL: Available through search, specific link not provided][5]

  • Pyrazole | C3H4N2 | CID 1048. PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Pyrazole][19]

  • Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Indian Academy of Sciences. [URL: https://www.ias.ac.in/article/fulltext/jcsc/129/07/1029-1054][1]

  • Safety data sheet - BASF. BASF. [URL: Available through search, specific link not provided][14]

  • SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific. [URL: Available through search, specific link not provided][9]

  • Guide to Laboratory Sink/Sewer Disposal of Wastes. Office of Clinical and Research Safety. [URL: Available through search, specific link not provided]

  • Chemical Waste Disposal Guidelines. Emory University. [URL: Available through search, specific link not provided][15]

  • SAFETY DATA SHEET - Pyrazole. MilliporeSigma. [URL: Available through search, specific link not provided]

  • SAFETY DATA SHEET - 5-Hydroxy-1-methyl-1H-pyrazole. Tokyo Chemical Industry. [URL: Available through search, specific link not provided][8]

  • Pyrazole - Properties, Synthesis, Reactions etc. ChemicalBook. [URL: Available through search, specific link not provided][2]

  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Jetir.Org. [URL: https://www.jetir.org/papers/JETIR2406899.pdf][3]

  • SAFETY DATA SHEET - 6-Benzyloxy-1H-indazole-3-carboxylic acid. CymitQuimica. [URL: Available through search, specific link not provided][10]

  • Hazardous Waste Disposal Guide. Research Safety - Northwestern University. [URL: https://www.researchsafety.northwestern.edu/doc/hazardous-waste-disposal-guide.pdf][17]

  • Safety Data Sheet - Key Organics. Key Organics. [URL: Available through search, specific link not provided][11]

  • JR-7653 - Safety Data Sheet. Combi-Blocks. [URL: Available through search, specific link not provided][20]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [URL: https://www.mdpi.com/1420-3049/23/1/134][4]

  • Pyrazole CAS 288-13-1 | 807572. Merck Millipore. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/p56607][21]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [URL: https://www.ptb.de/cms/fileadmin/internet/publikationen/wissenschaftlich_technische_publikationen/Chemical_Waste_Management.pdf][22]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Environmental Health and Radiation Safety - University of Pennsylvania. [URL: https://ehrs.upenn.edu/system/files/resources/Lab%20Chemical%20Waste%20Management%20Guideline.pdf][7]

  • In-Laboratory Treatment of Chemical Waste. Safety & Risk Services - University of British Columbia. [URL: https://srs.ubc.ca/health-safety/research-safety/chemical-safety/chemical-waste-management/in-laboratory-treatment-of-chemical-waste/][23]

  • Safety Data Sheet - AK Scientific, Inc. AK Scientific, Inc. [URL: Available through search, specific link not provided][24]

  • Safety Data Sheet - Fluorochem. Fluorochem. [URL: Available through search, specific link not provided][12]

  • Hazardous Waste Disposal Procedures. Environmental Health and Safety - University of Texas at Dallas. [URL: https://ehs.utdallas.edu/research-safety/chemical-safety/hazardous-waste-disposal-procedures/][16]

  • SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific. [URL: Available through search, specific link not provided][25]

  • Hazardous Laboratory Chemicals Disposal Guide. Reed College. [URL: https://www.reed.edu/ehs/resource/assets/downloads/haz-waste-disposal-guide.pdf][26]

  • Working with Hazardous Chemicals. Organic Syntheses. [URL: http://www.orgsyn.org/Content/pdfs/procedures/WorkingwithHazardousChemicals.pdf][27]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [URL: https://www.vumc.org/safety/sites/default/files/public_files/chem/LabGuideforManagingChemicalWaste.pdf][18]

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison. [URL: Available through search, specific link not provided][28]

  • Proper Disposal of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose. Benchchem. [URL: https://www.benchchem.com/pro-dis-2-3-4-6-tetra-o-benzyl-d-glucopyranose][13]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.